molecular formula C11H8ClNO3 B194088 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 23598-72-3

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Numéro de catalogue: B194088
Numéro CAS: 23598-72-3
Poids moléculaire: 237.64 g/mol
Clé InChI: UVEPOHNXGXVOJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid is used in the preparation of isoxazolecarboxamides as a class of TGR5 agonists. It is also used in the preparation of β-lactamase inhibitors.

Propriétés

IUPAC Name

3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEPOHNXGXVOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066913
Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23598-72-3
Record name 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23598-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023598723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23598-72-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key chemical intermediate and a known impurity of the antibiotic Cloxacillin. This document consolidates available data on its identity, physicochemical characteristics, synthesis, and spectral properties. Detailed experimental protocols for its synthesis are provided, along with visualizations of the synthetic pathway and its relationship to Cloxacillin, to support research and development activities in the pharmaceutical and chemical industries.

Chemical Identity and Physical Properties

This compound, also known as Cloxacillin impurity D, is a heterocyclic carboxylic acid. Its core structure consists of a central isoxazole ring substituted with a 2-chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[1]
CAS Number 23598-72-3[2]
Molecular Formula C₁₁H₈ClNO₃[2]
InChI InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)[2]
InChIKey UVEPOHNXGXVOJE-UHFFFAOYSA-N[2]
SMILES CC1=C(C(=O)O)C(=NO1)C2=CC=CC=C2Cl
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 237.64 g/mol PubChem
Appearance Pale yellow or cream to pale brown powderThermo Fisher Scientific[3]
Melting Point 186 °CChemicalBook
Boiling Point (Predicted) 374.5 ± 37.0 °CChemicalBook
Density (Predicted) 1.385 ± 0.06 g/cm³ChemicalBook
Solubility DMSO (Slightly), Ethyl Acetate (Slightly)ChemicalBook
pKa (Predicted) 2.62 ± 0.25PubChem

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the formation of the corresponding ethyl ester followed by its hydrolysis.

Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

This procedure is adapted from a general method for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[4]

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a condenser, dissolve ethyl 2-chloroacetoacetate and an appropriate amine (e.g., pyrrolidine) in a suitable solvent such as benzene.

  • Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction, yielding the enamine intermediate.

  • In a separate flask, prepare a solution of 2-chlorobenzaldehyde oxime.

  • Cool the enamine solution in an ice bath and slowly add a chlorinating agent (e.g., N-chlorosuccinimide) to form the corresponding hydroximoyl chloride in situ.

  • To the cooled hydroximoyl chloride solution, add triethylamine, followed by the slow addition of the enamine solution from the first step.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Wash the reaction mixture with water, followed by a dilute acid wash (e.g., 1M HCl), and then a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.[5][6][7]

Hydrolysis to this compound

This procedure is based on the general hydrolysis of isoxazole esters.[8][9]

Experimental Protocol:

  • Dissolve the ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate in a mixture of ethanol and water.

  • Add a stoichiometric excess of a base, such as potassium hydroxide or sodium hydroxide.[9]

  • Stir the mixture at room temperature for 2 hours, and then heat to reflux for an additional 2 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the ethanol by evaporation under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.[9]

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2-chloroacetoacetate + Amine B Enamine Intermediate A->B Reflux E Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate B->E + D, Et3N C 2-Chlorobenzaldehyde oxime D Hydroximoyl chloride (in situ) C->D NCS F This compound E->F 1. KOH/NaOH, EtOH/H2O 2. HCl

Synthetic pathway for this compound.

Relationship to Cloxacillin

This compound is a known degradation product of the penicillin antibiotic Cloxacillin.[10] The amide bond in Cloxacillin, which links the isoxazole moiety to the 6-aminopenicillanic acid (6-APA) core, can undergo hydrolysis under acidic or basic conditions to yield 6-APA and this compound. This compound is therefore a critical reference standard in the quality control and stability testing of Cloxacillin formulations.[11]

Cloxacillin_Relationship cluster_synthesis Cloxacillin Synthesis Cloxacillin Cloxacillin APA 6-Aminopenicillanic Acid (6-APA) Cloxacillin->APA Hydrolysis Target This compound Cloxacillin->Target Hydrolysis AcylChloride 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride Target->AcylChloride SOCl₂ or (Cl₃CO)₂CO APA_syn 6-APA Cloxacillin_syn Cloxacillin APA_syn->Cloxacillin_syn AcylChloride->Cloxacillin_syn

Relationship of the target compound to Cloxacillin synthesis and degradation.

Spectral Data

While raw spectral data is not publicly available, references to spectral analysis exist, and the expected characteristics can be described based on the molecular structure.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum is available on PubChem, which would confirm the carbon skeleton of the molecule.[1] Expected signals would include those for the methyl group, the aromatic carbons of the chlorophenyl ring, the carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry

GC-MS data is referenced on PubChem.[1] The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns characteristic of the isoxazole and chlorophenyl moieties.

Infrared (IR) Spectroscopy

The FTIR spectrum of a carboxylic acid is characterized by several key features:[12]

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations would appear in the 3100-2850 cm⁻¹ region.

  • C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. Conjugation with the isoxazole ring may shift this to a slightly lower wavenumber.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions from the chlorophenyl ring are expected in the 1600-1450 cm⁻¹ region.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a detailed summary of the chemical properties of this compound. The information on its identity, physicochemical properties, synthesis, and spectral characteristics is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and quality control. The provided experimental protocols and diagrams offer a practical foundation for the synthesis and understanding of this important chemical compound.

References

An In-depth Technical Guide to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 23598-72-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, also widely known as Cloxacillin EP Impurity D, is a key chemical intermediate in the pharmaceutical industry.[][2][3][4][5][6][7] Its primary significance lies in its role as the central acyl moiety in the synthesis of the semi-synthetic penicillin antibiotic, Cloxacillin.[8][9] Beyond this, it serves as a precursor for the synthesis of various isoxazolecarboxamides, which have been investigated as TGR5 receptor agonists, and is also utilized in the preparation of β-lactamase inhibitors.[4][10] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route based on established methods, its relationship to Cloxacillin, and its role in the development of other biologically active compounds.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to pale brown powder.[4][10] A summary of its key chemical identifiers and physical properties is presented in Table 1.

PropertyValueSource
CAS Number 23598-72-3[][2][4]
Molecular Formula C₁₁H₈ClNO₃[2][3]
Molecular Weight 237.64 g/mol [2][3]
IUPAC Name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[9]
Synonyms Cloxacillin EP Impurity D, Cloxacillin Related Compound D, CMIC Acid[][2][4][10]
Appearance White to Pale Brown Solid/Powder[4][10]
Melting Point ~186 °C[10]
pKa (Predicted) 2.07 ± 0.25[10]
Solubility Slightly soluble in DMSO and Ethyl Acetate[10]

Synthesis

General Experimental Protocol

A plausible multi-step synthesis is outlined below. This protocol is illustrative and adapted from general methods for this class of compounds.[2][13]

Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate

  • To a solution of sodium ethoxide in ethanol, slowly add ethyl acetoacetate at room temperature with stirring.

  • After stirring for 30 minutes, add 2-chlorobenzoyl chloride dropwise, maintaining the temperature below 30°C.

  • The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The mixture is then poured into ice-water and acidified with a dilute acid (e.g., HCl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

  • The crude ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate from Step 1 is dissolved in a suitable solvent such as ethanol.

  • An aqueous solution of hydroxylamine hydrochloride is added to the mixture.

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the product is isolated by extraction and purified by column chromatography or recrystallization to yield the isoxazole ester.

Step 3: Hydrolysis to this compound

  • The purified ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated at reflux until the hydrolysis is complete.

  • The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • The solid product is filtered, washed with cold water, and dried to afford this compound.[12]

G cluster_0 Synthesis Workflow A Ethyl Acetoacetate + 2-Chlorobenzoyl chloride B Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate A->B Claisen Condensation C Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate B->C + Hydroxylamine HCl (Cyclization) D This compound C->D Hydrolysis (e.g., NaOH, H₃O⁺)

Plausible synthesis workflow for the title compound.

Biological Relevance and Applications

There is currently no publicly available data to suggest that this compound possesses significant intrinsic biological activity. Its primary importance is as a key starting material and intermediate in the synthesis of pharmaceutically active compounds.

Precursor to Cloxacillin

The most critical role of this compound is as the acyl side-chain precursor for the antibiotic Cloxacillin.[8][9] Cloxacillin is a semi-synthetic penicillin that is active against beta-lactamase-producing staphylococci. The synthesis involves the activation of the carboxylic acid group of this compound, typically by converting it to the corresponding acyl chloride, followed by its coupling with 6-aminopenicillanic acid (6-APA).[8]

G cluster_1 Role in Cloxacillin Synthesis A This compound B 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride A->B Activation (e.g., SOCl₂) D Cloxacillin B->D Acylation C 6-Aminopenicillanic Acid (6-APA) C->D

Relationship to Cloxacillin synthesis.

As a known impurity of Cloxacillin, its presence in the final drug product is monitored to ensure the quality and safety of the medication.[][2][3][4][5][6][7]

Precursor to TGR5 Agonists and β-Lactamase Inhibitors

This compound is also a reported starting material for the synthesis of isoxazolecarboxamides that have been identified as agonists of the Takeda G protein-coupled receptor 5 (TGR5).[4][10] TGR5 is a potential therapeutic target for metabolic diseases such as type 2 diabetes. Additionally, it is used in the preparation of novel β-lactamase inhibitors, which are crucial in overcoming bacterial resistance to β-lactam antibiotics.[4][10] In these contexts, the carboxylic acid serves as a scaffold for further chemical modification to generate the final active molecules.

Quantitative Data

A thorough review of the scientific literature and chemical databases did not yield any quantitative biological activity data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound itself. Its role appears to be exclusively that of a chemical intermediate and a known pharmaceutical impurity.

Conclusion

This compound (CAS: 23598-72-3) is a compound of significant interest in medicinal chemistry and pharmaceutical development. While it does not appear to possess intrinsic biological activity, its role as the central building block for the antibiotic Cloxacillin and as a precursor for other potential therapeutic agents, such as TGR5 agonists and β-lactamase inhibitors, is well-established. This guide has provided a summary of its chemical properties, a plausible synthesis route, and a clear depiction of its relationship with Cloxacillin, which should be valuable for researchers and professionals in the field of drug development. Further research into the direct biological effects of this compound, if any, could be a potential area of investigation.

References

In-Depth Technical Guide: Molecular Weight of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise technical overview of the molecular properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of interest in chemical and pharmaceutical research. The primary focus of this guide is the accurate presentation of its molecular weight and related identifiers.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for a variety of experimental and theoretical applications, including stoichiometry, solution preparation, and computational modeling.

IdentifierValueReference
Molecular Formula C₁₁H₈ClNO₃[1][2][3][4]
Molecular Weight 237.64 g/mol [1][2][5]
CAS Number 23598-72-3[1][3][4]

Elucidation of Molecular Weight

The molecular weight of a compound is a critical parameter, derived from its molecular formula and the atomic weights of its constituent elements. For this compound, the molecular formula C₁₁H₈ClNO₃ indicates the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The sum of the atomic weights of these atoms yields the molecular weight of 237.64 g/mol .[1][2]

Note on Experimental Protocols and Visualizations

The determination of the molecular weight of a well-defined chemical entity such as this compound is a standard calculation based on its elemental composition. As such, detailed experimental protocols for its determination are not typically presented in this context. The value is a fundamental, constant property of the molecule.

Similarly, visualizations such as signaling pathways or experimental workflows are not applicable to the topic of a compound's molecular weight. These diagrams are used to represent complex biological processes or experimental procedures, neither of which is relevant to the presentation of this core chemical data.

For illustrative purposes, a logical diagram representing the derivation of the molecular weight is provided below.

cluster_0 Elemental Composition cluster_1 Molecular Formula cluster_2 Calculation cluster_3 Final Parameter Carbon (C) Carbon (C) C11H8ClNO3 C11H8ClNO3 Carbon (C)->C11H8ClNO3 Hydrogen (H) Hydrogen (H) Hydrogen (H)->C11H8ClNO3 Chlorine (Cl) Chlorine (Cl) Chlorine (Cl)->C11H8ClNO3 Nitrogen (N) Nitrogen (N) Nitrogen (N)->C11H8ClNO3 Oxygen (O) Oxygen (O) Oxygen (O)->C11H8ClNO3 Sum of Atomic Weights Sum of Atomic Weights C11H8ClNO3->Sum of Atomic Weights Molecular Weight Molecular Weight Sum of Atomic Weights->Molecular Weight

Caption: Logical flow from elemental composition to molecular weight.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the chemical identity, synthesis, and spectroscopic characterization of this molecule, presenting data in a structured format for clarity and comparative analysis.

Chemical Identity and Properties

This compound is a heterocyclic compound with the molecular formula C₁₁H₈ClNO₃.[1][2][3] Its chemical structure is characterized by a central isoxazole ring substituted with a 2-chlorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position.

Below is a diagram illustrating the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 23598-72-3[1][2]
Molecular Formula C₁₁H₈ClNO₃[1][2][3]
Molecular Weight 237.64 g/mol [1][2][3]
IUPAC Name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[1]
Appearance Pale yellow or cream to pale brown powder[1]
Melting Point 186 °C[2]
Boiling Point 374.5±37.0 °C (Predicted)[2]
Density 1.385±0.06 g/cm³ (Predicted)[2]
Solubility DMSO (Slightly), Ethyl Acetate (Slightly)[2]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, primarily involving the formation of the isoxazole ring via cycloaddition, followed by functional group manipulations. A general and plausible synthetic route is outlined below, based on established methods for preparing similar isoxazole derivatives.

A common approach involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by hydrolysis of the ester to the carboxylic acid. The synthesis of related 5-methylisoxazole-4-carboxylic acid derivatives often starts from ethyl acetoacetate and triethyl orthoformate.

Experimental Protocol: A Plausible Synthesis Route

This protocol is a representative method adapted from general procedures for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic acids.

Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)acetoacetate

  • To a solution of sodium ethoxide in ethanol, ethyl acetoacetate is added dropwise at 0-5 °C.

  • 2-Chlorobenzoyl chloride is then added slowly to the reaction mixture, maintaining the temperature below 10 °C.

  • The reaction is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • The mixture is then acidified and the product is extracted with an organic solvent. The solvent is evaporated to yield the crude product.

Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

  • The crude ethyl 2-(2-chlorobenzoyl)acetoacetate is dissolved in a suitable solvent such as ethanol.

  • An aqueous solution of hydroxylamine hydrochloride is added, followed by a base (e.g., sodium acetate or sodium hydroxide) to neutralize the acid.

  • The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

  • After cooling, the product is isolated by extraction and purified by column chromatography or recrystallization.

Step 3: Hydrolysis to this compound

  • The ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated to reflux and stirred for a few hours until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried to afford this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Acylation cluster_reagent1 Reagents cluster_intermediate2 Step 2: Cyclization cluster_reagent2 Reagents cluster_final Step 3: Hydrolysis Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-(2-chlorobenzoyl)acetoacetate Ethyl 2-(2-chlorobenzoyl)acetoacetate Ethyl acetoacetate->Ethyl 2-(2-chlorobenzoyl)acetoacetate 2-Chlorobenzoyl chloride 2-Chlorobenzoyl chloride 2-Chlorobenzoyl chloride->Ethyl 2-(2-chlorobenzoyl)acetoacetate Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Ethyl 2-(2-chlorobenzoyl)acetoacetate->Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Hydroxylamine Hydroxylamine HCl Hydroxylamine HCl Base Base This compound This compound Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate->this compound Hydrolysis NaOH / H2O NaOH / H2O HCl HCl

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks / SignalsInterpretation
¹H NMR Singlet, ~2.5-2.8 ppmMethyl protons (C₅-CH₃)
Multiplets, ~7.3-7.6 ppmAromatic protons of the 2-chlorophenyl group
Broad singlet, >10 ppmCarboxylic acid proton (-COOH)
¹³C NMR ~10-15 ppmMethyl carbon (C₅-C H₃)
~110-170 ppmIsoxazole and aromatic ring carbons
>165 ppmCarboxylic acid carbonyl carbon (C OOH)
IR (cm⁻¹) ~2500-3300 (broad)O-H stretch of the carboxylic acid
~1700-1725 (strong)C=O stretch of the carboxylic acid
~1600, ~1475Aromatic C=C stretches
~1000-1300C-O stretch
~750-780C-Cl stretch
Mass Spec. M⁺ peak at m/z 237/239Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
Characteristic fragmentation pattern of the isoxazole ring and loss of COOH and Cl.

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and experimental conditions.

Potential Biological Significance and Signaling Pathways

Isoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The structural features of this compound make it a valuable scaffold for the development of novel therapeutic agents.

Anticancer Activity: Many isoxazole-containing compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

Anti-inflammatory Activity: Isoxazole derivatives have also been investigated for their anti-inflammatory effects.[7][8][9][10] These effects can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating the production of inflammatory cytokines.

Below is a generalized diagram of a potential signaling pathway that could be modulated by isoxazole derivatives.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoxazole_Derivative Isoxazole Derivative (e.g., 3-(2-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid based) Isoxazole_Derivative->PI3K Inhibition Isoxazole_Derivative->Akt Inhibition

Caption: Potential inhibitory action on the PI3K/Akt signaling pathway.

Conclusion

The structure of this compound has been elucidated through a combination of synthetic chemistry and spectroscopic analysis. Its well-defined structure and the known biological activities of the isoxazole scaffold make it a compound of significant interest for medicinal chemistry and drug development. Further research into its specific biological targets and mechanisms of action could lead to the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers working with this and related isoxazole derivatives.

References

An In-depth Technical Guide to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its primary applications.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to IUPAC nomenclature.

IUPAC Name: 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[1][2][3]

Synonyms:

  • 3-(o-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid

  • CMIC ACID

  • Cloxacillin EP Impurity D[4]

CAS Number: 23598-72-3[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₈ClNO₃[1][3]
Molecular Weight237.64 g/mol [1]
Melting Point186 - 189 °C[5]
Boiling Point374.5 ± 37.0 °C (Predicted)[4]
Density1.385 ± 0.06 g/cm³ (Predicted)[4]
pKa2.07 ± 0.25 (Predicted)[4]
AppearanceOff-white to pale brown solid/powder[3][5]
SolubilityDMSO (Slightly), Ethyl Acetate (Slightly)[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. A general and illustrative synthetic pathway involves the formation of an isoxazole ring system followed by functional group manipulations. The following sections detail a potential synthetic route based on established chemical principles for related structures.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process: formation of a key intermediate, construction of the isoxazole ring, and subsequent hydrolysis to the carboxylic acid. This workflow is depicted in the diagram below.

Synthesis_Workflow A Ethyl Acetoacetate + 2-Chlorobenzaldehyde B Knoevenagel Condensation A->B C Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate B->C E Cyclocondensation C->E D Hydroxylamine D->E F Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate E->F G Hydrolysis F->G H 3-(2-Chlorophenyl)-5-methylisoxazole- 4-carboxylic acid G->H J Acyl Chloride Formation H->J I Chlorinating Agent (e.g., Thionyl Chloride) I->J K 3-(2-Chlorophenyl)-5-methylisoxazole- 4-carbonyl chloride J->K

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

This procedure is adapted from general methods for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.

  • Step 1: Knoevenagel Condensation. To a solution of ethyl acetoacetate and 2-chlorobenzaldehyde in a suitable solvent such as ethanol, add a catalytic amount of a base like piperidine or sodium acetate. The mixture is refluxed until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure. The resulting crude product, ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate, is purified by column chromatography or recrystallization.

  • Step 2: Cyclocondensation. The purified ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate is dissolved in a suitable solvent, such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product, ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, is then isolated by extraction with an organic solvent and purified by column chromatography.

Experimental Protocol: Hydrolysis to this compound
  • Step 3: Hydrolysis. The ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux and stirred for several hours. After completion of the reaction (monitored by TLC), the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid, such as hydrochloric acid, which leads to the precipitation of the desired carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as a precursor for the corresponding acyl chloride.

Conversion to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

The carboxylic acid is readily converted to the more reactive acyl chloride, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. This transformation is a critical step in the synthesis of several important pharmaceutical compounds.

Experimental Protocol:

To a solution of this compound in an inert solvent such as dichloromethane or toluene, a chlorinating agent like thionyl chloride or oxalyl chloride is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be used to facilitate the reaction. The mixture is stirred until the evolution of gas ceases. The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which can be used in subsequent steps without further purification.

This acyl chloride is a key intermediate in the synthesis of isoxazolyl penicillin antibiotics, such as Cloxacillin. Its high reactivity makes it suitable for acylation reactions with various nucleophiles.

References

Technical Guide: Physicochemical and Biological Profile of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, a detailed experimental protocol for its determination, and insights into the potential biological signaling pathways for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Quantitative Solubility Data

Currently, publicly available scientific literature and databases lack specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in various solvents. However, qualitative assessments indicate that the compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Ethyl Acetate[1]. A safety data sheet also suggests it is likely to be mobile in the environment, implying some degree of water solubility[2].

For research and development purposes, the following table is provided as a template for organizing experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25Data not availableData not availableShake-Flask Method
Phosphate-Buffered Saline (pH 7.4)25Data not availableData not availableShake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask Method
Ethanol25Data not availableData not availableShake-Flask Method
Methanol25Data not availableData not availableShake-Flask Method
Ethyl Acetate25Data not availableData not availableShake-Flask Method
Acetonitrile25Data not availableData not availableShake-Flask Method

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC method for the analysis of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a common starting point.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted samples and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original solvent by taking into account the dilution factor.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis cluster_result Result prep1 Add excess solid to solvent prep2 Cap vials prep1->prep2 equil1 Shake at constant temperature (24-48 hours) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 HPLC analysis sample3->analysis1 analysis2 Quantify using calibration curve analysis1->analysis2 result1 Calculate solubility analysis2->result1

Fig. 1: Experimental workflow for solubility determination.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound are limited, its known applications and the activities of similar isoxazole derivatives provide valuable insights. This compound is used in the preparation of isoxazolecarboxamides that act as agonists for the Takeda G-protein-coupled receptor 5 (TGR5) and as β-lactamase inhibitors[3].

TGR5 is a bile acid receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing metabolic and inflammatory processes.

The following diagram illustrates the TGR5 signaling pathway, a potential target for derivatives of this compound.

TGR5_Signaling TGR5 Signaling Pathway ligand TGR5 Agonist (e.g., Isoxazolecarboxamide derivative) tgr5 TGR5 Receptor ligand->tgr5 binds to g_protein Gαs Protein tgr5->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts ATP to pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Responses (Metabolic & Anti-inflammatory Effects) pka->downstream phosphorylates targets leading to

References

Spectroscopic and Structural Elucidation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on the analysis of its constituent functional groups and known data from similar chemical structures. Detailed experimental protocols for acquiring such data are also provided.

Chemical Identity

PropertyValue
IUPAC Name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
CAS Number 23598-72-3

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10-13Singlet (broad)1H-COOH
~7.4-7.8Multiplet4HAromatic protons (chlorophenyl ring)
~2.5Singlet3H-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ) ppmCarbon Assignment
~165-175-COOH
~160-170C=N (isoxazole)
~155-165C-O (isoxazole)
~125-135Aromatic carbons (chlorophenyl ring)
~110-120C₄ of isoxazole
~10-15-CH₃
FT-IR (Fourier-Transform Infrared) Spectroscopy

Sample Preparation: KBr pellet or ATR

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic acid
~1700-1725StrongC=O stretchCarboxylic acid
~1600-1620MediumC=N stretchIsoxazole
~1450-1550Medium-StrongC=C stretchAromatic ring
~1200-1300MediumC-O stretchCarboxylic acid
~1000-1100MediumC-Cl stretchChlorophenyl
Mass Spectrometry

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

m/z RatioPredicted Identity
237/239[M]⁺ (Molecular ion, chlorine isotope pattern)
220/222[M-OH]⁺
192/194[M-COOH]⁺
111/113[C₆H₄Cl]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate the peaks and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to scanning the sample.

Mass Spectrometry
  • Sample Preparation:

    • GC-MS: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane). Derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility.

    • LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).

  • Instrumentation:

    • GC-MS: A gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., DB-5ms).

    • LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • Data Acquisition:

    • Acquire data in full scan mode to identify the molecular ion and major fragments.

    • The mass range should be set to cover the expected molecular weight and fragment masses.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectroscopy (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis of a chemical compound.

Logical_Relationship cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_structure Structural Feature H_NMR ¹H NMR: - Broad singlet ~12 ppm - Multiplet ~7.6 ppm - Singlet ~2.5 ppm COOH Carboxylic Acid (-COOH) H_NMR->COOH Aryl Substituted Aromatic Ring H_NMR->Aryl Me Methyl Group (-CH₃) H_NMR->Me C_NMR ¹³C NMR: - Peaks > 160 ppm - Aromatic region - Aliphatic peak ~15 ppm C_NMR->COOH C_NMR->Aryl C_NMR->Me IR FT-IR: - Broad ~3000 cm⁻¹ - Strong ~1710 cm⁻¹ - Medium ~1610, 1050 cm⁻¹ IR->COOH IR->Aryl MS Mass Spec: - m/z 237/239 - Isotope pattern Cl Presence of Chlorine MS->Cl Final_Structure 3-(2-Chlorophenyl)-5-methyl isoxazole-4-carboxylic acid COOH->Final_Structure Aryl->Final_Structure Me->Final_Structure Cl->Final_Structure

Logical process for structure elucidation from spectroscopic data.

An In-depth Technical Guide to the 13C NMR Analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, predicted spectral data, and a logical workflow for the analysis.

Predicted 13C NMR Spectral Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds and known substituent effects on chemical shifts. The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Chemical structure of this compound with numbered carbons

Figure 1. Chemical structure of this compound with carbon atom numbering for NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3~162The C3 carbon of the isoxazole ring is expected to be significantly downfield due to its attachment to the electronegative oxygen and nitrogen atoms and the 2-chlorophenyl group.
C4~115The C4 carbon, being part of the isoxazole ring and attached to the carboxylic acid group, will have its chemical shift influenced by both.
C5~170The C5 carbon is deshielded by the adjacent oxygen atom and the methyl group.
C1'~129The ipso-carbon of the phenyl ring attached to the isoxazole ring. Its chemical shift is influenced by the chlorine substituent.
C2'~133The carbon atom bearing the chlorine. The direct attachment of the electronegative chlorine atom causes a significant downfield shift.
C3'~127Aromatic CH carbon.
C4'~131Aromatic CH carbon, with some deshielding from the chlorine atom.
C5'~128Aromatic CH carbon.
C6'~130Aromatic CH carbon, influenced by the proximity to the isoxazole ring.
-COOH~168Carboxylic acid carbons typically appear in this downfield region.
-CH3~12The methyl group carbon is expected to be in the typical upfield region for sp3 hybridized carbons.

Experimental Protocol

The following section outlines a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid the presence of interfering signals from impurities.

  • Solvent Selection: A deuterated solvent that can effectively dissolve the compound should be chosen. Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its ability to dissolve carboxylic acids and its well-characterized solvent peaks. Deuterated chloroform (CDCl3) could also be used, potentially with the addition of a small amount of methanol-d4 to improve solubility.

  • Sample Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.8 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shifts (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is particularly important for quaternary carbons (like C3, C4, C5, C1', C2', and the carboxylic carbon) that tend to have longer relaxation times.

  • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This will depend on the sample concentration but will likely be in the range of 1024 to 4096 scans.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

  • Phasing: Manually phase the resulting spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the known chemical shift of the deuterated solvent.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas.

Workflow and Pathway Diagrams

The logical workflow for the 13C NMR analysis and the signaling pathway for spectral interpretation are depicted in the following diagrams.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Sample Purification B Solvent & Standard Selection A->B C Sample Dissolution B->C D Setup NMR Parameters C->D E Acquire 13C NMR Spectrum D->E F Fourier Transform & Phasing E->F G Baseline Correction & Referencing F->G H Peak Picking & Assignment G->H I Structural Confirmation H->I

Caption: Experimental Workflow for 13C NMR Analysis.

G cluster_0 Structural Features cluster_1 Predicted Chemical Shift Regions cluster_2 Final Assignment A Isoxazole Ring F Heteroaromatic & Vinylic (115-170 ppm) A->F C3, C4, C5 B 2-Chlorophenyl Group E Aromatic Region (127-133 ppm) B->E C1'-C6' C Carboxylic Acid G Carboxyl Region (~168 ppm) C->G -COOH D Methyl Group H Aliphatic Region (~12 ppm) D->H -CH3 I Assigned 13C NMR Spectrum E->I F->I G->I H->I

An In-depth Technical Guide to the FT-IR Spectrum of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This document outlines the characteristic vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for its synthesis and characterization.

Introduction

This compound is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. FT-IR spectroscopy is a crucial analytical technique for the structural elucidation and characterization of such novel compounds. This guide offers an in-depth understanding of the expected FT-IR spectral features of this molecule, aiding in its identification and quality control.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3300-2500Broad, StrongO-H stretch of the carboxylic acid (hydrogen-bonded)
3100-3000MediumC-H stretch of the aromatic (phenyl) ring
2980-2900MediumC-H stretch of the methyl group
1760-1690Strong, SharpC=O stretch of the carboxylic acid
1615-1580Medium-StrongC=N stretch of the isoxazole ring
1575-1475Medium-StrongC=C stretching vibrations within the aromatic ring
1470-1430MediumC-O-H in-plane bend of the carboxylic acid
1320-1210StrongC-O stretch of the carboxylic acid
1100-1000MediumC-Cl stretch of the chlorophenyl group
950-910Broad, MediumO-H out-of-plane bend of the carboxylic acid
760-740StrongC-H out-of-plane bend of the ortho-disubstituted phenyl ring

Note: The exact peak positions and intensities can vary based on the sample preparation method, solvent, and instrument used.

Experimental Protocol for FT-IR Analysis

This section details the methodology for obtaining a high-quality FT-IR spectrum of this compound.

3.1. Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis.

3.2. Sample Preparation (Attenuated Total Reflectance - ATR)

The Attenuated Total Reflectance (ATR) technique is recommended for solid samples as it requires minimal sample preparation.

  • Crystal Cleaning: Before analysis, the ATR crystal (typically diamond or germanium) must be thoroughly cleaned. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol to remove any residues from previous analyses. Allow the solvent to evaporate completely.

  • Background Spectrum: Record a background spectrum of the empty ATR setup. This spectrum will be automatically subtracted from the sample spectrum to eliminate interferences from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set from 4000 to 400 cm⁻¹.

  • Data Processing: After acquisition, the spectrum should be baseline corrected and normalized.

3.3. Alternative Sample Preparation (KBr Pellet Method)

  • Sample Grinding: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pelletizing die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum as described in the ATR method.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound, a process relevant to drug discovery and development.

Synthesis_and_Characterization_Workflow start Starting Materials (e.g., 2-chlorobenzaldehyde, ethyl acetoacetate) synthesis Chemical Synthesis (Multi-step reaction) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structure_elucidation Structural Elucidation purification->structure_elucidation ftir FT-IR Spectroscopy structure_elucidation->ftir nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->nmr mass_spec Mass Spectrometry structure_elucidation->mass_spec biological_screening Biological Activity Screening structure_elucidation->biological_screening end Lead Compound Identification biological_screening->end

Caption: Workflow for the synthesis and characterization of a target molecule.

This guide provides a foundational understanding of the FT-IR characteristics of this compound. For definitive structural confirmation, it is essential to correlate the FT-IR data with other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

An In-depth Technical Guide to the Mass Spectrometry of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, including TGR5 agonists and β-lactamase inhibitors. Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents a theoretical fragmentation pattern based on established principles of mass spectrometry for carboxylic acids and isoxazole derivatives. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, including sample preparation and derivatization, are provided to facilitate its identification and characterization. Furthermore, this guide elucidates the TGR5 signaling pathway, a crucial biological pathway modulated by agonists synthesized from this core molecule, complete with a visual diagram.

Introduction

This compound (C₁₁H₈ClNO₃, Molecular Weight: 237.64 g/mol ) is a synthetic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various bioactive molecules and is also identified as an impurity in some pharmaceutical preparations, such as Cloxacillin.[1] Its role as a precursor for Takeda G-protein-coupled receptor 5 (TGR5) agonists underscores the importance of robust analytical methods for its characterization.[2] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a powerful technique for the identification and quantification of this compound. This guide details the theoretical mass spectrometric behavior and provides practical experimental protocols for its analysis.

Mass Spectrometry Analysis

Predicted Fragmentation Pathway

Upon electron ionization, the molecular ion ([M]⁺˙) of this compound is expected to be observed at an m/z of approximately 237. The fragmentation is likely to proceed through several key pathways:

  • Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

  • Loss of a carboxyl group (-COOH): Decarboxylation is another characteristic fragmentation of carboxylic acids.

  • Cleavage of the isoxazole ring: The isoxazole ring can undergo cleavage, leading to various smaller fragment ions.

  • Loss of the chlorophenyl group: Fragmentation of the bond connecting the chlorophenyl ring to the isoxazole core.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry.

Predicted Fragment Ion m/z (Nominal) Proposed Structure Fragmentation Pathway
[C₁₁H₈ClNO₃]⁺˙237Molecular Ion-
[C₁₁H₇ClNO₂]⁺220Acylium IonLoss of •OH from the carboxylic acid
[C₁₀H₈ClN]⁺˙192Loss of COOH from the molecular ion
[C₇H₄Cl]⁺111Chlorophenyl cationCleavage of the C-C bond between the rings
[C₄H₄NO]⁺82Methylisoxazole fragmentCleavage of the isoxazole ring
[CH₃CO]⁺43Acetyl cationFragmentation of the isoxazole ring

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound by GC-MS. Due to the carboxylic acid group, derivatization is often recommended to improve volatility and chromatographic performance.

Sample Preparation and Derivatization (Esterification)
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of a 1.25 M solution of methanolic HCl to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 1 hour in a heating block or water bath to form the methyl ester derivative.

  • Extraction: After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid, followed by 1 mL of a suitable organic solvent (e.g., ethyl acetate or hexane). Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer containing the methyl ester derivative to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Signaling Pathway: TGR5 Activation

This compound is a precursor for the synthesis of TGR5 agonists. TGR5, a G-protein coupled receptor, is activated by bile acids and plays a significant role in regulating energy homeostasis, inflammation, and glucose metabolism. The activation of TGR5 initiates a downstream signaling cascade.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TGR5_Agonist TGR5 Agonist TGR5 TGR5 Receptor TGR5_Agonist->TGR5 Binds to G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: TGR5 signaling pathway initiated by an agonist.

The binding of a TGR5 agonist to its receptor activates the associated Gαs protein.[3] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which goes on to phosphorylate downstream targets, such as the CREB transcription factor, leading to the modulation of target gene expression. This pathway is crucial for the metabolic benefits observed with TGR5 activation.[4]

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While experimental data is currently limited in the public domain, the theoretical fragmentation patterns and detailed experimental protocols outlined herein offer a robust starting point for researchers. The elucidation of the TGR5 signaling pathway provides essential biological context for the application of this compound in the development of novel therapeutics. Further experimental studies are warranted to validate the predicted fragmentation and to explore the full pharmacological potential of its derivatives.

References

Physicochemical Properties of Substituted Isoxazole-4-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its inherent electronic properties and structural rigidity make it a valuable template for the design of novel therapeutic agents. Understanding the physicochemical properties of substituted isoxazole-4-carboxylic acids is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth overview of these key properties, details the experimental methodologies for their determination, and visualizes relevant biological pathways.

Core Physicochemical Properties

The substituent pattern on the isoxazole ring and any appended phenyl groups significantly influences the acidity (pKa), lipophilicity (logP), and solubility of these compounds. These parameters are critical for predicting a molecule's behavior in biological systems.

Data Summary

The following tables summarize key physicochemical data for isoxazole-4-carboxylic acid and several of its substituted derivatives. It is important to note that some of these values are predicted through computational models, which provide useful estimates for prioritizing synthetic targets.

Compound NameStructurepKa (Predicted)logP (Predicted/Experimental)Melting Point (°C)
Isoxazole-4-carboxylic acid3.22 ± 0.10[1]0.37[1]123-124[1]
5-Methylisoxazole-4-carboxylic acid2.85 ± 0.25[2]0.3[3]144-148[2][4]
5-Methyl-3-phenylisoxazole-4-carboxylic acid2.11 ± 0.32[5][6]--
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid---

Note: Structures are representative. The absence of a value indicates that it was not found in the searched literature.

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental protocols. Below are detailed methodologies for measuring pKa, logP, and aqueous solubility.

Determination of Acid Dissociation Constant (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For isoxazole-4-carboxylic acids, the acidity of the carboxylic acid group is a key determinant of its ionization state at physiological pH.

Method: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[7]

  • Sample Preparation: A precise weight of the substituted isoxazole-4-carboxylic acid is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. For compounds with low aqueous solubility, specialized software can be used to derive the pKa from the titration data in mixed organic-aqueous systems.

Determination of Lipophilicity (logP/logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's ability to cross cell membranes.

Method: Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination.[8][9][10][11][12]

  • Solvent Preparation: 1-Octanol and water (or a buffer of specific pH, typically 7.4 for logD) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A small amount of the test compound is dissolved in the pre-saturated 1-octanol. A volume of pre-saturated water (or buffer) is added to create a biphasic system.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP (for neutral species) or logD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. Low solubility can be a significant hurdle in drug development.

Method: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is often used in early drug discovery.[4][13][14][15][16]

  • Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.

  • Addition of Aqueous Buffer: A buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) is added to each well.

  • Incubation and Precipitation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature. As the DMSO concentration decreases, compounds with low aqueous solubility will precipitate.

  • Turbidity Measurement: The precipitation is detected by measuring the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Biological Relevance: Inhibition of Cyclooxygenase (COX)

Many substituted isoxazole derivatives, including those bearing a carboxylic acid function, have been identified as potent inhibitors of cyclooxygenase (COX) enzymes.[17][18][19][20][21][22][23][24] These enzymes, COX-1 and COX-2, are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins.

Experimental Workflow for COX Inhibition Assay

The following workflow outlines a typical in vitro assay to determine the inhibitory potency of a compound against COX-1 and COX-2.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Compound Test Compound (in DMSO) Incubate_1 Incubate Enzyme + Compound (Pre-incubation) Compound->Incubate_1 Enzyme_1 COX-1 Enzyme Enzyme_1->Incubate_1 Enzyme_2 COX-2 Enzyme Enzyme_2->Incubate_1 Cofactors Cofactor Solution (Hematin, Glutathione) Cofactors->Incubate_1 ArachidonicAcid Arachidonic Acid (Substrate) Incubate_2 Add Substrate (Initiate Reaction) ArachidonicAcid->Incubate_2 Incubate_1->Incubate_2 Quench Quench Reaction (e.g., with acid) Incubate_2->Quench Detect Detect Prostaglandin E2 (e.g., by ELISA) Quench->Detect Analyze Calculate IC50 Value Detect->Analyze G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimuli (e.g., injury) AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Isoxazole-4-Carboxylic Acid Inhibitor Inhibitor->Block

References

The Multifaceted Biological Activities of Isoxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic and structural features have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.[1]

Quantitative Anticancer Activity Data

The anticancer efficacy of various isoxazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for selected isoxazole derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Isoxazole-bridged indole C-glycoside hybrid (Compound 34)MDA-MB-231 (Breast Cancer)22.3[2]
3,5-disubstituted isoxazole from tyrosol (Compound 4b)U87 (Glioblastoma)42.8[3]
3,5-disubstituted isoxazole from tyrosol (Compound 4c)U87 (Glioblastoma)67.6[3]
3,5-Diamino-4-(2'-bromophenylazo) isoxazole (1d)PC3 (Prostate Cancer)38.63[4]
3,5-Diamino-4-(3'-chlorophenylazo) isoxazole (1b)PC3 (Prostate Cancer)47.27[4]
3, 5-Diamino-4-(4'-bromophenylazo) isoxazole (1a)PC3 (Prostate Cancer)53.96[4]
Tetrazole based isoxazoline (Compound 4h)A549 (Lung Cancer)1.51[5]
Tetrazole based isoxazoline (Compound 4i)A549 (Lung Cancer)1.49[5]
Signaling Pathway: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key proteins in the apoptotic cascade.

cluster_0 Isoxazole Derivative Action cluster_1 Apoptotic Pathway Isoxazole Isoxazole Derivative Bax Bax (Pro-apoptotic) Isoxazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Isoxazole-induced apoptosis signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Isoxazole derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with Isoxazole derivative incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Isoxazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of isoxazole derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diamine (178f)Escherichia coli95[6]
N3, N5-di(substituted)isoxazole-3,5-diamine (178e)Staphylococcus aureus95[6]
TPI-2Staphylococcus aureus6.25
TPI-2Escherichia coli6.25
TPI-5Candida albicans6.25
TPI-14Aspergillus niger6.25
4eCandida albicans6[7]
4gCandida albicans8[7]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureus1.56[7]
New Triazole-Isoxazole Hybrid (7b)Escherichia coli15[8]
New Triazole-Isoxazole Hybrid (7b)Pseudomonas aeruginosa30[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Isoxazole derivative (test compound)

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the isoxazole derivative. Serially dilute the compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Anti-inflammatory Activity

Certain isoxazole derivatives have demonstrated potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.[9][10]

Signaling Pathway: COX-2 Inhibition

Inflammatory stimuli trigger the synthesis of prostaglandins via the COX-2 pathway. Isoxazole derivatives can inhibit COX-2, thereby reducing the production of prostaglandins and mitigating the inflammatory response.

cluster_0 Inflammatory Cascade cluster_1 Inhibitory Action Stimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid Stimuli->ArachidonicAcid Releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Isoxazole Isoxazole Derivative Isoxazole->COX2 Inhibits

Inhibition of the COX-2 pathway by isoxazole derivatives.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[11]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Isoxazole derivative (test compound)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the isoxazole derivative or the standard drug to the rats (e.g., orally or intraperitoneally). A control group receives the vehicle only.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antiviral Activity

Isoxazole derivatives have also been investigated for their antiviral properties. Notably, certain derivatives have shown efficacy against enteroviruses like Coxsackievirus B3.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[12]

Materials:

  • Susceptible host cell line (e.g., HeLa cells)

  • Virus stock (e.g., Coxsackievirus B3)

  • Culture medium and overlay medium (containing agarose or methylcellulose)

  • Isoxazole derivative (test compound)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for a short period (e.g., 1 hour) to allow for viral attachment.

  • Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the isoxazole derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[12]

  • Plaque Visualization: After incubation, fix and stain the cells with crystal violet. The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value can be determined from the dose-response curve.

Antidiabetic Activity

Recent studies have highlighted the potential of isoxazole derivatives in the management of diabetes. One of the identified mechanisms is the activation of the AMP-activated protein kinase (AMPK) pathway.

Signaling Pathway: AMPK Activation

AMPK is a key regulator of cellular energy homeostasis. Activation of AMPK by isoxazole derivatives can lead to a decrease in the expression of gluconeogenic enzymes like PEPCK and G6Pase, resulting in reduced glucose production.

cluster_0 Cellular Energy Regulation cluster_1 Therapeutic Intervention AMPK AMPK PEPCK PEPCK AMPK->PEPCK Inhibits Expression G6Pase G6Pase AMPK->G6Pase Inhibits Expression Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis Promotes G6Pase->Gluconeogenesis Promotes Isoxazole Isoxazole Derivative Isoxazole->AMPK Activates

Antidiabetic action of isoxazole derivatives via the AMPK pathway.

Neuroprotective Activity

The neuroprotective potential of isoxazole derivatives is an emerging area of research, with implications for neurodegenerative diseases such as Alzheimer's disease. The mechanism may involve the modulation of signaling pathways like the Akt/GSK-3β/NF-κB pathway.

Signaling Pathway: Akt/GSK-3β/NF-κB Modulation

The Akt/GSK-3β/NF-κB signaling pathway is crucial for neuronal survival and inflammation. Isoxazole derivatives may exert neuroprotective effects by activating Akt, which in turn inhibits GSK-3β and subsequently suppresses the pro-inflammatory transcription factor NF-κB.

cluster_0 Neuroprotective Signaling Isoxazole Isoxazole Derivative Akt Akt Isoxazole->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuron Neuronal Survival Akt->Neuron Promotes NFkB NF-κB GSK3b->NFkB Activates Inflammation Neuroinflammation NFkB->Inflammation Promotes start Start dissolve Dissolve Chalcone in Ethanol start->dissolve add_reagents Add Hydroxylamine HCl and Base dissolve->add_reagents reflux Reflux for 4-8 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Pour into ice water monitor->workup Complete filter Filter and wash the precipitate workup->filter purify Recrystallize to obtain pure Isoxazole filter->purify end End purify->end

References

An In-depth Technical Guide on the Safety and Hazards of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and hazard information for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid based on publicly available data. The toxicological properties of this specific chemical have not been fully investigated.[1] All laboratory and industrial handling of this compound should be conducted by trained professionals with appropriate personal protective equipment and engineering controls.

Introduction

This compound, with CAS number 23598-72-3, is a heterocyclic compound belonging to the isoxazole class.[2][3][4] Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. As with any chemical entity intended for research and potential therapeutic application, a thorough understanding of its safety profile and potential hazards is paramount. This guide synthesizes the available safety data to inform risk assessment and safe handling procedures.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity, skin irritation, and serious eye irritation.[2]

GHS Classification

The following table summarizes the GHS hazard classification for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][5]

Signal Word: Warning[2]

Pictograms:

  • alt text

Toxicological Properties

Detailed toxicological studies on this compound are limited in the public domain. Much of the available information is based on classifications rather than specific experimental data.

Acute Toxicity
Skin and Eye Irritation

This chemical is known to cause skin and serious eye irritation.[2][5] Contact with the skin may lead to redness, itching, and inflammation. Eye contact can result in pain, redness, and potential damage to the cornea.

Respiratory Irritation

Inhalation of dust or aerosols may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[2][5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.[1] IARC, NTP, and OSHA do not list this compound as a carcinogen.[1]

Potential for Bioactivation

Research on some isoxazole-containing compounds suggests a potential for metabolic bioactivation into reactive metabolites, which could lead to toxicity.[6] This is a general consideration for the isoxazole class and has not been specifically demonstrated for this compound.

Experimental Protocols (Generalized)

Specific experimental protocols for the safety testing of this compound are not published. The following are generalized representations of standard protocols for assessing the hazards identified.

Acute Oral Toxicity Study (Generalized OECD 423)

A typical acute oral toxicity study would follow a stepwise procedure to estimate the LD50.

G start Acclimatization of Animals (e.g., rats, 5-7 days) dosing Single Oral Dose Administration (e.g., 3 animals, starting dose 300 mg/kg) start->dosing observation Observation for Clinical Signs (14 days) dosing->observation ld50 Estimate LD50 and Classify outcome1 No mortality or morbidity observation->outcome1 If outcome2 Mortality or morbidity observed observation->outcome2 If higher_dose Proceed to higher dose level (e.g., 2000 mg/kg) outcome1->higher_dose lower_dose Proceed to lower dose level (e.g., 50 mg/kg) outcome2->lower_dose higher_dose->dosing lower_dose->dosing end End of Study ld50->end

Generalized workflow for an acute oral toxicity study.
In Vivo Skin Irritation Test (Generalized OECD 404 - Draize Test)

This test assesses the potential of a substance to cause skin irritation.

G start Animal Preparation (e.g., 3 healthy albino rabbits, clipped fur) application Application of Test Substance (0.5 g to a small area of skin, covered with a patch) start->application exposure Exposure Period (4 hours) application->exposure removal Patch Removal and Site Cleaning exposure->removal scoring Scoring of Skin Reactions (Erythema and Edema at 1, 24, 48, and 72 hours) removal->scoring classification Calculate Primary Dermal Irritation Index (PDII) and Classify scoring->classification end End of Study classification->end

Generalized workflow for an in vivo skin irritation test.
In Vivo Eye Irritation Test (Generalized OECD 405 - Draize Test)

This test evaluates the potential for a substance to cause eye irritation or damage.

G start Animal Selection (e.g., 1-3 healthy albino rabbits) instillation Instillation of Test Substance (0.1 g into the conjunctival sac of one eye) start->instillation observation Observation Period instillation->observation scoring Scoring of Ocular Lesions (Cornea, Iris, Conjunctiva at 1, 24, 48, and 72 hours) observation->scoring classification Classification based on severity and reversibility of effects scoring->classification end End of Study classification->end

Generalized workflow for an in vivo eye irritation test.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

Exposure RouteFirst Aid Measures
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]

Handling and Storage

Handling
  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid breathing dust.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.[2]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Store locked up.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

This compound is a chemical intermediate with potential applications in drug discovery and development. The available data indicates that it is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. While detailed toxicological studies are lacking, the provided information, based on GHS classifications and safety data sheets, should guide researchers in implementing appropriate safety protocols. The use of proper personal protective equipment, engineering controls, and adherence to standard laboratory safety practices are essential to minimize the risk of exposure and ensure a safe working environment. Further research into the specific toxicological profile and potential mechanisms of action of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for the penicillinase-resistant penicillin antibiotic, Cloxacillin. The structural integrity and purity of this intermediate are paramount for the successful synthesis of the final active pharmaceutical ingredient (API). These application notes provide a detailed, three-step synthetic protocol for the preparation of this compound, commencing from readily available starting materials. The described methodology is robust and scalable, making it suitable for both laboratory-scale research and larger-scale production.

The synthesis involves an initial acylation of ethyl acetoacetate to form a β-keto ester, followed by a cyclocondensation reaction with hydroxylamine to construct the isoxazole ring, and culminating in the hydrolysis of the ester to yield the final carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step process as illustrated below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis Ethyl Acetoacetate Ethyl Acetoacetate Ethyl 2-(2-chlorobenzoyl)acetoacetate Ethyl 2-(2-chlorobenzoyl)acetoacetate Ethyl Acetoacetate->Ethyl 2-(2-chlorobenzoyl)acetoacetate  + 2-Chlorobenzoyl chloride  NaOH, Toluene/Water Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Ethyl 2-(2-chlorobenzoyl)acetoacetate->Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate  + Hydroxylamine HCl  NaOAc, Ethanol This compound This compound Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate->this compound  1. NaOH, Ethanol/Water  2. HCl (aq) Step 1: Acylation Step 1: Acylation Step 2: Cyclocondensation Step 2: Cyclocondensation Step 3: Hydrolysis Step 3: Hydrolysis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)acetoacetate

This procedure details the acylation of ethyl acetoacetate with 2-chlorobenzoyl chloride to yield the corresponding β-keto ester.

Protocol:

  • Reaction Setup:

    • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethyl acetoacetate (0.1 mol, 13.0 g) and toluene (150 mL).

    • In a separate beaker, prepare a solution of sodium hydroxide (0.11 mol, 4.4 g) in water (50 mL).

    • Cool the flask containing the ethyl acetoacetate solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Acylation Reaction:

    • Slowly add the sodium hydroxide solution to the flask, maintaining the temperature below 10 °C.

    • In the dropping funnel, place a solution of 2-chlorobenzoyl chloride (0.1 mol, 17.5 g) in toluene (50 mL).

    • Add the 2-chlorobenzoyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous layer and extract it with toluene (2 x 50 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude ethyl 2-(2-chlorobenzoyl)acetoacetate can be used in the next step without further purification.

Quantitative Data Summary (Step 1):

ParameterValue
Reactants
Ethyl Acetoacetate0.1 mol (13.0 g)
2-Chlorobenzoyl Chloride0.1 mol (17.5 g)
Sodium Hydroxide0.11 mol (4.4 g)
Solvents
Toluene200 mL
Water50 mL
Reaction Conditions
Temperature0-5 °C (addition), Room Temperature (stirring)
Reaction Time4-6 hours
Product
Product NameEthyl 2-(2-chlorobenzoyl)acetoacetate
Theoretical Yield26.87 g
Estimated Yield75-85%
Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

This protocol describes the cyclocondensation of the β-keto ester with hydroxylamine hydrochloride to form the isoxazole ring.

Protocol:

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2-(2-chlorobenzoyl)acetoacetate (from Step 1, ~0.08 mol) in ethanol (200 mL).

    • Add hydroxylamine hydrochloride (0.1 mol, 6.95 g) and sodium acetate (0.12 mol, 9.84 g) to the solution.

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water (150 mL) and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary (Step 2):

ParameterValue
Reactants
Ethyl 2-(2-chlorobenzoyl)acetoacetate~0.08 mol
Hydroxylamine Hydrochloride0.1 mol (6.95 g)
Sodium Acetate0.12 mol (9.84 g)
Solvent
Ethanol200 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Product
Product NameEthyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
Theoretical Yield (from 0.08 mol precursor)22.2 g
Estimated Yield80-90%
Step 3: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (from Step 2, ~0.06 mol) in a mixture of ethanol (100 mL) and water (50 mL).

    • Add sodium hydroxide (0.12 mol, 4.8 g) to the solution.

  • Hydrolysis Reaction:

    • Heat the reaction mixture to reflux and maintain for 2-3 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

    • The white precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

Quantitative Data Summary (Step 3):

ParameterValue
Reactants
Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate~0.06 mol
Sodium Hydroxide0.12 mol (4.8 g)
Solvents
Ethanol100 mL
Water50 mL
Reaction Conditions
TemperatureReflux
Reaction Time2-3 hours
Product
Product NameThis compound
Theoretical Yield (from 0.06 mol precursor)14.26 g
Estimated Yield90-95%

Visualizations

Experimental Workflow Diagram

G start Start Materials: - Ethyl Acetoacetate - 2-Chlorobenzoyl Chloride step1 Step 1: Acylation - NaOH, Toluene/Water - 0-5°C to RT start->step1 workup1 Work-up 1: - Separation - Extraction - Washing & Drying step1->workup1 intermediate1 Intermediate 1: Ethyl 2-(2-chlorobenzoyl)acetoacetate workup1->intermediate1 step2 Step 2: Cyclocondensation - Hydroxylamine HCl, NaOAc - Ethanol, Reflux intermediate1->step2 workup2 Work-up 2: - Solvent Removal - Extraction - Purification step2->workup2 intermediate2 Intermediate 2: Ethyl 3-(2-chlorophenyl)-5-methyl- isoxazole-4-carboxylate workup2->intermediate2 step3 Step 3: Hydrolysis - NaOH, Ethanol/Water - Reflux intermediate2->step3 workup3 Work-up 3: - Acidification - Filtration - Drying step3->workup3 end_product Final Product: 3-(2-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid workup3->end_product

Caption: Detailed experimental workflow for the synthesis of the target compound.

Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid from a β-Ketoester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as the antibiotic Cloxacillin. The synthesis commences with the acylation of a β-ketoester, ethyl acetoacetate, followed by cyclization to form the isoxazole ring, and subsequent hydrolysis to yield the final carboxylic acid. This protocol is designed to be a comprehensive guide for researchers in organic synthesis and drug development, offering clear, step-by-step procedures and tabulated data for easy reference.

Introduction

This compound is a crucial building block in the pharmaceutical industry. Its synthesis from readily available starting materials is of significant interest. The method described herein follows a reliable three-step sequence starting from a β-ketoester, providing a practical route to this important intermediate. The overall synthetic pathway is illustrated below.

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-(2-chlorobenzoyl)acetoacetate Ethyl 2-(2-chlorobenzoyl)acetoacetate Ethyl acetoacetate->Ethyl 2-(2-chlorobenzoyl)acetoacetate Base (e.g., NaH, NaOEt) 2-Chlorobenzoyl chloride 2-Chlorobenzoyl chloride 2-Chlorobenzoyl chloride->Ethyl 2-(2-chlorobenzoyl)acetoacetate Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Ethyl 2-(2-chlorobenzoyl)acetoacetate->Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Base (e.g., NaOAc) Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate This compound This compound Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate->this compound Acid or Base (e.g., H2SO4, NaOH)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-chlorobenzoyl)acetoacetate (β-Ketoester)

This procedure details the C-acylation of ethyl acetoacetate with 2-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base to generate the enolate of the β-ketoester, which then acts as a nucleophile.

Materials:

  • Ethyl acetoacetate

  • 2-Chlorobenzoyl chloride

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add ethyl acetoacetate (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 2-chlorobenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by the slow addition of a dilute aqueous solution of hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield65-75%
Purity (by GC)>95%
Boiling Point140-145 °C at 1 mmHg

Spectroscopic Data for Ethyl 2-(2-chlorobenzoyl)acetoacetate:

TypeData
¹H NMR (CDCl₃, 400 MHz): δ 1.25 (t, 3H), 2.20 (s, 3H), 4.20 (q, 2H), 7.30-7.50 (m, 4H), 12.5 (s, 1H, enol OH, tautomeric mixture)
¹³C NMR (CDCl₃, 101 MHz): δ 14.1, 21.9, 61.5, 100.2, 126.9, 129.8, 130.5, 131.3, 132.1, 138.0, 169.0, 174.5, 192.8
IR (neat) ν (cm⁻¹): 2980, 1735, 1670, 1600, 1570, 1430, 1250, 1020
MS (EI) m/z (%): 254 (M⁺, 10), 212 (45), 184 (100), 139 (80), 111 (60), 43 (95)
Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

This step involves the cyclization of the synthesized β-ketoester with hydroxylamine hydrochloride to form the isoxazole ring.

Materials:

  • Ethyl 2-(2-chlorobenzoyl)acetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve ethyl 2-(2-chlorobenzoyl)acetoacetate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol/water to yield the pure ester.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Purity (by HPLC)>98%
Melting Point48-50 °C

Spectroscopic Data for Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate:

TypeData
¹H NMR (CDCl₃, 400 MHz): δ 1.40 (t, 3H), 2.75 (s, 3H), 4.40 (q, 2H), 7.40-7.60 (m, 4H)
¹³C NMR (CDCl₃, 101 MHz): δ 12.5, 14.2, 61.2, 111.5, 127.1, 129.5, 130.8, 131.5, 132.0, 159.0, 162.5, 170.0
IR (KBr) ν (cm⁻¹): 2985, 1720, 1610, 1580, 1470, 1370, 1210, 1020
MS (ESI) m/z: 266.1 (M+H)⁺
Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Both acidic and basic conditions can be employed.

Materials:

  • Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

  • Sulfuric acid (H₂SO₄), 60% aqueous solution OR Sodium hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric acid (HCl), concentrated (for acidification)

  • Ethyl acetate

  • Water

Procedure (Acidic Hydrolysis):

  • To a round-bottom flask, add ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 equivalent) and 60% aqueous sulfuric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent system such as ethanol/water or toluene.

Procedure (Basic Hydrolysis):

  • Dissolve ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or gently heat to 50 °C for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The carboxylic acid will precipitate. Collect the solid by filtration.

  • Wash the precipitate with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent system.

Quantitative Data:

ParameterValue
Typical Yield90-98%
Purity (by HPLC)>99%
Melting Point188-190 °C

Spectroscopic Data for this compound:

TypeData
¹H NMR (DMSO-d₆, 400 MHz): δ 2.70 (s, 3H), 7.50-7.70 (m, 4H), 13.5 (br s, 1H)
¹³C NMR (DMSO-d₆, 101 MHz): δ 12.0, 112.5, 127.8, 129.9, 131.2, 131.8, 132.5, 158.5, 163.0, 171.0
IR (KBr) ν (cm⁻¹): 3300-2500 (broad O-H), 1705 (C=O), 1605, 1575, 1470, 1380, 1220
MS (ESI) m/z: 238.0 (M+H)⁺

Experimental Workflow Diagram

experimental_workflow start1 Start: Ethyl Acetoacetate & 2-Chlorobenzoyl Chloride react1 Acylation with Base (e.g., NaH in Diethyl Ether) start1->react1 workup1 Acidic Quench & Aqueous Workup react1->workup1 purify1 Purification (Vacuum Distillation) workup1->purify1 product1 Product 1: Ethyl 2-(2-chlorobenzoyl)acetoacetate purify1->product1 start2 Start: Product 1 & Hydroxylamine HCl product1->start2 react2 Cyclization with Base (e.g., NaOAc in Ethanol/Water) start2->react2 workup2 Solvent Removal & Aqueous Workup react2->workup2 purify2 Purification (Recrystallization) workup2->purify2 product2 Product 2: Ethyl 3-(2-chlorophenyl)-5-methyl- isoxazole-4-carboxylate purify2->product2 start3 Start: Product 2 product2->start3 react3 Hydrolysis (e.g., 60% H₂SO₄, reflux) start3->react3 workup3 Precipitation on Ice & Filtration react3->workup3 purify3 Purification (Recrystallization) workup3->purify3 final_product Final Product: 3-(2-Chlorophenyl)-5-methyl- isoxazole-4-carboxylic acid purify3->final_product

Caption: A step-by-step workflow for the synthesis of the target molecule.

Application Notes and Protocols for the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a fundamental five-membered heterocycle that constitutes the core structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Consequently, the development of efficient and straightforward synthetic methods for isoxazole derivatives is a significant focus in organic and medicinal chemistry.[3] One-pot syntheses, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, offer considerable advantages by minimizing complex purification steps, saving time and resources, and reducing waste.[4] This document provides detailed application notes and experimental protocols for several robust one-pot methodologies for preparing 3,5-disubstituted isoxazoles, tailored for researchers in synthetic chemistry and drug development.

Method 1: Copper(I)-Catalyzed One-Pot Synthesis from Aldehydes and Terminal Alkynes

This method is a highly reliable and experimentally convenient three-step, one-pot procedure that utilizes a regioselective copper(I)-catalyzed [3+2] cycloaddition between terminal acetylenes and nitrile oxides generated in situ from aldehydes.[5][6] The process is known for its efficiency, broad substrate scope, and tolerance of a wide variety of functional groups.[6][7] A key advantage is that it can be performed in aqueous solvents without protection from oxygen, and it avoids the isolation of unstable hydroximoyl chloride intermediates.[5][6]

Reaction Scheme
Experimental Protocol

Materials:

  • Aldehyde (aliphatic or aromatic)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Chloramine-T trihydrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Copper turnings

  • Terminal alkyne

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Standard laboratory glassware and magnetic stirrer

Procedure: [5]

  • To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH:H₂O, add the aldehyde (1.0 eq).

  • Add sodium hydroxide (1.05 eq) to the mixture and stir at room temperature for 30 minutes. TLC analysis can be used to confirm the complete formation of the aldoxime.

  • To this mixture, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.

  • Add the terminal alkyne (1.0 eq), followed by CuSO₄·5H₂O (0.03 eq) and a few copper turnings.

  • Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction is typically complete within 1-2 hours.[8]

  • Upon completion, the product can be isolated by simple filtration or aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The crude product is then purified by column chromatography on silica gel.

Data Presentation

Table 1: Examples of 3,5-Disubstituted Isoxazoles Synthesized via Cu(I)-Catalyzed One-Pot Method.

EntryAldehyde (R¹)Alkyne (R²)ProductYield (%)
1trans-Cinnamaldehyde1-Ethynylcyclohexene5-(Cyclohex-1-enyl)-3-styrylisoxazole85
2BenzaldehydePhenylacetylene3,5-Diphenylisoxazole91
34-NitrobenzaldehydePhenylacetylene5-Phenyl-3-(4-nitrophenyl)isoxazole88
4Heptanal1-Octyne5-Hexyl-3-hexylisoxazole71
5Isovaleraldehyde4-Methoxyphenylacetylene3-Isobutyl-5-(4-methoxyphenyl)isoxazole78

Data sourced from Hansen, T. V.; Wu, P.; Fokin, V. V. J. Org. Chem. 2005, 70, 7761-7764.[7]

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow A Mix Aldehyde, NH₂OH·HCl, NaOH in t-BuOH/H₂O B Stir 30 min (Oxime Formation) A->B C Add Chloramine-T (Oxidation to Nitrile Oxide) B->C D Add Alkyne, CuSO₄, and Cu turnings C->D E Stir at RT (Cycloaddition) D->E F Workup and Purification E->F G Isolated 3,5-Disubstituted Isoxazole F->G

Caption: One-pot workflow for Cu(I)-catalyzed isoxazole synthesis.

G cluster_mechanism Proposed Reaction Mechanism Aldehyde R¹-CHO Oxime R¹-CH=NOH Aldehyde->Oxime + NH₂OH NitrileOxide R¹-C≡N⁺-O⁻ (in situ) Oxime->NitrileOxide + Chloramine-T Metallacycle Intermediate Metallacycle NitrileOxide->Metallacycle + Cu-Acetylide Alkyne R²-C≡CH CuAcetylide R²-C≡C-Cu Alkyne->CuAcetylide + Cu(I) Isoxazole 3,5-Disubstituted Isoxazole Metallacycle->Isoxazole Reductive Elimination

Caption: Mechanism of Cu(I)-catalyzed nitrile oxide cycloaddition.

Method 2: Synthesis from α,β-Unsaturated Carbonyls and TsNHOH

This efficient and highly regioselective one-pot synthesis produces 3-substituted and 3,5-disubstituted isoxazoles from readily available α,β-unsaturated aldehydes or ketones and N-hydroxyl-4-toluenesulfonamide (TsNHOH).[9][10] The reaction proceeds under mild conditions using a base like K₂CO₃ in a methanol-water solvent system.[9] The strategy involves a sequence of conjugate addition, elimination of the tosyl group, cyclization, and dehydration.[10]

Reaction Scheme
Experimental Protocol

Materials:

  • α,β-Unsaturated aldehyde or ketone

  • N-hydroxyl-4-toluenesulfonamide (TsNHOH)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Standard laboratory glassware and magnetic stirrer

Procedure: [9]

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in a mixture of MeOH and H₂O (e.g., 10:1 ratio), add N-hydroxyl-4-toluenesulfonamide (4.0 eq).

  • Add potassium carbonate (5.0 eq) to the mixture.

  • Stir the reaction at room temperature until the intermediate is formed (monitored by TLC, typically several hours).

  • After the initial reaction is complete, heat the mixture to 60 °C and stir until the final product is formed (monitored by TLC).

  • After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 2: Examples of Isoxazoles from α,β-Unsaturated Carbonyls.

EntryCarbonyl Compound (R¹, R²)ProductYield (%)
1Cinnamaldehyde (R¹=Ph, R²=H)3-Phenylisoxazole79
2Chalcone (R¹=Ph, R²=Ph)3,5-Diphenylisoxazole91
34-Chlorochalcone (R¹=4-Cl-Ph, R²=Ph)3-(4-Chlorophenyl)-5-phenylisoxazole95
4Benzylideneacetone (R¹=Ph, R²=Me)5-Methyl-3-phenylisoxazole88
53-Nonen-2-one (R¹=Hexyl, R²=Me)5-Methyl-3-hexylisoxazole81

Data sourced from Tang, S.; He, J.; Sun, Y.; He, L.; She, X. Org. Lett. 2009, 11, 3982-3985.[9]

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow A Combine Carbonyl, TsNHOH, and K₂CO₃ in MeOH/H₂O B Stir at Room Temperature (Conjugate Addition) A->B C Heat to 60 °C (Cyclization/Dehydration) B->C D Aqueous Workup and Extraction C->D E Purification via Chromatography D->E F Isolated 3,5-Disubstituted Isoxazole E->F

Caption: One-pot workflow from α,β-unsaturated carbonyls.

G cluster_mechanism Proposed Reaction Mechanism Start α,β-Unsaturated Carbonyl + TsNHOH Addition Conjugate Addition Intermediate Start->Addition Base Elimination Elimination of Tosyl Group Addition->Elimination Cyclization Intramolecular Cyclization Elimination->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoxazole 3,5-Disubstituted Isoxazole Dehydration->Isoxazole

Caption: Mechanism involving conjugate addition and cyclization.

Method 3: Metal-Free Synthesis using Alkyl Nitrites

This novel, metal-free methodology provides a one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes using an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) as an oxidizing agent.[11] The reaction proceeds via the in situ generation of a nitrile oxide, which then undergoes a [3+2] dipolar cycloaddition with the alkyne.[11] This method is valued for being mild, scalable, and environmentally friendly compared to metal-catalyzed alternatives.[11]

Reaction Scheme
Experimental Protocol

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • Isoamyl nitrite or tert-butyl nitrite (TBN)

  • Ethyl methyl ketone (MEK) or other suitable solvent

  • Standard laboratory glassware, condenser, and magnetic stirrer

Procedure: [11]

  • In a round-bottomed flask equipped with a condenser, dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in ethyl methyl ketone.

  • Add the alkyl nitrite (e.g., isoamyl nitrite, 2.0 eq) to the solution.

  • Heat the reaction mixture to 65 °C and stir. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • The residue can be directly purified by flash column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Data Presentation

Table 3: Examples of Isoxazoles Synthesized via Alkyl Nitrite Method.

EntryAldoxime (R¹)Alkyne (R²)ProductYield (%)
14-ChlorobenzaldoximePhenylacetylene3-(4-Chlorophenyl)-5-phenylisoxazole96
24-MethoxybenzaldoximePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole94
32-Naphthaldehyde oxime1-Heptyne5-Pentyl-3-(naphthalen-2-yl)isoxazole84
4Thiophene-2-carbaldehyde oxime4-Ethynylanisole5-(4-Methoxyphenyl)-3-(thiophen-2-yl)isoxazole89
5Cyclohexanecarboxaldehyde oximePhenylacetylene3-Cyclohexyl-5-phenylisoxazole74

Data sourced from Kadam, K. S.; Gandhi, T.; Gupte, A.; Gangopadhyay, A. K.; Sharma, R. Synthesis 2016, 48, 3996-4008.[11]

Reaction Workflow

G cluster_workflow Experimental Workflow A Dissolve Aldoxime and Alkyne in Solvent (MEK) B Add Alkyl Nitrite A->B C Heat to 65 °C and Stir B->C D Concentrate Reaction Mixture C->D E Purify via Chromatography D->E F Isolated 3,5-Disubstituted Isoxazole E->F

Caption: One-pot workflow for the metal-free alkyl nitrite method.

References

Application Notes and Protocols: Claisen Condensation for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a key structural motif in a wide array of pharmaceuticals and biologically active compounds due to its ability to act as a hydrogen bond donor or acceptor and its relative stability.[1][2] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties.[1][3]

A primary and classical method for synthesizing the isoxazole core is through the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[4] The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that serves as a powerful tool for generating these essential 1,3-dicarbonyl precursors, typically β-ketoesters, from simpler ester starting materials.[5][6] While the Claisen condensation technically refers to the formation of the β-ketoester, the term "Claisen isoxazole synthesis" is often used to encompass the entire sequence from the ester to the final isoxazole product.[7] This document provides detailed protocols and application notes for the synthesis of isoxazoles, focusing on the reaction of β-ketoesters with hydroxylamine.

Reaction Mechanism and Workflow

The synthesis of isoxazoles from esters via a Claisen condensation pathway generally involves two key stages:

  • Formation of the 1,3-Dicarbonyl Precursor: An ester with an α-hydrogen undergoes a base-catalyzed self-condensation to form a β-ketoester. The reaction is driven to completion by the deprotonation of the highly acidic α-hydrogen of the β-ketoester product.[6]

  • Cyclocondensation with Hydroxylamine: The synthesized β-ketoester reacts with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[4] Depending on reaction conditions (such as pH), this cyclization can yield different regioisomers, primarily 3-hydroxyisoxazoles or 5-isoxazolones.[8][9]

Claisen_Isoxazole_Synthesis_Mechanism General Reaction Mechanism cluster_claisen Step 1: Claisen Condensation cluster_cyclization Step 2: Isoxazole Ring Formation Ester1 2x Ester (R-CH2-COOR') Enolate Ester Enolate Ester1->Enolate Deprotonation Base Base (e.g., NaOR') Tetrahedral_Int Tetrahedral Intermediate Enolate->Tetrahedral_Int Nucleophilic Attack on second Ester BKetoEster β-Ketoester (R-CH(COOR')-C(=O)-R) Tetrahedral_Int->BKetoEster Elimination of -OR' BKetoEster_ref β-Ketoester BKetoEster->BKetoEster_ref Hydroxylamine Hydroxylamine (NH2OH) Oxime Oxime Intermediate Hydroxylamine->Oxime Isoxazole Isoxazole Product Oxime->Isoxazole Intramolecular Cyclization & Dehydration BKetoEster_ref->Oxime Condensation Experimental_Workflow start Start prep_salt 1. Prepare β-Ketoester Salt (Substrate + Base in MeOH, 0°C) start->prep_salt reaction 3. Condensation Reaction (Combine solutions, stir at -30°C for 2-4h) prep_salt->reaction prep_hydroxylamine 2. Prepare Hydroxylamine Solution (NH2OH·HCl in MeOH/H2O, -30°C) prep_hydroxylamine->reaction quench 4. Acidic Quench & Cyclization (Add to hot conc. HCl, 80°C) reaction->quench workup 5. Extraction & Work-up (Cool, extract with organic solvent, wash) quench->workup purification 6. Purification (Dry, concentrate, column chromatography) workup->purification end Pure Isoxazole Product purification->end

References

Application Notes and Protocols: Synthesis of Cloxacillin Utilizing 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antibiotic Cloxacillin, leveraging the key intermediate 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. This document outlines the synthetic pathway, experimental procedures, and the mechanism of action of the final drug product.

Introduction

This compound is a pivotal building block in the semi-synthesis of a class of β-lactamase-resistant penicillins, most notably Cloxacillin.[1] The isoxazole moiety, with its specific substitutions, sterically hinders the action of β-lactamase enzymes produced by certain bacteria, thereby overcoming a common mechanism of antibiotic resistance.[2][3] Cloxacillin is effective against Gram-positive bacteria, including penicillinase-producing Staphylococcus aureus.[4]

The overall synthetic strategy involves three main stages:

  • Synthesis of the Isoxazole Core: Formation of this compound.

  • Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive acyl chloride.

  • Amide Coupling: Acylation of 6-aminopenicillanic acid (6-APA) with the activated isoxazole derivative to yield Cloxacillin.

Physicochemical Properties

PropertyValue
This compound
Molecular FormulaC₁₁H₈ClNO₃[5]
Molecular Weight237.64 g/mol [5]
AppearancePale yellow or cream to pale brown powder[6]
CAS Number23598-72-3[5]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Molecular FormulaC₁₁H₇Cl₂NO₂
Molecular Weight256.08 g/mol
CAS Number25629-50-9[7]
Cloxacillin
Molecular FormulaC₁₉H₁₈ClN₃O₅S[8]
Molecular Weight435.88 g/mol
AppearanceWhite or almost white crystalline powder[9]
CAS Number61-72-3[8]

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is based on a general method for isoxazole synthesis involving a Knoevenagel condensation followed by cyclization with hydroxylamine.

Step 1a: Knoevenagel Condensation of 2-Chlorobenzaldehyde and Ethyl Acetoacetate

  • Reaction: 2-Chlorobenzaldehyde + Ethyl Acetoacetate → Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add 2-chlorobenzaldehyde (1 mole), ethyl acetoacetate (1.1 moles), and benzene or toluene as the solvent.

    • Add a catalytic amount of piperidine and glacial acetic acid.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture and wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate. Further purification can be achieved by vacuum distillation or column chromatography.

Step 1b: Cyclization with Hydroxylamine

  • Reaction: Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate + Hydroxylamine Hydrochloride → Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

  • Procedure:

    • Dissolve the crude product from Step 1a in ethanol.

    • Add hydroxylamine hydrochloride (1.2 moles) and sodium acetate (1.5 moles).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 1c: Hydrolysis to the Carboxylic Acid

  • Reaction: Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate → this compound

  • Procedure:

    • Dissolve the ester from Step 1b in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 molar equivalents).

    • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry to afford this compound.

Part 2: Activation to 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

This protocol is adapted from a patented method.[1]

  • Reaction: this compound + Bis(trichloromethyl) carbonate → 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

  • Procedure:

    • In a reaction vessel, suspend this compound (1 mole) in tetrahydrofuran (THF).

    • Slowly add a solution of bis(trichloromethyl) carbonate (triphosgene) (0.5 moles) in THF at room temperature over 30 minutes.

    • Heat the reaction mixture to reflux (approximately 31°C) and maintain for 9 hours.

    • Monitor the reaction for the cessation of HCl gas evolution.

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude acyl chloride. The product can be used in the next step without further purification.

Quantitative Data for Part 2:

ParameterValueReference
Yield95.6%[1]
Melting Point42-43 °C[1]
Purity (HPLC)99.6%[1]
Part 3: Synthesis of Cloxacillin Sodium

This protocol is based on a patented method for Cloxacillin synthesis.[10]

  • Reaction: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride + 6-Aminopenicillanic acid → Cloxacillin

  • Procedure:

    • Dissolve 6-aminopenicillanic acid (6-APA) (1 mole) in purified water and adjust the pH to be alkaline by the dropwise addition of 10% sodium hydroxide solution to form the sodium salt of 6-APA.

    • In a separate flask, dissolve the 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (from Part 2) in a suitable organic solvent (e.g., acetone).

    • Cool both solutions and add the acyl chloride solution to the 6-APA solution while maintaining the pH between 7.5 and 8.5 by the continuous addition of NaOH solution.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Acidify the reaction mixture with dilute sulfuric acid to a pH of 2.8-3.2 to precipitate the Cloxacillin free acid.

    • Filter the precipitate, wash with cold water, and dry.

    • To form the sodium salt, dissolve the Cloxacillin free acid in a suitable solvent and add a salt-forming agent such as sodium isooctanoate.

    • Allow the Cloxacillin sodium to crystallize, then filter, wash with a suitable solvent, and dry under vacuum.

Quantitative Data for Part 3:

ParameterValue
YieldData not explicitly provided in the searched literature.
Purity (HPLC)>98% (typical for pharmaceutical-grade Cloxacillin)

Mechanism of Action

Cloxacillin, like other penicillin-based antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The key steps in its mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Cloxacillin binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.[2]

  • Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting PBPs, Cloxacillin prevents this cross-linking.[2]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.[2]

The presence of the bulky 3-(2-chlorophenyl)-5-methylisoxazole side chain protects the β-lactam ring of Cloxacillin from being hydrolyzed by β-lactamase enzymes, rendering it effective against many penicillin-resistant bacterial strains.[2][3]

Visualizations

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Isoxazole Core cluster_part2 Part 2: Activation cluster_part3 Part 3: Cloxacillin Synthesis Start 2-Chlorobenzaldehyde + Ethyl Acetoacetate Step1a Knoevenagel Condensation Start->Step1a Intermediate1 Ethyl 2-(2-chlorobenzylidene) -3-oxobutanoate Step1a->Intermediate1 Step1b Cyclization with Hydroxylamine Intermediate1->Step1b Intermediate2 Ethyl 3-(2-chlorophenyl)-5- methylisoxazole-4-carboxylate Step1b->Intermediate2 Step1c Hydrolysis Intermediate2->Step1c Product1 3-(2-Chlorophenyl)-5- methylisoxazole-4-carboxylic acid Step1c->Product1 Step2 Acyl Chloride Formation Product1->Step2 Product2 3-(2-Chlorophenyl)-5- methylisoxazole-4-carbonyl chloride Step2->Product2 Step3 Amide Coupling Product2->Step3 Start3 6-Aminopenicillanic Acid (6-APA) Start3->Step3 Product3 Cloxacillin Step3->Product3 Mechanism_of_Action Cloxacillin Cloxacillin PBP Penicillin-Binding Proteins (PBPs) Cloxacillin->PBP Binds to and inhibits CellWall Bacterial Cell Wall Synthesis Cloxacillin->CellWall Inhibits Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Catalyzes Transpeptidation->CellWall Is a key step in Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

References

Application Notes and Protocols: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid in Cloxacillin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a pivotal intermediate in the semi-synthesis of cloxacillin, a beta-lactamase-resistant penicillin antibiotic.[1][2] Its molecular structure consists of a substituted isoxazole ring, which is crucial for the antibiotic's activity against penicillinase-producing bacteria.[] This document provides detailed protocols for the conversion of this carboxylic acid into its acyl chloride derivative and the subsequent acylation of 6-aminopenicillanic acid (6-APA) to produce cloxacillin. These methods are intended for researchers, scientists, and professionals in drug development and pharmaceutical synthesis.

Chemical Properties

  • Molecular Formula : C₁₁H₈ClNO₃[4][5]

  • Molecular Weight : 237.64 g/mol [5][6]

  • Appearance : Powder[4]

  • CAS Number : 23598-72-3[6]

Part 1: Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride

The first critical step in the synthesis of cloxacillin is the activation of the carboxylic acid group to form a more reactive species, typically an acyl chloride.[7][8] This is necessary to facilitate the amide bond formation with 6-APA. A modern and efficient method utilizes bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent, which is a safer alternative to reagents like thionyl chloride or phosgene.[9]

Reaction Pathway

G CarboxylicAcid 3-(2-Chlorophenyl)-5- methylisoxazole-4-carboxylic acid AcidChloride 3-(2-Chlorophenyl)-5- methylisoxazole-4-carbonyl chloride CarboxylicAcid->AcidChloride  Solvent (e.g., Toluene, THF)  Heat Triphosgene Bis(trichloromethyl) carbonate (Triphosgene) Triphosgene->AcidChloride Catalyst Catalyst (e.g., Tetrabutyl urea) Catalyst->AcidChloride

Caption: Conversion of the carboxylic acid to its corresponding acyl chloride.

Experimental Protocol: Acyl Chloride Formation

This protocol is adapted from methodologies described in patent literature.[9]

  • Preparation : In a suitable reactor equipped with a stirrer, reflux condenser, and a system for absorbing hydrogen chloride gas, add this compound and an appropriate organic solvent (e.g., orthodichlorobenzene or tetrahydrofuran).[9]

  • Catalyst Addition : If a catalyst is used, add it to the mixture (e.g., tetrabutyl urea).[9]

  • Reagent Addition : While stirring at room temperature, slowly drip a solution of bis(trichloromethyl) carbonate dissolved in the same solvent over a period of 30-45 minutes.[9]

  • Reaction : After the addition is complete, heat the mixture to reflux (temperature will depend on the solvent, e.g., 31°C for THF) and maintain the reaction for a specified time (e.g., 9 hours).[9]

  • Work-up : After the reaction is complete, the solvent can be recovered by distillation. The resulting product, 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is then isolated.[9][10]

Data Summary: Acyl Chloride Synthesis

The following table summarizes reaction conditions and outcomes from various experiments.[9]

ParameterExperiment 1Experiment 2Experiment 3
Carboxylic Acid : Triphosgene (Molar Ratio) 1 : 0.51 : 0.51 : 0.75
Catalyst (Molar Ratio relative to Acid) NoneTetrabutyl urea (0.01)Tetrabutyl urea (0.01)
Solvent Tetrahydrofuran (THF)OrthodichlorobenzeneOrthodichlorobenzene
Reaction Temperature 31°C (Reflux)Room Temp -> RefluxRoom Temp -> Reflux
Reaction Time 9 hoursNot specifiedNot specified
Yield 95.6%96.6%Not specified
Purity (HPLC) 99.6%99.0%Not specified
Melting Point 42-43°C41-42°CNot specified

Part 2: Synthesis of Cloxacillin Sodium Monohydrate

The synthesized 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) through an acylation reaction to form the cloxacillin molecule.[1][11] 6-APA is the core structural component of penicillin antibiotics.[12][13]

Overall Synthesis Workflow

G cluster_start Starting Materials cluster_process Process Steps APA 6-Aminopenicillanic Acid (6-APA) Silylation Silylation of 6-APA (optional, enhances solubility) APA->Silylation AcylChloride 3-(2-chlorophenyl)-5-methylisoxazole- 4-carbonyl chloride Condensation Condensation Reaction (Acylation) AcylChloride->Condensation Silylation->Condensation Workup Aqueous Wash & Phase Separation Condensation->Workup SaltFormation Salt Formation with Sodium Isooctanoate Workup->SaltFormation Crystallization Crystallization & Isolation SaltFormation->Crystallization FinalProduct Cloxacillin Sodium Monohydrate Crystallization->FinalProduct

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3][4][5] The anti-inflammatory action of some isoxazoles is attributed to their ability to inhibit key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes.[1][2]

This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of novel isoxazole compounds. These assays are designed to assess the effects of these compounds on key inflammatory markers and pathways in a controlled laboratory setting. The protocols focus on cell-based assays using the RAW 264.7 macrophage cell line, a widely used model for studying inflammation.[6][7][8][9]

Key In Vitro Anti-inflammatory Assays

A comprehensive in vitro evaluation of the anti-inflammatory potential of isoxazole compounds can be achieved through a battery of assays targeting different aspects of the inflammatory cascade. The following are key recommended assays:

  • Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages: Measures the inhibition of nitric oxide, a key inflammatory mediator, produced by macrophages upon stimulation with lipopolysaccharide (LPS).[8][10][11][12]

  • Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay: Quantifies the reduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are crucial signaling molecules in the inflammatory response.[7][13][14]

  • Cyclooxygenase (COX-2) Enzyme Inhibition Assay: Determines the direct inhibitory effect of the compounds on the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of pain and inflammation.[15][16][17][18][19]

  • Cell Viability Assay: Assesses the cytotoxicity of the isoxazole compounds to ensure that the observed anti-inflammatory effects are not due to cell death.[6][11]

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Passage the cells every 2-3 days when they reach 80-90% confluency.

General Experimental Workflow

The general workflow for the cell-based assays involves seeding the cells, pre-treating with the isoxazole compounds, inducing an inflammatory response with LPS, and then measuring the specific inflammatory markers.

G cluster_workflow Experimental Workflow A Seed RAW 264.7 cells in 96-well plates B Pre-treat with Isoxazole Compounds (various concentrations) A->B C Induce Inflammation with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E G Perform Cell Viability Assay on remaining cells D->G F Perform Assays (NO, Cytokine) E->F

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • 96-well culture plates

  • Isoxazole compounds (dissolved in DMSO, then diluted in media)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Culture medium (DMEM)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of the isoxazole compounds for 1-2 hours.[8][11] Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6][10] A set of wells should remain unstimulated as a negative control.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.[10]

  • Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.[8]

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay (ELISA)

This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of TNF-α and IL-6 in the culture supernatant.

Materials:

  • Culture supernatants collected from the NO assay (or a parallel experiment)

  • Mouse TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.[13]

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[13]

  • Sample Incubation: Add 100 µL of the collected culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.[13]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[13]

  • Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.[13]

  • Substrate Development: Wash the plate and add the substrate solution. Incubate until a color develops.[13]

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations from the standard curve.

Protocol: Cyclooxygenase (COX-2) Enzyme Inhibition Assay

This is a cell-free assay to determine the direct inhibitory effect of the compounds on the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening kit (fluorometric or colorimetric)[15][16][18]

  • Arachidonic acid (substrate)

  • Celecoxib or another known COX-2 inhibitor (positive control)

  • Assay buffer

  • 96-well plate (black or clear, depending on the kit)

  • Fluorometric or colorimetric microplate reader

Procedure:

  • Reagent Preparation: Prepare the reagents as per the manufacturer's instructions for the COX-2 inhibitor screening kit.

  • Compound Addition: Add the isoxazole compounds at various concentrations to the wells of the 96-well plate.[15]

  • Enzyme Addition: Add the COX-2 enzyme to the wells.

  • Pre-incubation: Incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).[18]

  • Measurement: Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes.[15]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol: Cell Viability Assay (MTT Assay)

This assay is crucial to rule out cytotoxicity as the cause of reduced inflammatory markers.

Materials:

  • RAW 264.7 cells remaining in the 96-well plates after supernatant collection

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Remove Supernatant: After collecting the supernatant for the NO and cytokine assays, carefully remove the remaining medium from the wells.

  • MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Data Presentation

Quantitative data from these assays should be summarized in clear and structured tables for easy comparison of the anti-inflammatory activity of different isoxazole compounds.

Table 1: Inhibition of NO Production and Cytokine Release in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)% NO Inhibition% TNF-α Inhibition% IL-6 Inhibition% Cell Viability
Isoxazole A 1
10
50
Isoxazole B 1
10
50
Positive Control 10

Table 2: COX-2 Enzyme Inhibition

CompoundIC₅₀ (µM)
Isoxazole A
Isoxazole B
Positive Control (Celecoxib)

Signaling Pathways in Inflammation

The anti-inflammatory effects of isoxazole compounds are often mediated through the modulation of key intracellular signaling pathways. The two major pathways involved in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[20][21][22][23]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.[20][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the release of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[26][27]

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription

Caption: Canonical NF-κB signaling pathway activated by LPS.

MAPK Signaling Pathway

The MAPK pathway consists of a series of protein kinases that are activated by various extracellular stimuli, including LPS.[23][28][29] The three main MAPK cascades are ERK, JNK, and p38.[28] Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

G cluster_mapk MAPK Signaling Pathway LPS LPS UpstreamKinases Upstream Kinases (e.g., TAK1) LPS->UpstreamKinases MAPKKK MAPKKK UpstreamKinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus Transcription Inflammatory Gene Expression Nucleus->Transcription

Caption: A simplified overview of the MAPK signaling cascade.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of isoxazole compounds. By employing these assays, researchers can effectively screen and characterize novel compounds, elucidate their mechanisms of action, and identify promising candidates for further pre-clinical and clinical development in the treatment of inflammatory diseases.

References

Application Notes and Protocols: In Vivo Antioxidant Evaluation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of the antioxidant potential of novel isoxazole derivatives. Isoxazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antioxidant effects.[1][2][3] This document outlines the key signaling pathways involved, experimental workflows, and specific methodologies for assessing antioxidant efficacy in animal models.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4] Isoxazole derivatives have emerged as a promising class of therapeutic agents with the potential to mitigate oxidative damage.[1][3][5] Their antioxidant activity is often attributed to their ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms, such as the Nrf2-ARE signaling pathway.[6]

Data Presentation: Antioxidant Activity of Isoxazole Derivatives

The antioxidant potential of newly synthesized isoxazole derivatives is typically first assessed using in vitro assays before proceeding to more complex in vivo models. The following table summarizes quantitative data from selected studies, providing a comparative view of the efficacy of different derivatives.

Compound IDAssayIC50 Value (µg/mL)Reference CompoundReference IC50 (µg/mL)Source
Compound 2a DPPH0.45 ± 0.21Trolox3.10 ± 0.92[4]
Compound 2c DPPH0.47 ± 0.33Trolox3.10 ± 0.92[4]
Compound 2d DPPH5.11 ± 0.91Trolox3.10 ± 0.92[7]
Compound 2e DPPH33.39 ± 0.57Trolox3.10 ± 0.92[7]
Isoxazole-carboxamide derivative DPPH7.8 ± 1.21Trolox2.75[3]

In vivo studies have also shown promising results. For instance, one study found that the total antioxidant capacity (TAC) in mice treated with an isoxazole derivative (Compound 2a) was two-fold greater than that in mice treated with the standard antioxidant, Quercetin.[4][7][8]

Signaling Pathway

A key mechanism through which isoxazole derivatives may exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][9] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like some isoxazole derivatives, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_stress cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Ub Ubiquitin Isoxazole Isoxazole Derivative Isoxazole->Keap1 Induces Conformational Change ROS ROS ROS->Keap1 Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Gene Transcription

Caption: Nrf2-mediated antioxidant signaling pathway.

Experimental Workflow

A typical in vivo study to evaluate the antioxidant properties of an isoxazole derivative involves several key stages, from animal model selection and treatment to tissue collection and biochemical analysis.

experimental_workflow cluster_phase1 Phase 1: Animal Model and Acclimatization cluster_phase2 Phase 2: Treatment Regimen cluster_phase3 Phase 3: Sample Collection cluster_phase4 Phase 4: Biochemical Analysis start Start: Hypothesis Isoxazole derivative has in vivo antioxidant activity animal_selection Animal Selection (e.g., Male Mice) start->animal_selection acclimatization Acclimatization Period (e.g., 1 week) animal_selection->acclimatization grouping Random Grouping (n=5-10 per group) acclimatization->grouping control_group Group 1: Vehicle Control (e.g., Saline/DMSO) positive_control_group Group 2: Positive Control (e.g., Quercetin/Vitamin C) grouping->positive_control_group test_group Group 3: Isoxazole Derivative (Define dose, e.g., 10 mg/kg) treatment Daily Administration (e.g., Intraperitoneal injection for 7-14 days) positive_control_group->treatment euthanasia Euthanasia & Sample Collection (24h after last dose) treatment->euthanasia tissue_collection Collect Target Tissues (e.g., Liver, Kidney, Brain) euthanasia->tissue_collection homogenization Tissue Homogenization (in appropriate buffer on ice) tissue_collection->homogenization centrifugation Centrifugation to obtain supernatant homogenization->centrifugation sod_assay SOD Assay centrifugation->sod_assay cat_assay CAT Assay gpx_assay GPx Assay centrifugation->gpx_assay mda_assay MDA Assay (Lipid Peroxidation) protein_assay Protein Quantification (e.g., Bradford Assay) centrifugation->protein_assay end End: Data Analysis & Conclusion Statistical comparison between groups cat_assay->end mda_assay->end

Caption: Experimental workflow for in vivo antioxidant evaluation.

Experimental Protocols

The following are detailed protocols for key biochemical assays to determine the antioxidant status in tissue homogenates from experimental animals.

Preparation of Tissue Homogenate
  • Tissue Excision: Following euthanasia, immediately excise the target organ (e.g., liver, kidney, brain).

  • Rinsing: Rinse the tissue with ice-cold phosphate-buffered saline (PBS, pH 7.4) to remove any blood.

  • Homogenization: Weigh the tissue and homogenize it in 10 volumes of ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the resulting supernatant for the subsequent antioxidant enzyme and lipid peroxidation assays.

  • Protein Estimation: Determine the protein concentration of the supernatant using the Bradford method. This is crucial for normalizing the enzyme activities.

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radicals generated by a xanthine-xanthine oxidase system.[10][11]

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.8)

    • NBT solution (1.17 mM)

    • Xanthine solution (10 mM)

    • Xanthine Oxidase solution (0.05 U/mL)

    • Tissue supernatant

  • Procedure:

    • In a test tube, mix 1.0 mL of phosphate buffer, 0.1 mL of NBT, and 0.1 mL of xanthine solution.

    • Add an appropriate volume of the tissue supernatant (e.g., 20-50 µL).

    • Initiate the reaction by adding 0.1 mL of xanthine oxidase.

    • Incubate at 25°C for 20 minutes.

    • Stop the reaction by adding 1.0 mL of glacial acetic acid.

    • Measure the absorbance at 560 nm against a blank.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.[12] Results are typically expressed as U/mg protein.

Catalase (CAT) Activity Assay

This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[10][13]

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.0)

    • Hydrogen peroxide (H₂O₂) solution (30 mM)

    • Tissue supernatant

  • Procedure:

    • Pipette 1.95 mL of phosphate buffer into a quartz cuvette.

    • Add 50 µL of the tissue supernatant.

    • Initiate the reaction by adding 1.0 mL of H₂O₂ solution and mix quickly.

    • Measure the decrease in absorbance at 240 nm for 1 minute against a blank containing H₂O₂ and buffer.

    • The molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.

    • Catalase activity is expressed as µmol of H₂O₂ decomposed/min/mg protein.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the rate of oxidation of glutathione (GSH) to GSSG by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR), which consumes NADPH.[10][14]

  • Reagents:

    • Phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA

    • Glutathione Reductase (GR) solution (10 U/mL)

    • Reduced Glutathione (GSH) solution (10 mM)

    • NADPH solution (1.5 mM)

    • Hydrogen peroxide (H₂O₂) solution (12 mM)

    • Tissue supernatant

  • Procedure:

    • In a cuvette, combine 500 µL of phosphate buffer, 100 µL of GR, 100 µL of GSH, and 100 µL of NADPH.

    • Add 100 µL of tissue supernatant and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of H₂O₂.

    • Monitor the decrease in absorbance at 340 nm for 3-5 minutes due to NADPH consumption.

    • The molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.

    • GPx activity is expressed as nmol of NADPH oxidized/min/mg protein.

Malondialdehyde (MDA) Assay (Lipid Peroxidation)

MDA, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.[11][14]

  • Reagents:

    • Trichloroacetic acid (TCA) solution (10% w/v)

    • Thiobarbituric acid (TBA) solution (0.67% w/v)

    • Tissue supernatant

    • MDA standard (1,1,3,3-tetramethoxypropane)

  • Procedure:

    • Mix 0.5 mL of tissue supernatant with 2.5 mL of 10% TCA.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer 2.0 mL of the supernatant to a new tube and add 1.0 mL of 0.67% TBA solution.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

    • Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

    • Results are expressed as nmol of MDA/mg protein.

Conclusion

The protocols and workflows detailed in this document provide a robust framework for the in vivo evaluation of the antioxidant properties of novel isoxazole derivatives. By quantifying their effects on key antioxidant enzymes and markers of oxidative stress, researchers can effectively characterize their therapeutic potential. The activation of the Nrf2 signaling pathway represents a significant and promising mechanism of action that warrants further investigation in the development of isoxazole-based antioxidant therapies.

References

Application Notes and Protocols for Antimicrobial Screening of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives represent a significant class of heterocyclic compounds that are a focus of medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The emergence of multidrug-resistant microbial strains necessitates the development of new antimicrobial agents, making the synthesis and evaluation of novel isoxazole derivatives a critical area of research.[2][4]

These application notes provide a comprehensive framework for the initial in vitro screening of novel isoxazole derivatives. The protocols detailed below outline standardized methods for determining antimicrobial efficacy and assessing cytotoxicity, which are crucial first steps in the drug discovery pipeline.

Section 1: Antimicrobial Susceptibility Testing Protocols

The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). Common methods include broth microdilution and agar well diffusion.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is widely used to quantify the MIC of a test compound against various bacterial and fungal strains.[5][6]

Principle: Serial dilutions of the isoxazole derivative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. Following incubation, the wells are visually assessed for turbidity to identify the MIC.[6]

Materials and Reagents:

  • Novel isoxazole derivatives (test compounds)

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[5]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[2][4][5]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[5][7]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)[4][6]

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each isoxazole derivative in DMSO (e.g., 1000 µg/mL).[4][6]

  • Bacterial/Fungal Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and inoculate into a suitable broth.

    • Incubate the culture at 37°C (for bacteria) or 28-30°C (for fungi) until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the series. This will create a range of concentrations (e.g., 500 µg/mL down to 0.98 µg/mL).

  • Inoculation: Add 10 µL of the diluted microbial suspension to each well, bringing the final volume to 110 µL.

  • Controls:

    • Positive Control: Wells containing broth and microbial inoculum only (no test compound).

    • Negative Control: Wells containing broth only (no inoculum).

    • Standard Drug Control: A row dedicated to a standard antibiotic/antifungal, prepared similarly to the test compounds.

  • Incubation: Seal the plate and incubate for 16-24 hours at the appropriate temperature.[5][6]

  • MIC Determination: After incubation, the MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[5][6]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_comp Prepare Compound Stock Solution (DMSO) serial_dil Perform 2-fold Serial Dilutions in 96-well Plate prep_comp->serial_dil prep_ino Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_ino->inoculate serial_dil->inoculate incubate Incubate Plate (16-24 hours) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Workflow for the Broth Microdilution Assay.

Section 2: Data Presentation of Antimicrobial Activity

Quantitative results from the MIC assays should be tabulated for clear comparison between derivatives and against standard drugs.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of Novel Isoxazole Derivatives (µg/mL)

CompoundS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungus)
IZD-01 12.52550>10050
IZD-02 6.2512.5255025
IZD-03 (Cl-sub) 3.126.2512.52512.5
IZD-04 (F-sub) 6.2512.512.55025
Ciprofloxacin 1.00.50.251.0N/A
Fluconazole N/AN/AN/AN/A8.0

Note: Data is hypothetical and for illustrative purposes. Structure-activity relationship analysis often reveals that electron-withdrawing groups like fluorine (F) or chlorine (Cl) can enhance antimicrobial activity.[4][8]

Section 3: Cytotoxicity Assessment Protocol

It is imperative to evaluate whether a potent antimicrobial compound is toxic to mammalian cells to determine its potential therapeutic index.[9]

Protocol 2: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium dye to its insoluble purple formazan.[6][10] The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • Eukaryotic cell line (e.g., MRC-5, HeLa, or other relevant line)[9][11]

  • Complete cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)[11]

  • Test compounds (Isoxazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with cells at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10][11]

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the test wells) and a blank control (medium only).[9]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.[6]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis seed_cells Seed Eukaryotic Cells in 96-well Plate incubate_attach Incubate (24h) for Cell Attachment seed_cells->incubate_attach treat_compounds Treat Cells with Serial Dilutions of Compounds incubate_attach->treat_compounds incubate_treat Incubate (24-72h) treat_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate % Viability and Determine IC50 read_abs->calc_ic50

Workflow for the MTT Cytotoxicity Assay.

Section 4: Data Presentation of Cytotoxicity

Results from cytotoxicity assays are typically presented as IC₅₀ values, which is the concentration of a compound required to inhibit cell viability by 50%.

Table 2: Hypothetical Cytotoxicity (IC₅₀) of Novel Isoxazole Derivatives on a Mammalian Cell Line (e.g., MRC-5)

CompoundIC₅₀ (µg/mL)Selectivity Index (S. aureus) (IC₅₀ / MIC)
IZD-01 >100>8.0
IZD-02 8513.6
IZD-03 (Cl-sub) 4213.5
IZD-04 (F-sub) 7812.5
Doxorubicin (Control) 0.5N/A

Note: The Selectivity Index (SI) is a critical parameter, calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a potential therapeutic agent.[11]

Conclusion and Future Directions

The protocols described provide a robust and standardized approach for the initial screening of novel isoxazole derivatives. Compounds exhibiting high antimicrobial potency (low MIC) and low cytotoxicity (high IC₅₀), resulting in a favorable selectivity index, are considered promising candidates for further development.[1]

Subsequent steps in the drug discovery process would include mechanism of action studies, evaluation against a broader panel of resistant microbial strains, antibiofilm activity assessment, and eventually, in vivo efficacy and safety studies in animal models.[12]

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the anticancer activity of substituted isoxazoles against various cancer cell lines. The protocols detailed below, alongside the data presentation and visualizations, offer a practical guide for researchers in the field of oncology and drug discovery.

Introduction

Substituted isoxazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] These compounds exert their activity through various mechanisms, such as the induction of apoptosis (programmed cell death), inhibition of key cellular proteins like heat shock protein 90 (HSP90), and interference with cell cycle progression.[2][3] This document outlines the standard in vitro assays and protocols to characterize the anticancer potential of novel substituted isoxazole derivatives.

Data Presentation: Cytotoxic Activity of Substituted Isoxazoles

The 50% inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the cytotoxic activity of various substituted isoxazole derivatives against a panel of human cancer cell lines, providing a comparative overview of their efficacy.

Compound ClassCompound/DerivativeCell LineIC50 ValueReference
Isoxazole-carboxamides Compound 2aMCF-739.80 µg/mL[4]
HeLa39.80 µg/mL[4]
Compound 2dHeLa15.48 µg/mL[4]
Hep3B~23 µg/mL[4]
Compound 2eHep3B~23 µg/mL[4]
MYM4CaCo-210.22 µM[5]
Hep3B4.84 µM[5]
HeLa1.57 µM[5]
3,4-Isoxazolediamides Compound 1K56271.57 ± 4.89 nM[2]
Compound 2K56218.01 ± 0.69 nM[2]
Compound 3K56244.25 ± 10.90 nM[2]
Compound 4K56270.12 ± 5.80 nM[2]
Compound 5K56235.21 ± 6.20 nM[2]
Compound 6K56245.43 ± 13.10 nM[2]
Compound 7K562779.40 ± 151.00 nM[2]
Compound 8K5623.20 ± 1.10 µM[2]
Isoxazole-naphthalene Compound 111MCF-71.23 ± 0.16 µM[6]
Carboxymethyl cellulose-isoxazole conjugates Compound CMC/ECFAHCT-1163.7 µg/mL[7]
PC332.81 µg/mL[7]
A54919.96 µg/mL[7]
Compound 7cHCT-11612.6 µg/mL[7]
PC353.54 µg/mL[7]
A54911.4 µg/mL[7]

Experimental Protocols

A systematic evaluation of a compound's anticancer activity involves a series of well-defined experiments. The following protocols are fundamental for characterizing substituted isoxazoles.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116, PC3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Substituted isoxazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a range of concentrations of the substituted isoxazole compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment with the isoxazole compound at its IC50 concentration.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-PARP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer activity of substituted isoxazoles.

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Conclusion start Synthesized Isoxazole Derivatives mtt MTT Assay (Determine IC50 values) start->mtt apoptosis Annexin V-FITC/PI Assay (Apoptosis Detection) mtt->apoptosis Select active compounds cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) mtt->cell_cycle Select active compounds western_blot Western Blot Analysis (Protein Expression) apoptosis->western_blot Confirm apoptotic pathway cell_cycle->western_blot Investigate cell cycle regulators data_analysis Data Interpretation (Potency & Mechanism) western_blot->data_analysis conclusion Lead Compound Identification data_analysis->conclusion

A typical workflow for in vitro anticancer drug screening.
Signaling Pathway: Isoxazole-Induced Apoptosis

Many substituted isoxazoles induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the activation of caspases. Some derivatives also function by inhibiting HSP90, leading to the degradation of client proteins essential for cancer cell survival.

apoptosis_pathway cluster_hsp90 HSP90 Inhibition cluster_apoptosis Intrinsic Apoptosis Pathway isoxazole Substituted Isoxazole hsp90 HSP90 isoxazole->hsp90 inhibits client_proteins Oncogenic Client Proteins (e.g., Akt, HER2) hsp90->client_proteins stabilizes degradation Protein Degradation hsp90->degradation client_proteins->degradation leads to bax Bax degradation->bax activates bcl2 Bcl-2 degradation->bcl2 inhibits mitochondria Mitochondria bax->mitochondria bcl2->bax inhibits cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 activates apoptosis_out Apoptosis caspase37->apoptosis_out

Isoxazole-induced apoptosis via HSP90 inhibition.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of substituted isoxazoles as potential anticancer agents. By systematically assessing cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and identifying the molecular targets, researchers can effectively identify and advance promising lead compounds for further development.

References

Application Note: HPLC Analysis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of certain pharmaceuticals and is also a known process-related impurity in the semi-synthetic penicillin antibiotic, cloxacillin.[1] Accurate and robust analytical methods are therefore essential for its quantification in drug development and quality control to ensure the safety and efficacy of the final drug product. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Its acidic nature, indicated by a low predicted pKa, is a critical consideration for the development of a suitable HPLC method.

PropertyValue
Molecular FormulaC₁₁H₈ClNO₃
Molecular Weight237.64 g/mol [2]
Melting Point186 °C[3]
Predicted pKa2.07 ± 0.25[1]
SolubilitySlightly soluble in DMSO and Ethyl Acetate[3]

Experimental Protocols

This section provides a detailed protocol for the HPLC analysis of this compound.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and optimization.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 20mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH 3.0, adjusted with phosphoric acid) in a 35:65 v/v ratio[4][5]
Flow Rate 1.0 mL/min[4]
Column Temperature Ambient (approximately 25 °C)
Detection Wavelength 225 nm[5]
Injection Volume 20 µL
Run Time Approximately 10 minutes

2. Reagent and Sample Preparation

2.1. Mobile Phase Preparation

  • Potassium Dihydrogen Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 35:65 (v/v) ratio. Degas the mobile phase prior to use.

2.2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).

2.3. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Transfer the weighed sample to a suitable volumetric flask and add the mobile phase to dissolve the sample. Sonication may be used to aid dissolution.

  • Dilute to the final volume with the mobile phase and mix thoroughly.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Method Validation Parameters

For routine analysis, the method should be validated according to ICH guidelines. Key validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterTypical Results
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Dependent on instrument sensitivity
Limit of Quantification (LOQ) Dependent on instrument sensitivity
Specificity The peak for the analyte should be well-resolved from other components.

Data Presentation

The quantitative data for a typical analysis are summarized in the following table.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (5 µg/mL)5.2150,0005.0
Standard 2 (10 µg/mL)5.2305,00010.0
Standard 3 (25 µg/mL)5.2760,00025.0
Sample 15.2452,00014.8
Sample 25.2461,00015.1

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column) reagent_prep->hplc_system Mobile Phase standard_prep Standard Solution Preparation standard_prep->hplc_system Inject Standard sample_prep Sample Preparation sample_prep->hplc_system Inject Sample detector UV Detector (225 nm) hplc_system->detector Eluent chromatogram Chromatogram Generation detector->chromatogram Signal integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report Method_Parameters Analyte Analyte Properties (Acidic, Aromatic) Column Stationary Phase (C18) Analyte->Column Selectivity MobilePhase Mobile Phase (ACN/Buffer, pH 3.0) Analyte->MobilePhase Ion Suppression Detection Detection (UV at 225 nm) Analyte->Detection Chromophore Result Good Peak Shape & Retention Column->Result MobilePhase->Result Detection->Result

References

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Isoxazole-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of isoxazole amino acids into peptides using solid-phase peptide synthesis (SPPS). The inclusion of isoxazole moieties, a class of five-membered heterocyclic compounds, into peptide structures has garnered significant interest in medicinal chemistry due to their diverse biological activities and therapeutic potential.[1] Isoxazole-containing peptides can act as peptidomimetics, offering improved stability and bioactivity.[2][3][4]

This document outlines two primary strategies for the incorporation of isoxazole amino acids: the use of a β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), without N-terminal protection[3][4][5], and the use of a standard Fmoc-protected isoxazole amino acid.[2]

Key Applications

The synthesis of peptides containing isoxazole amino acids is a promising avenue for the development of novel therapeutic agents.[3][4][5] These modified peptides have potential applications in various fields, including:

  • Drug Discovery: As peptidomimetics with enhanced pharmacological properties.[2][3][4]

  • Chemical Biology: As tools to probe biological systems, for instance, as mimics of post-translationally modified amino acids like acetyl-lysine.[6]

  • Materials Science: For the creation of novel biomaterials with unique structural and functional properties.

Experimental Workflows

The general workflow for the solid-phase synthesis of isoxazole-containing peptides follows the standard principles of Fmoc-based SPPS. The key difference lies in the coupling step of the isoxazole amino acid.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in appropriate solvent (e.g., DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling: - Standard Fmoc-AA - Isoxazole-AA Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection After last amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (e.g., MS, LC-MS) Purification->Characterization Isoxazole_SPPS_Strategies Title Strategies for Incorporating Isoxazole Amino Acids in SPPS Strategy1 Strategy 1: Unprotected β-Isoxazole Amino Acid (AMIA) Strategy2 Strategy 2: Fmoc-Protected Isoxazole Amino Acid Desc1 Coupling of unprotected AMIA to the N-terminus of the peptide. Strategy1->Desc1 Pros1 Pros: - No need for Fmoc protection of the isoxazole AA. - Simpler starting material. Strategy1->Pros1 Cons1 Cons: - Primarily demonstrated for N-terminal modification. - Reactivity of the isoxazole amino group might be an issue in some contexts. Strategy1->Cons1 Desc2 Incorporation of the Fmoc-protected isoxazole amino acid within the peptide sequence. Strategy2->Desc2 Pros2 Pros: - Allows for incorporation at any position in the peptide chain. - Utilizes standard and well-established coupling protocols. Strategy2->Pros2 Cons2 Cons: - Requires synthesis of the Fmoc-protected isoxazole amino acid. Strategy2->Cons2

References

Derivatization of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I am now initiating the data gathering phase, focused on 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid derivatives. I'm prioritizing literature searches for derivatization methods and applications in bioassays. I am keen to pinpoint specific quantitative biological data, especially IC50 values.

Deepening Data Dive

I'm now expanding my search to include detailed experimental protocols for synthesizing derivatives and bioassay procedures. My aim is to organize quantitative data into comparative tables and develop Graphviz diagrams for workflow visualization, adhering to specified styling guidelines. The end goal is to create comprehensive application notes and protocols for the user.

Gathering More Data

I've gathered some preliminary data from the initial search, including the chemical structure and properties of this compound. However, this is not sufficient. I need more specific details, especially those related to application notes and relevant protocols. My current focus is on refining the search terms to obtain the required comprehensive information.

Seeking Precise Details

I've made progress and now have the chemical structure, derivatization insights, and pharmaceutical connections of the compound. While general methods are known, specific protocols are missing. I need detailed synthesis steps, bioassay protocols, and quantitative data on existing derivatives. Signaling pathway information is also crucial for progress.

Refining the Research

My efforts so far have yielded some helpful information, including chemical structure, derivatization insights, and its pharmaceutical ties. Although general methods are outlined, they're not specific enough. I urgently need precise synthesis steps, bioassay protocols, and quantitative data on existing derivatives. Furthermore, data on relevant signaling pathways are essential for making progress. I must now search for more precise and detailed information.

Analyzing Recent Findings

The subsequent search has refined my understanding significantly. I've uncovered several pertinent papers that detail the creation of isoxazole-4-carboxamide derivatives, along with assessments of their effectiveness as anticancer and antimicrobial agents.

Deepening the Investigation

The data acquired is richer now. I've gained knowledge of synthetic pathways, like acid chloride formation using thionyl chloride or coupling agents EDC and DMAP, to make isoxazole-4-carboxamides. I also found specific examples with IC50 values and antimicrobial data. Bioassay protocols such as MTT and agar-well diffusion are now in my grasp. I am still missing data related to the specific derivatives requested.

Targeting Specific Derivatives

The focus has shifted now to the derivatives of the core structure. My recent search has zeroed in on the this compound, but the hunt continues. I've uncovered general synthetic routes and bioassay info, though I still require the specific data and protocols for the requested derivative. I aim to refine the results and highlight any similarities that might exist in the data from the more general search to that of the specific target.

Evaluating Data Completeness

I'm evaluating the completeness of the data. While the search results yielded valuable insights, crucial information remains missing to thoroughly address the user's request. There are significant gaps that need to be filled before I can be confident in the response.

Analyzing Missing Information

I've made headway, though some critical gaps persist. While protocols and general mechanisms of action for isoxazole derivatives are available, specific quantitative anticancer or antimicrobial data for the target compound, this compound, remains elusive. Similarly, a confirmed signaling pathway specific to this derivative is lacking. The plan is to describe the data I have and acknowledge these limitations transparently.

Refining Data Scope

I'm now refining the scope of the data presentation. I've located the requested protocols: MTT assay for cytotoxicity and agar well diffusion method. While direct bioassay data for this compound derivatives remains elusive, I have ample information on the general anticancer mechanisms of isoxazole derivatives, including apoptosis induction and enzyme inhibition. I'll focus on providing the detailed protocols and use related compounds' data as examples, acknowledging this clearly. I'm ready to organize the information into the required format and create Graphviz diagrams.

Application Notes and Protocols: The Use of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride, a key building block in medicinal chemistry. The protocols detailed below are intended for laboratory use by trained professionals.

Introduction

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a reactive acyl chloride widely employed as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its isoxazole core is a recognized pharmacophore present in numerous approved drugs.[2] The primary application of this reagent lies in the acylation of amines and alcohols to form corresponding amides and esters, respectively. Notably, it is a key precursor in the industrial synthesis of isoxazolyl penicillin antibiotics, such as Cloxacillin.[1][3]

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₇Cl₂NO₂
Molecular Weight 256.08 g/mol
Appearance Cream-colored solid
CAS Number 25629-50-9

Applications in Synthesis

The primary utility of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is in the formation of amide and ester bonds. This reactivity is central to its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Synthesis of Isoxazole-Amide Derivatives

A significant application of this acyl chloride is in the synthesis of isoxazole-carboxamide derivatives, a class of compounds investigated for their potential anticancer and antioxidant properties. The general reaction involves the coupling of the acyl chloride with a primary or secondary amine.

Experimental Workflow: Amide Synthesis

G cluster_0 Preparation of Acyl Chloride cluster_1 Amidation Reaction cluster_2 Work-up and Purification Carboxylic_Acid 3-(2-Chlorophenyl)-5- methylisoxazole-4-carboxylic acid Acyl_Chloride 3-(2-Chlorophenyl)-5-methylisoxazole- 4-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Acyl_Chloride Amide_Product Isoxazole-Amide Derivative Acyl_Chloride->Amide_Product Nucleophilic Acyl Substitution Amine Primary/Secondary Amine Amine->Amide_Product Base Base (e.g., Pyridine, Et₃N) Base->Amide_Product Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Amide_Product Workup Aqueous Work-up Amide_Product->Workup Purification Column Chromatography / Recrystallization Workup->Purification Final_Product Pure Isoxazole-Amide Purification->Final_Product

Caption: General workflow for the synthesis of isoxazole-amide derivatives.

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides

This protocol describes the synthesis of a series of N-aryl isoxazole-carboxamides starting from the corresponding carboxylic acid. The in-situ formation of the acyl chloride is a common alternative to using the isolated compound.

  • To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • In a separate flask, dissolve the desired aniline derivative (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Upon completion (monitored by TLC), wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide.

Table 1: Synthesis of N-Aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides

CompoundAniline DerivativeYield (%)Melting Point (°C)
1a 4-Bromoaniline85195-197
1b 4-Chloroaniline82188-190
1c 4-Fluoroaniline88176-178
1d 4-Methoxyaniline90165-167
Synthesis of Cloxacillin

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is the acylating agent of choice for the synthesis of the semi-synthetic penicillin, Cloxacillin. The reaction involves the acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA).[4]

Protocol 2: Laboratory Scale Synthesis of Cloxacillin Sodium

This protocol outlines a general procedure for the synthesis of Cloxacillin from 6-APA.

  • Suspend 6-aminopenicillanic acid (6-APA) (1.0 eq.) in a mixture of acetone and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Maintain the pH of the suspension at 7.5-8.0 by the dropwise addition of a cold aqueous solution of sodium bicarbonate (2%).

  • In a separate flask, dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (1.05 eq.) in anhydrous acetone.

  • Add the acyl chloride solution dropwise to the 6-APA suspension over a period of 30 minutes, while simultaneously adding the sodium bicarbonate solution to maintain the pH between 7.0 and 8.0.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

  • Filter the reaction mixture to remove any insoluble material.

  • Extract the aqueous filtrate with methyl isobutyl ketone to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2.0 with 1 M HCl, which will precipitate Cloxacillin free acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • To prepare the sodium salt, dissolve the Cloxacillin free acid in a minimal amount of ethanol and add one equivalent of sodium 2-ethylhexanoate in ethanol.

  • The Cloxacillin sodium will precipitate. Filter the solid, wash with cold ethanol and then ether, and dry under vacuum.

Mechanism of Action of Synthesized Derivatives: Anticancer Activity

Several isoxazole derivatives synthesized using 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride have been shown to exhibit potent anticancer activity. A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.

G cluster_0 Cellular Effects of Isoxazole Derivative Isoxazole_Derivative Isoxazole-Amide Derivative Tubulin α/β-Tubulin Dimers Isoxazole_Derivative->Tubulin Binds to Tubulin Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Inhibits Spindle Defective Mitotic Spindle Microtubules->Spindle Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Activates Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization leading to G2/M arrest and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and reliable method involves a two-step process. The first step is the cyclocondensation of a β-ketoester, specifically ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate, with hydroxylamine hydrochloride to form the intermediate, ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. The second step is the hydrolysis of this ethyl ester to yield the final carboxylic acid product.

Q2: I am experiencing a low yield in the first step (cyclocondensation). What are the likely causes?

A2: Low yields in the formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine are a common issue.[1][2] Potential causes include suboptimal pH, incorrect solvent choice, or inappropriate reaction temperature, which can lead to side reactions or an incomplete reaction.[1] Careful control of these parameters is crucial for high efficiency.

Q3: I am observing the formation of an isomeric byproduct. How can this be minimized?

A3: The reaction between an unsymmetrical β-dicarbonyl compound and hydroxylamine can potentially form two regioisomers.[2] The selectivity of this reaction is influenced by the pH of the reaction medium and the specific reaction conditions employed. Modifying the pH or using a different base can influence which carbonyl group is preferentially attacked by hydroxylamine, thus improving the regioselectivity towards the desired product.[2]

Q4: The hydrolysis of the ethyl ester is slow or results in byproducts. What can I do to improve this step?

A4: Both acidic and basic conditions can be used for the hydrolysis of the ethyl ester. Prolonged reaction times, especially under harsh acidic conditions at high temperatures, can lead to the formation of degradation byproducts.[3][4] Using a stronger acid like 60% aqueous sulfuric acid can significantly reduce the reaction time compared to mixtures like acetic acid and HCl.[3][4] Alternatively, basic hydrolysis using lithium hydroxide (LiOH) in a mixture of solvents like THF and water is a common and effective method.[5][6]

Q5: What is the best way to purify the final this compound product?

A5: The final product is a solid and can be purified by recrystallization.[7] The choice of solvent is critical for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures.[7] Common solvents to screen for recrystallization of carboxylic acids include ethanol, ethyl acetate, acetone, water, or mixtures such as hexane/ethyl acetate.[2] Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).[8]

Troubleshooting Guides

Problem 1: Low Yield in Cyclocondensation of Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate with Hydroxylamine
Question Possible Cause & Explanation Suggested Solution
My reaction is not going to completion, or the yield is very low. What should I check first? The pH of the reaction is critical. The reaction of hydroxylamine with a dicarbonyl compound is sensitive to the acidity of the medium. If the solution is too acidic, the nucleophilicity of hydroxylamine is reduced. If it's too basic, side reactions can occur.Adjust the pH of the reaction mixture. The use of a mild base like sodium acetate is common to neutralize the HCl from hydroxylamine hydrochloride. The optimal pH often needs to be determined empirically for specific substrates.
I'm still getting a low yield. Could the solvent be the issue? Yes, the solvent plays a significant role. It affects the solubility of the reactants and can influence the reaction rate and selectivity. Protic solvents like ethanol are commonly used.If using ethanol, ensure it is of appropriate grade and dry if necessary. While less common for this specific reaction, exploring other solvents or solvent mixtures (e.g., aqueous ethanol) could be beneficial.
Could the reaction temperature or time be the problem? These reactions are often run at elevated temperatures (reflux) to ensure a reasonable reaction rate. However, excessively high temperatures or prolonged reaction times can lead to decomposition or side product formation.Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time to stop the reaction once the starting material is consumed. If side products are observed, try running the reaction at a lower temperature for a longer period.
Problem 2: Inefficient or problematic hydrolysis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
Question Possible Cause & Explanation Suggested Solution
My acidic hydrolysis is very slow. How can I speed it up? The choice of acid is crucial. A mixture of acetic acid and concentrated HCl is a common choice but can require long reflux times (e.g., 9 hours).[3]Consider using 60% aqueous sulfuric acid. This has been shown to reduce the reaction time significantly (e.g., to 3.5 hours) for similar substrates.[3][4]
I'm seeing byproducts after acidic hydrolysis. What is happening? Prolonged exposure of the isoxazole ring to refluxing acidic medium can lead to degradation and the formation of byproducts.[3][4]Use the more efficient acid conditions (60% H2SO4) to shorten the reaction time.[3][4] Monitor the reaction closely by TLC and work it up as soon as the starting ester is consumed.
I want to try basic hydrolysis. What conditions are recommended? Basic hydrolysis using an alkali metal hydroxide like LiOH, NaOH, or KOH is a standard method. LiOH is often preferred due to the higher solubility of its carboxylate salts in some organic solvent mixtures.[5][6]Use LiOH in a solvent mixture such as Tetrahydrofuran (THF) and water.[6] This allows for a homogenous reaction mixture. The reaction is typically run at room temperature to reflux, depending on the reactivity of the ester.
How do I isolate the product after basic hydrolysis? After the hydrolysis is complete, the product exists as a carboxylate salt in the reaction mixture.First, remove any organic solvent (e.g., THF) under reduced pressure. Then, acidify the aqueous solution with a strong acid like HCl to a pH of around 2-3. The carboxylic acid will precipitate out of the solution and can be collected by filtration.[6]

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Isoxazole-4-Carboxylic Esters

Hydrolysis AgentSolventTemperatureReaction TimeReported YieldNotes
Acetic Acid / HCl (2:1)NoneReflux9 hoursLowerProne to generating more byproducts with prolonged heating.[3][4]
60% aq. H2SO4Water80-88 °C3.5 hoursHigherFaster reaction and potentially fewer byproducts due to shorter reaction time.[3][4]
LiOHTHF / WaterRoom Temp - Reflux2-16 hoursGenerally HighA common and mild method. Reaction time is substrate-dependent.[5][6]
NaOHMethanol / WaterRoom Temp - Reflux4-12 hoursGenerally HighA cost-effective alternative to LiOH.[6]

Table 2: Parameters for Optimization of the Cyclocondensation Reaction

ParameterRange to InvestigateMonitoring TechniqueGoal
Base Sodium Acetate, Sodium Carbonate, PyridineTLC, HPLCMaximize conversion of starting material, minimize side products.
Solvent Ethanol, Methanol, Aqueous EthanolTLC, HPLCEnsure solubility of reactants, optimize reaction rate.
Temperature 50 °C - RefluxTLC, HPLCAchieve a reasonable reaction rate without causing degradation.
Reaction Time 2 - 24 hoursTLC, HPLCDrive the reaction to completion without forming byproducts.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
  • To a solution of ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and stir.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Hydrolysis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate to this compound

Method A: Acidic Hydrolysis [3][4]

  • Suspend the crude ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in 60% aqueous sulfuric acid.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting ester is no longer visible (approximately 3-4 hours).

  • Cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the solid product under vacuum. The crude product can be further purified by recrystallization.

Method B: Basic Hydrolysis [5][6]

  • Dissolve the crude ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature or gently heat to 50 °C.

  • Monitor the reaction by TLC until completion (typically 2-16 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • The carboxylic acid product will precipitate. Stir for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Recrystallization
  • Place the crude this compound in a flask.

  • Add a small amount of a suitable solvent (e.g., ethanol, or a mixture like ethyl acetate/hexane) and heat the mixture to boiling while stirring.

  • Continue adding the solvent in small portions until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Once crystallization is complete, collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Mandatory Visualization

SynthesisWorkflow Overall Synthesis Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification SM Ethyl 2-(2-chlorobenzoyl)-3-oxobutanoate + Hydroxylamine HCl Reaction1 Cyclocondensation (Base, Solvent, Heat) SM->Reaction1 Intermediate Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Reaction1->Intermediate Intermediate2 Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate Reaction2 Hydrolysis (Acid or Base) Product This compound (Crude) Reaction2->Product Product2 Crude Product Intermediate2->Reaction2 Purification Recrystallization FinalProduct Pure Final Product Purification->FinalProduct Product2->Purification TroubleshootingYield Troubleshooting Logic for Low Reaction Yield Start Low Yield Observed CheckCompletion Is the reaction going to completion? Start->CheckCompletion CheckSideProducts Are significant side products observed by TLC? CheckCompletion->CheckSideProducts Yes Incomplete Reaction Incomplete CheckCompletion->Incomplete No SideProducts Side Products Formed CheckSideProducts->SideProducts Yes CompleteNoSide Reaction complete, no major side products CheckSideProducts->CompleteNoSide No OptimizeTimeTemp Increase reaction time or temperature moderately. Monitor by TLC. Incomplete->OptimizeTimeTemp Success Yield Improved OptimizeTimeTemp->Success OptimizeConditions Adjust pH (check base). Lower temperature. Change solvent. SideProducts->OptimizeConditions OptimizeConditions->Success CheckWorkup Review workup and purification procedures for product loss. CompleteNoSide->CheckWorkup CheckWorkup->Success

References

Technical Support Center: Purification of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The compound is precipitating from the solution at a temperature above its melting point. This can be due to a highly concentrated solution or the use of a solvent in which the compound is excessively soluble at elevated temperatures.- Re-heat the solution to dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly to promote crystal formation over oiling. - Consider using a different solvent or a solvent mixture.
No crystals form upon cooling. - The solution is not sufficiently saturated. - The cooling process is too rapid. - The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of the compound. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Cool the solution to a lower temperature (e.g., in an ice bath). - If impurities are suspected, consider a preliminary purification step (e.g., charcoal treatment) before recrystallization.
Low recovery yield. - Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were not completely collected during filtration.- Minimize the amount of hot solvent used to dissolve the compound. - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. - Ensure complete transfer and washing of the crystals during filtration.
Crystals are colored or appear impure. - The starting material contains colored impurities. - The solvent reacted with the compound or impurities at high temperatures.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Ensure the chosen solvent is inert and does not decompose the compound. - A second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: Based on its chemical structure (a carboxylic acid with an aromatic ring), polar protic solvents or mixtures are often suitable. Ethanol and methanol have been used for the recrystallization of similar isoxazole derivatives.[1][2] The compound has slight solubility in ethyl acetate and DMSO.[3] A solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point is 186 °C.[3] A sharp melting point close to this value is a good indicator of purity.

Q3: How can I improve the crystal size?

A3: Slower cooling generally results in the formation of larger and purer crystals. Rapid cooling can lead to the formation of small needles or a powder, which may trap impurities. Allowing the solution to cool to room temperature slowly before further cooling in an ice bath is recommended.

Q4: What are the main safety precautions to consider during this procedure?

A4: this compound is an irritant and is harmful if swallowed.[4][5] It is important to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room and elevated temperatures to find a suitable solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound is completely dissolved at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

  • Analysis: Determine the melting point and yield of the purified product.

Data Presentation

Table 1: Representative Data for Recrystallization of this compound

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Melting Point 182-185 °C185-186 °C
Purity (by HPLC) ~95%>99%
Yield -~85%

Note: This data is representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Compound in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect, Wash, and Dry Crystals crystals_form->collect Yes oiling_out Issue: 'Oiling Out' crystals_form->oiling_out Oil Forms no_crystals Issue: No Crystals crystals_form->no_crystals No end Pure Product collect->end reheat_add_solvent Re-heat and Add More Solvent oiling_out->reheat_add_solvent concentrate_scratch Concentrate Solution or Scratch Flask no_crystals->concentrate_scratch reheat_add_solvent->cool concentrate_scratch->cool

Caption: Troubleshooting workflow for the recrystallization process.

References

Side-product formation in the synthesis of isoxazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the synthesis of isoxazole-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazole-4-carboxylic acids?

A1: The primary methods for synthesizing the isoxazole-4-carboxylic acid core involve the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine, or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. A common starting material is a β-ketoester, such as ethyl acetoacetate, which reacts with reagents like triethyl orthoformate to form an intermediate that then cyclizes with hydroxylamine.[1][2] Another approach involves the Fe(II)-catalyzed isomerization of 4-acyl-5-substituted isoxazoles.[3][4]

Q2: I obtained a mixture of regioisomers. How can I improve the selectivity for the desired isoxazole-4-carboxylic acid?

A2: The formation of regioisomers is a frequent issue when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the reaction conditions. For instance, in the reaction of β-enamino diketones with hydroxylamine, the choice of solvent, the presence of a base like pyridine, or the use of a Lewis acid such as BF₃·OEt₂ can control the regiochemical outcome.[5][6] One patented process for preparing ethyl 5-methylisoxazole-4-carboxylate highlights the reduction of the isomeric ethyl 3-methylisoxazole-4-carboxylate to less than 0.1% by controlling reaction conditions.[1]

Q3: My reaction is producing a significant amount of an oxazole derivative as a side-product. What causes this and how can it be prevented?

A3: Oxazole formation can occur through the isomerization of an isoxazole intermediate, particularly under certain catalytic or thermal conditions. For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to isoxazole-4-carboxylic esters, but under the same conditions, 4-formyl-5-methoxyisoxazoles can yield methyl oxazole-4-carboxylates.[3][4] This isomerization can proceed through a transient 2H-azirine intermediate.[3] To minimize oxazole formation, it is crucial to carefully control the reaction temperature and choice of catalyst, avoiding conditions that favor isomerization.

Q4: I am using a nitrile oxide cycloaddition route and observing significant furoxan formation. How can I minimize this side-product?

A4: Furoxans are formed by the dimerization of the nitrile oxide intermediate.[7] This side reaction is competitive with the desired [3+2] cycloaddition with the alkyne. To minimize furoxan formation, it is important to control the concentration of the nitrile oxide. This can be achieved by the slow addition of the nitrile oxide precursor or by using conditions that favor the cycloaddition reaction over dimerization. The choice of base and solvent can also play a critical role.[7] Milder bases and running the reaction at or below room temperature can often reduce the rate of dimerization.[7]

Q5: The yield of my final isoxazole-4-carboxylic acid is low due to decarboxylation. How can I prevent this?

A5: Isoxazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under harsh acidic or basic conditions during workup or purification.[8] To mitigate this, it is advisable to perform the hydrolysis of the corresponding ester and subsequent acidification at low temperatures. If the carboxylic acid is found to be particularly unstable, it may be necessary to use milder purification techniques, such as crystallization, rather than chromatography on silica gel which can be acidic.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formation of Regioisomeric Isoxazoles Use of an unsymmetrical β-dicarbonyl precursor. Reaction conditions favoring a mixture of products.Modify the β-dicarbonyl precursor to be symmetrical if possible. Systematically screen reaction conditions (solvent, base, temperature, catalyst) to optimize for the desired regioisomer.[5][6] For β-enamino diketones, the use of a Lewis acid like BF₃ can direct the regioselectivity.[5]
Contamination with Oxazole Byproducts Isomerization of the isoxazole ring, potentially catalyzed by heat or metal catalysts.Reduce the reaction temperature. If using a metal catalyst, screen for alternatives that are less prone to inducing isomerization. For Fe(II)-catalyzed reactions, ensure precise temperature control as higher temperatures can favor oxazole formation with certain substrates.[3]
Significant Furoxan Formation in Cycloaddition Reactions Dimerization of the nitrile oxide intermediate due to high concentration or slow cycloaddition.Generate the nitrile oxide in situ at a slow rate. Ensure the dipolarophile (alkyne) is present in a sufficient concentration to trap the nitrile oxide as it is formed. Optimize the base and solvent system to favor the cycloaddition pathway.[7]
Low Yield due to Decarboxylation Instability of the carboxylic acid functionality, especially at high temperatures or in the presence of acid/base.Conduct the final hydrolysis and acidification steps at reduced temperatures. Avoid prolonged heating of the isolated carboxylic acid. Use non-acidic purification methods where possible.
Formation of Other Byproducts (e.g., 2-cyanoacetoacetic anilide) Side reactions of the starting materials under the reaction conditions.A patented process demonstrates that controlling the reaction temperature during the cyclization step (e.g., -20°C to 10°C) can significantly reduce the formation of byproducts like 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide.[1]

Quantitative Data on Byproduct Reduction

The following table summarizes data from a patented process for the synthesis of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, illustrating the effect of controlled reaction conditions on byproduct formation.

ByproductReported Level in Patented Process
2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA)As low as 0.0006%
ethyl-3-methylisoxazole-4-carboxylate (isomeric impurity)As low as 0.1%
Data sourced from US Patent US20030139606A1.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This protocol is adapted from a procedure for the synthesis of leflunomide precursors.[1][2]

  • Preparation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethyl acetoacetate with triethyl orthoformate and acetic anhydride at a temperature between 75°C and 150°C.

  • Cyclization:

    • In a three-necked flask, dissolve 185 g (0.99 mole) of ethyl ethoxymethyleneacetoacetic ester and 89.7 g (1.09 mole) of sodium acetate in a minimum amount of water and 300 mL of ethanol.

    • Cool the mixture to approximately -5°C using an acetone-salt-ice bath.

    • Slowly add a solution of hydroxylamine sulfate while maintaining the temperature between -20°C and 10°C.

    • After the addition is complete, allow the reaction to proceed, monitoring by TLC until the starting material is consumed.

  • Workup and Purification:

    • Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with cold saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified if necessary, although the patented process aims to avoid distillation.[1] A similar procedure reports a yield of 79% with a purity of 98.7%.[9]

Protocol 2: Hydrolysis to 5-methylisoxazole-4-carboxylic acid

This protocol is for the hydrolysis of the corresponding ethyl ester.[2]

  • In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, charge 40.0 g of crude ethyl 5-methylisoxazole-4-carboxylate and 44 g of 60% sulfuric acid.

  • Heat the mixture to 85°C, continuously distilling off the ethanol formed during the reaction.

  • Monitor the reaction by TLC. Once the ester is consumed (typically after about 4 hours), cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • The crude acid can be recrystallized from a suitable solvent system (e.g., 2% acetic acid in toluene) to achieve high purity.

Visualizations

Reaction_Pathway Start β-Ketoester + Hydroxylamine Intermediate Cyclization Intermediate Start->Intermediate Cyclization Desired_Product Isoxazole-4-carboxylic Acid Oxazole Oxazole Side-Product Desired_Product->Oxazole Isomerization (Heat/Catalyst) Decarboxylation Decarboxylated Product Desired_Product->Decarboxylation Decarboxylation (Heat/Acid/Base) Isomer Regioisomeric Isoxazole Intermediate->Desired_Product Pathway A (Controlled Conditions) Intermediate->Isomer Pathway B (Lack of Regiocontrol) Nitrile_Oxide_Pathway Precursor N-Hydroxyimidoyl Chloride Nitrile_Oxide Nitrile Oxide Intermediate Precursor->Nitrile_Oxide Elimination of HCl Base Base Base->Precursor Isoxazole 3,4,5-Trisubstituted Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Furoxan Furoxan Dimer Nitrile_Oxide->Furoxan Dimerization Alkyne Alkyne Alkyne->Isoxazole

References

Technical Support Center: Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Claisen isoxazole synthesis. This involves the cyclocondensation of a β-ketoester, typically ethyl 2-(2-chlorobenzoyl)acetate, with hydroxylamine (NH₂OH), followed by the hydrolysis of the resulting ethyl ester intermediate.

Q2: What are the primary byproducts to expect in this synthesis?

A2: The most significant byproduct is the regioisomer, 5-(2-chlorophenyl)-3-methylisoxazole-4-carboxylic acid. This arises from the non-selective reaction of hydroxylamine with the two carbonyl groups of the β-ketoester precursor. Other potential impurities can include unreacted starting materials and products from incomplete hydrolysis of the ester intermediate.

Q3: How can the formation of the regioisomeric byproduct be minimized?

A3: Controlling the regioselectivity of the cyclocondensation reaction is key. Factors that can influence the isomer ratio include the choice of solvent, the presence of additives or bases, and the reaction temperature. For some isoxazole syntheses, specific pH conditions or the use of protecting groups on one of the carbonyls of the starting diketone can favor the formation of the desired isomer.

Q4: What are the recommended purification methods for the final product?

A4: Purification is typically achieved through recrystallization. The choice of solvent for recrystallization is critical to effectively separate the desired product from the regioisomeric impurity and other byproducts. Monitoring the purity during this process using techniques like High-Performance Liquid Chromatography (HPLC) is highly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of a high percentage of the regioisomeric byproduct.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. - Optimize the reaction temperature; some cyclocondensations benefit from either elevated temperatures or cooling. - Experiment with different solvents or the addition of a mild base (e.g., pyridine) to potentially improve regioselectivity.
Presence of a Significant Amount of Regioisomeric Impurity The reaction conditions do not favor the formation of the desired 3,5-disubstituted isoxazole. The nucleophilic attack of the hydroxylamine nitrogen can occur at either of the two carbonyl carbons of the β-ketoester.- Modify the reaction solvent. For instance, in some isoxazole syntheses, switching from ethanol to acetonitrile has been shown to alter the regioisomeric ratio. - Adjust the pH of the reaction mixture. Acidic or basic conditions can influence the reactivity of the carbonyl groups.
Incomplete Hydrolysis of the Ethyl Ester Intermediate - Insufficient reaction time for the hydrolysis step. - Inadequate concentration or strength of the acid/base used for hydrolysis. - The ester may be sparingly soluble in the hydrolysis medium.- Extend the reaction time for the hydrolysis and monitor for the disappearance of the ester spot by TLC or HPLC. - Increase the concentration of the acid or base catalyst, or switch to a stronger one (e.g., from HCl to H₂SO₄). Prolonged exposure to harsh acidic conditions at reflux may generate other byproducts. - Consider using a co-solvent to improve the solubility of the ester during hydrolysis.
Difficulty in Purifying the Final Product by Recrystallization The desired product and the regioisomeric byproduct have very similar polarities and solubilities, making separation by simple recrystallization challenging.- Perform a systematic solvent screening to find a recrystallization solvent or solvent system that provides better discrimination between the two isomers. - Consider column chromatography for separation if recrystallization proves ineffective, although this may be less practical for large-scale syntheses.

Experimental Protocols

Representative Synthesis of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

This protocol is a general representation of the cyclocondensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(2-chlorobenzoyl)acetate (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base (e.g., sodium acetate or pyridine, 1.1 to 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purification: The crude ethyl ester can be purified by column chromatography or recrystallization.

Hydrolysis to this compound
  • Reaction Setup: Dissolve the purified ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).

  • Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Work-up: If basic hydrolysis was performed, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may precipitate upon cooling.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude carboxylic acid can be further purified by recrystallization from an appropriate solvent.

Visualizing Reaction Pathways and Logic

Byproduct_Formation cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_products Products cluster_final_products Final Products after Hydrolysis Ketoester Ethyl 2-(2-chlorobenzoyl)acetate Attack_C1 Attack at Benzoyl Carbonyl Ketoester->Attack_C1 Path A Attack_C3 Attack at Acetyl Carbonyl Ketoester->Attack_C3 Path B Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Attack_C1 Hydroxylamine->Attack_C3 Desired_Ester Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (Desired Product) Attack_C1->Desired_Ester Cyclization Byproduct_Ester Ethyl 5-(2-chlorophenyl)-3-methylisoxazole-4-carboxylate (Regioisomeric Byproduct) Attack_C3->Byproduct_Ester Cyclization Desired_Acid This compound Desired_Ester->Desired_Acid Hydrolysis Byproduct_Acid 5-(2-chlorophenyl)-3-methylisoxazole-4-carboxylic acid Byproduct_Ester->Byproduct_Acid Hydrolysis

Caption: Byproduct formation pathway in the synthesis.

Troubleshooting_Logic Start Low Purity of Final Product Check_TLC_HPLC Analyze crude product by TLC/HPLC Start->Check_TLC_HPLC Multiple_Spots Multiple Spots Observed Check_TLC_HPLC->Multiple_Spots Yes Single_Impurity One Major Impurity Check_TLC_HPLC->Single_Impurity No (Single Spot but low purity) Unreacted_SM Unreacted Starting Material Present? Multiple_Spots->Unreacted_SM Purification Purification Challenge Single_Impurity->Purification Incomplete_Reaction Issue: Incomplete Reaction Unreacted_SM->Incomplete_Reaction Yes Regioisomer Regioisomer Present? Unreacted_SM->Regioisomer No Increase_Time_Temp Solution: Increase reaction time or temperature Incomplete_Reaction->Increase_Time_Temp Increase_Time_Temp->Purification Regioisomer_Problem Issue: Poor Regioselectivity Regioisomer->Regioisomer_Problem Yes Incomplete_Hydrolysis Un-hydrolyzed Ester Present? Regioisomer->Incomplete_Hydrolysis No Modify_Conditions Solution: Modify solvent, temperature, or pH Regioisomer_Problem->Modify_Conditions Modify_Conditions->Purification Hydrolysis_Issue Issue: Incomplete Hydrolysis Incomplete_Hydrolysis->Hydrolysis_Issue Yes Incomplete_Hydrolysis->Purification No Optimize_Hydrolysis Solution: Extend hydrolysis time or use stronger acid/base Hydrolysis_Issue->Optimize_Hydrolysis Optimize_Hydrolysis->Purification Recrystallization Solution: Optimize recrystallization solvent or use chromatography

Caption: Troubleshooting decision-making workflow.

Stability testing of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the importance of studying the stability of this compound under acidic conditions?

A1: Studying the stability of this compound under acidic conditions is crucial for several reasons. It helps in identifying potential degradation products, understanding the degradation pathways, and developing stable formulations.[1][2][3] This information is vital for ensuring the safety, efficacy, and quality of any pharmaceutical product containing this molecule.[1] Forced degradation studies, such as acidic stress testing, are also a regulatory requirement by agencies like the FDA and are outlined in the ICH guidelines to validate stability-indicating analytical methods.[4][5][6]

Q2: What are the typical acidic conditions used for stress testing of this compound?

A2: According to ICH guidelines, stress testing should evaluate the susceptibility of a drug substance to hydrolysis across a wide range of pH values.[5] For acidic conditions, this typically involves using mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 N to 1 N. The study is often conducted at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.[2][5]

Q3: What are the potential degradation products of this compound under acidic conditions?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, isoxazole rings can be susceptible to cleavage under strong acidic conditions. A potential degradation pathway could involve the hydrolysis of the isoxazole ring, leading to the formation of a β-dicarbonyl compound and hydroxylamine. Further degradation or rearrangement of these intermediates could also occur.

Q4: How can I analyze the degradation of this compound and its degradation products?

A4: A stability-indicating analytical method is required. The most common and effective technique is High-Performance Liquid Chromatography (HPLC), typically with a UV detector.[2][7] A reverse-phase C18 column is often used. The method must be validated to ensure it can separate the parent compound from all potential degradation products without interference.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Rapid Degradation Observed
Potential Cause Troubleshooting Step
Acid concentration is too high. Reduce the acid concentration (e.g., from 1 N to 0.1 N HCl).
Temperature is too high. Lower the incubation temperature (e.g., from 80°C to 60°C or 40°C).
Presence of catalytic impurities. Use high-purity acid and solvents. Ensure glassware is thoroughly cleaned.
Photodegradation. Protect the experimental setup from light by using amber glassware or covering with aluminum foil.[5]
Issue 2: Poor Resolution Between Parent Peak and Degradant Peaks in HPLC
Potential Cause Troubleshooting Step
Inappropriate mobile phase composition. Optimize the mobile phase. Try different solvent ratios (e.g., acetonitrile:water with 0.1% formic acid) or a different organic modifier (e.g., methanol). A gradient elution may be necessary.[7]
Incorrect column chemistry. Select a different HPLC column with a different stationary phase (e.g., C8, phenyl-hexyl).
pH of the mobile phase is not optimal. Adjust the pH of the aqueous component of the mobile phase to improve the ionization and retention of the analytes.
Flow rate is too high. Reduce the flow rate to allow for better separation.
Issue 3: Mass Imbalance in Degradation Study
Potential Cause Troubleshooting Step
Degradation products are not being detected. Check if the degradation products are UV-active at the chosen wavelength. Use a photodiode array (PDA) detector to screen across a range of wavelengths. Consider using a mass spectrometer (LC-MS) for detection.
Degradation products are volatile. Use a closed system for the degradation study to prevent the loss of volatile compounds.
Degradation products are adsorbing to the container. Use silanized glassware or polypropylene tubes.
Incomplete extraction of degradation products. Optimize the sample preparation and extraction procedure to ensure all degradation products are solubilized.

Experimental Protocols

Protocol 1: Acidic Stress Testing of this compound
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Pipette a known volume of the stock solution into separate reaction vials.

    • Add an equal volume of 0.1 N HCl to one set of vials and 1 N HCl to another set.

    • Prepare a control sample with an equal volume of purified water.

    • Incubate the vials at a controlled temperature (e.g., 60°C) in a water bath or oven.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 N NaOH or 1 N NaOH) to stop the degradation reaction.

  • Sample Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the parent compound and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at a wavelength determined by the UV spectrum of the parent compound and its degradation products (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

Acidic_Degradation_Pathway Parent 3-(2-Chlorophenyl)-5-methylisoxazole- 4-carboxylic acid Intermediate Putative β-keto amide intermediate Parent->Intermediate H₃O⁺ (Isoxazole ring opening) Degradant1 2-Chlorobenzamide Intermediate->Degradant1 Hydrolysis Degradant2 Acetoacetic acid Intermediate->Degradant2 Hydrolysis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Stock Prepare Stock Solution Add_Acid Add Acidic Stressor Prep_Stock->Add_Acid Incubate Incubate at Temp Add_Acid->Incubate Neutralize Neutralize Sample Incubate->Neutralize Dilute Dilute for HPLC Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze Identify Identify Degradants Analyze->Identify Quantify Quantify Degradation Identify->Quantify Pathway Propose Pathway Quantify->Pathway

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many isoxazole derivatives exhibit poor water solubility?

Isoxazole derivatives are often characterized by their low aqueous solubility due to their molecular structure.[1] The presence of the isoxazole ring, a five-membered heterocycle with nitrogen and oxygen, imparts a degree of polarity. However, the overall solubility is heavily influenced by the nature and size of the substituents attached to the isoxazole core.[1] Many isoxazole-containing compounds of medicinal interest are relatively large, complex molecules with significant hydrophobic regions, leading to poor interaction with water molecules.[2][3] This low solubility can classify them as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs, which poses a significant challenge for achieving adequate bioavailability.[4][5]

Q2: What are the common formulation strategies to enhance the solubility of isoxazole derivatives?

Several formulation strategies can be employed to improve the aqueous solubility and dissolution rate of poorly soluble isoxazole derivatives.[4][6] The choice of strategy depends on the specific physicochemical properties of the compound.[4] Common approaches include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[7]

  • Solid Dispersions: Dispersing the isoxazole derivative in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion with improved solubility.[4][8]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[4][9]

  • Complexation: Forming inclusion complexes with cyclodextrins can encapsulate the hydrophobic isoxazole derivative, thereby increasing its aqueous solubility.[10][11]

  • Nanosuspensions: Creating a colloidal dispersion of the drug in a liquid medium, where the particle size is below 1 μm, can significantly increase the dissolution velocity.[12][13]

  • pH Modification: For ionizable isoxazole derivatives, adjusting the pH of the formulation with acidic or basic excipients can increase solubility by converting the drug into its more soluble salt form.[14][15]

  • Prodrug Approach: Modifying the chemical structure of the isoxazole derivative to create a more soluble prodrug that converts back to the active parent drug in the body is another effective strategy.[16][17]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low drug dissolution rate Poor wetting of the drug powder.Add a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium.[4]
Agglomeration of particles.Employ particle size reduction techniques like micronization or nanonization.[4]
Insufficient sink conditions in the dissolution medium.Increase the volume of the dissolution medium to at least three times the volume required to form a saturated solution of the drug.[4]
Drug precipitation upon dilution Supersaturation of the drug in the medium followed by crystallization.Incorporate precipitation inhibitors, such as hydrophilic polymers like HPMC, into the formulation.[4]
Change in pH upon dilution into aqueous media.Utilize pH-modifying excipients to maintain a favorable microenvironmental pH.[14]
Inconsistent solubility results Presence of different polymorphic forms of the crystalline drug.Characterize the solid-state properties of the isoxazole derivative to ensure consistent polymorphic form.
Degradation of the compound in the experimental medium.Assess the chemical stability of the derivative under the experimental conditions and adjust accordingly.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing an amorphous solid dispersion to enhance the solubility of an isoxazole derivative.[18][19]

Materials:

  • Isoxazole derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the isoxazole derivative and the chosen hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the drug and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Scrape the solid dispersion from the flask.

  • Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: Formulation of a Nanosuspension using High-Pressure Homogenization

This protocol outlines the "top-down" method of preparing a nanosuspension for an isoxazole derivative.[13][20]

Materials:

  • Isoxazole derivative

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear stirrer

  • High-pressure homogenizer

Procedure:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse the isoxazole derivative powder in the stabilizer solution to form a presuspension.

  • Homogenize the presuspension using a high-shear stirrer for a sufficient time to achieve a uniform dispersion.

  • Pass the presuspension through a high-pressure homogenizer.

  • Apply high pressure (e.g., 1500 bar) for a specific number of homogenization cycles (e.g., 10-20 cycles).

  • Monitor the particle size of the nanosuspension during the homogenization process using a particle size analyzer.

  • Continue homogenization until the desired particle size and a narrow particle size distribution are achieved.

  • The final nanosuspension should appear as a milky or translucent liquid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_outcome Outcome start Poorly Soluble Isoxazole Derivative strategy Select Solubility Enhancement Strategy start->strategy formulation Formulation Development (e.g., Solid Dispersion, Nanosuspension) strategy->formulation characterization Physicochemical Characterization (e.g., DSC, XRD, SEM) formulation->characterization dissolution In Vitro Dissolution Testing characterization->dissolution bioavailability In Vivo Bioavailability Studies dissolution->bioavailability result Improved Solubility and Bioavailability bioavailability->result

Caption: A generalized workflow for enhancing the solubility of isoxazole derivatives.

signaling_pathway cluster_formulation Formulation Strategies cluster_mechanism Solubility Enhancement Mechanism cluster_result Result isoxazole Poorly Soluble Isoxazole Derivative sd Solid Dispersion isoxazole->sd nano Nanosuspension isoxazole->nano cyclo Cyclodextrin Complex isoxazole->cyclo lipid Lipid-Based System isoxazole->lipid amorphous Amorphous State / Molecular Dispersion sd->amorphous surface_area Increased Surface Area nano->surface_area encapsulation Hydrophobic Encapsulation cyclo->encapsulation micellization Micellar Solubilization lipid->micellization dissolution Increased Dissolution Rate amorphous->dissolution surface_area->dissolution encapsulation->dissolution micellization->dissolution bioavailability Enhanced Bioavailability dissolution->bioavailability

Caption: Relationship between formulation strategies and solubility enhancement mechanisms.

References

Preventing isomeric impurity formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing isomeric impurity formation during isoxazole synthesis.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: Formation of Regioisomeric Impurities in Synthesis from Unsymmetrical 1,3-Dicarbonyl Compounds

Question: I am synthesizing a 3,5-disubstituted isoxazole from an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, but I am getting a mixture of two regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups towards hydroxylamine. Here are several strategies to control the formation of the desired isomer:

  • Solvent Choice: The polarity of the solvent can significantly influence which carbonyl group is preferentially attacked by hydroxylamine. Protic solvents like ethanol and aprotic solvents like acetonitrile can favor the formation of different regioisomers.[1]

  • pH Control: Adjusting the pH of the reaction medium can alter the reactivity of the carbonyl groups. A more basic condition generally favors the Michael addition required for cyclization.

  • Use of β-Enamino Diketones: Converting the 1,3-dicarbonyl to a β-enamino diketone can provide better control over regioselectivity. The reaction conditions can then be fine-tuned to favor a specific isomer.[2]

  • Additives: The addition of a base like pyridine or a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can significantly alter the ratio of the resulting regioisomers.[2]

Quantitative Data on Regioselectivity Control:

The following table summarizes the effect of different reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride, leading to two different regioisomers (designated as 2a and 3a ).

SolventAdditiveTemperatureRegioisomer Ratio (2a : 3a )Total Yield (%)Reference
EtOHNoneReflux35 : 6573[2]
MeCNNoneReflux65 : 3581[2]
EtOHPyridineReflux64 : 3671[2]
MeCNBF₃·OEt₂ (2 equiv) + PyridineRoom Temp90 : 10 (for isomer 4a )79[2]
Problem 2: Side Product Formation in Isoxazole Synthesis from Chalcones

Question: My reaction of a chalcone with hydroxylamine is giving me a low yield of the desired isoxazole and multiple side products. What are these side products and how can I minimize them?

Answer: The reaction of chalcones with hydroxylamine can lead to several side products, primarily isoxazolines (the non-aromatized precursor) and oximes of the chalcone. The formation of these byproducts is highly dependent on the reaction conditions.

  • Isoxazoline Formation: This is often an intermediate that fails to eliminate water to form the aromatic isoxazole ring. Using a stronger base or higher temperatures can promote the dehydration to the desired isoxazole.

  • Oxime Formation: This occurs when hydroxylamine reacts with the carbonyl of the chalcone but does not proceed to cyclize.

  • Improving Yield: To improve the yield of the isoxazole, it is crucial to optimize reaction conditions. This includes the careful selection of the base (e.g., KOH, NaOH, sodium acetate), solvent (e.g., ethanol), and temperature.[3][4][5] Refluxing for an adequate amount of time is also important to ensure complete conversion.[3][4][5]

Problem 3: Controlling Regioselectivity in 1,3-Dipolar Cycloadditions

Question: I am performing a Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne and obtaining a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity?

Answer: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric factors of the alkyne and the nitrile oxide.[6] While terminal alkynes generally show high regioselectivity, mixtures can still be obtained. Here are some strategies to enhance the selectivity:

  • Catalysis: The use of metal catalysts can direct the reaction to favor a specific regioisomer.

    • Copper(I) catalysts generally favor the formation of 3,5-disubstituted isoxazoles .[7]

    • Ruthenium(II) catalysts can be used to selectively form 3,4-disubstituted isoxazoles .[7][8][9][10][11]

  • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. Increasing solvent polarity has been shown to decrease the ratio of 3,5- to 3,4-disubstituted isoxazoles in some cases.[4]

  • Substituent Effects: Electron-withdrawing groups on the alkyne can influence the regioselectivity.[12] Steric hindrance from bulky substituents on either the alkyne or the nitrile oxide can also direct the cycloaddition to the sterically less hindered product.

Quantitative Data on Solvent Effects on Regioselectivity:

The table below shows the effect of solvent polarity on the regioselectivity of the uncatalyzed [3+2] cycloaddition of in situ generated 2-furfuryl nitrile oxide and ethyl propiolate.

SolventDielectric Constant (ε)Ratio of 3,5- to 3,4-disubstituted isoxazolesReference
Dichloromethane9.13.4[4]
Toluene2.42.0[4]
Ethanol24.61.9[4]
Dimethyl sulfoxide47.01.5[4]

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of furoxan (nitrile oxide dimer) byproducts in a 1,3-dipolar cycloaddition?

A1: Furoxan formation is a common side reaction due to the dimerization of the nitrile oxide intermediate.[1] To minimize this:

  • In Situ Generation: Generate the nitrile oxide in the presence of the alkyne. This keeps the concentration of the nitrile oxide low and favors the cycloaddition reaction.[1]

  • Slow Addition: If you are not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne.

  • Excess Alkyne: Using a slight excess of the alkyne can help to outcompete the dimerization reaction.[12]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.

Q2: My reaction seems to have stalled, and I have a complex mixture of products. What should I do?

A2: A complex product mixture can arise from multiple side reactions occurring simultaneously or from the decomposition of starting materials or products.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent the formation of degradation products.

  • Purity of Starting Materials: Ensure that your starting materials are pure, as impurities can lead to unexpected side reactions.

  • Inert Atmosphere: If your reactants or catalyst are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Work-up Procedure: An inappropriate work-up can lead to product degradation. Ensure that the pH and temperature are controlled during extraction and purification.

Q3: How can I differentiate between isoxazole regioisomers using NMR spectroscopy?

A3: NMR spectroscopy is a powerful tool for distinguishing between regioisomers.

  • ¹H NMR: The chemical shifts of the protons on the isoxazole ring are different for each regioisomer. For example, the proton at the C5 position of a 3,4-disubstituted isoxazole will have a different chemical shift compared to the proton at the C4 position of a 3,5-disubstituted isoxazole.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring are also diagnostic. An "attached nitrogen test" using 13C{14N} solid-state NMR can definitively identify carbons bonded to nitrogen.[13][14]

  • 2D NMR: Techniques like HSQC, HMBC, and NOESY can be used to establish correlations between protons and carbons and through space, respectively, which can help in the unambiguous assignment of the structure of each isomer.

Q4: What are the best methods for purifying isomeric mixtures of isoxazoles?

A4: The separation of regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating isoxazole isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system (a mixture of non-polar and polar solvents like hexane and ethyl acetate) is critical.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC, including chiral HPLC for enantiomers, can be a very effective technique.

  • Recrystallization: If the isomers are solid and have different solubilities in a particular solvent system, fractional recrystallization can be employed.

Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone

This protocol describes a general procedure for the synthesis of a 3-(4-substituted phenyl)-5-(chroman)isoxazole.

Materials:

  • Substituted Chalcone (1 equivalent)

  • Hydroxylamine hydrochloride (1.2-1.5 equivalents)

  • Potassium hydroxide (KOH) or Sodium Acetate (2-3 equivalents)

  • Absolute Ethanol

Procedure:

  • Dissolve the chalcone in absolute ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride to the solution.

  • Slowly add a solution of KOH in ethanol (or solid sodium acetate).

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC.[3][6]

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with acetic acid or dilute HCl.[6]

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash it with water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol outlines a copper(I)-catalyzed one-pot synthesis of 3,5-disubstituted isoxazoles from an alkyne and an in situ generated nitrile oxide.

Materials:

  • Terminal Alkyne (1 equivalent)

  • Aldoxime (1.1 equivalents)

  • N-Chlorosuccinimide (NCS) or similar oxidant

  • Copper(I) iodide (CuI) (catalytic amount, e.g., 5 mol%)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a stirred solution of the aldoxime in the chosen solvent, add the base.

  • Add the copper(I) iodide catalyst.

  • Add the terminal alkyne to the mixture.

  • Slowly add a solution of NCS in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway for Regioisomer Formation from an Unsymmetrical 1,3-Dicarbonyl

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_cyclization Cyclization & Dehydration cluster_products Products Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_at_C1 Nucleophilic attack at more reactive C=O Unsymmetrical_1_3_Dicarbonyl->Attack_at_C1 Path A Attack_at_C3 Nucleophilic attack at less reactive C=O Unsymmetrical_1_3_Dicarbonyl->Attack_at_C3 Path B Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Attack_at_C1 Hydroxylamine->Attack_at_C3 Cyclization_1 Intramolecular Cyclization Attack_at_C1->Cyclization_1 Cyclization_2 Intramolecular Cyclization Attack_at_C3->Cyclization_2 Regioisomer_A Regioisomer A (Major or Minor) Cyclization_1->Regioisomer_A Regioisomer_B Regioisomer B (Major or Minor) Cyclization_2->Regioisomer_B

Caption: Regioisomer formation from an unsymmetrical 1,3-dicarbonyl.

Troubleshooting Workflow for Low Isoxazole Yield

G Start Low Yield of Desired Isoxazole Check_Reaction_Completion Is the reaction complete? (Monitor by TLC) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction is Complete Check_Reaction_Completion->Complete_Reaction Yes Increase_Time_Temp Increase reaction time or temperature Incomplete_Reaction->Increase_Time_Temp Check_Side_Products Are there significant side products? Complete_Reaction->Check_Side_Products End Improved Yield Increase_Time_Temp->End Optimize_Conditions Optimize reaction conditions (solvent, base, catalyst) Check_Side_Products->Optimize_Conditions Yes Workup_Losses Review work-up and purification procedure Check_Side_Products->Workup_Losses No Check_Purity Check purity of starting materials Optimize_Conditions->Check_Purity Check_Purity->End Workup_Losses->End

Caption: Troubleshooting workflow for low isoxazole yield.

Logical Diagram for Controlling Regioselectivity in 1,3-Dipolar Cycloadditions

G Start Mixture of Regioisomers in 1,3-Dipolar Cycloaddition Desired_Isomer Which isomer is desired? Start->Desired_Isomer 3_5_Isomer 3,5-Disubstituted Desired_Isomer->3_5_Isomer 3,5- 3_4_Isomer 3,4-Disubstituted Desired_Isomer->3_4_Isomer 3,4- Use_Cu_Catalyst Employ a Copper(I) catalyst (e.g., CuI) 3_5_Isomer->Use_Cu_Catalyst Use_Ru_Catalyst Employ a Ruthenium(II) catalyst (e.g., [Cp*RuCl(cod)]) 3_4_Isomer->Use_Ru_Catalyst Adjust_Solvent Adjust solvent polarity Use_Cu_Catalyst->Adjust_Solvent Use_Ru_Catalyst->Adjust_Solvent Modify_Substituents Modify electronic/steric properties of substituents Adjust_Solvent->Modify_Substituents End Improved Regioselectivity Modify_Substituents->End

Caption: Controlling regioselectivity in 1,3-dipolar cycloadditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cloxacillin related compound D.

Frequently Asked Questions (FAQs)

Q1: What is Cloxacillin Related Compound D?

A1: Cloxacillin Related Compound D is an impurity and a degradation product of the antibiotic cloxacillin. Its chemical name is 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.[1][2] It is listed as a related compound in pharmacopeias like the United States Pharmacopeia (USP).[1]

Q2: What is the origin of Cloxacillin Related Compound D?

A2: Cloxacillin Related Compound D can arise from the degradation of cloxacillin, particularly through the opening of the β-lactam ring.[3] It can also be a process-related impurity from the synthesis of cloxacillin.

Q3: Why is it important to monitor Cloxacillin Related Compound D?

A3: Monitoring and controlling impurities like Cloxacillin Related Compound D in pharmaceutical products is crucial for ensuring the safety and efficacy of the drug. Regulatory bodies like the ICH provide guidelines for the identification, qualification, and control of impurities.

Q4: What are the common analytical techniques used to analyze Cloxacillin Related Compound D?

A4: The most common analytical technique for the determination of cloxacillin and its related compounds, including Compound D, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5][6][7][8][9][10][11]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of cloxacillin related compound D.

HPLC Analysis

Q1: I am observing peak tailing for the Cloxacillin Related Compound D peak. What could be the cause and how can I resolve it?

A1:

  • Cause: Peak tailing for an acidic compound like Cloxacillin Related Compound D (a carboxylic acid) can be caused by secondary interactions with the stationary phase, particularly with residual silanols on the silica-based C18 column.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3.0 with an acid like phosphoric acid or formic acid) will ensure the carboxylic acid is fully protonated, reducing its interaction with the stationary phase.[8]

    • Use a Base-Deactivated Column: Employing a column with end-capping or a base-deactivated stationary phase can minimize silanol interactions.

    • Check for Column Overload: Injecting too high a concentration of the sample can lead to peak distortion. Try diluting the sample.

Q2: I am facing issues with poor resolution between Cloxacillin Related Compound D and other impurities or the main cloxacillin peak. What should I do?

A2:

  • Cause: Inadequate separation can be due to a non-optimized mobile phase composition or an inappropriate column.

  • Solution:

    • Optimize Mobile Phase:

      • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.[4][5]

      • Gradient Elution: If isocratic elution is not providing sufficient resolution, a gradient elution program, where the organic solvent concentration is gradually increased, can help separate closely eluting peaks.[11]

    • Change Column: Consider a column with a different selectivity (e.g., a phenyl-hexyl or a different C18 phase) or a column with a smaller particle size (e.g., UPLC) for higher efficiency.[11]

    • Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[9]

Q3: My quantitative results for Cloxacillin Related Compound D are inconsistent. What are the potential reasons and solutions?

A3:

  • Cause: Inconsistent results can stem from issues with sample preparation, instrument variability, or the stability of the compound in the analytical solution.

  • Solution:

    • Ensure Complete Dissolution: Cloxacillin and its related compounds can be prone to degradation in certain solvents or at certain pH values.[12] Ensure the sample and standard are fully dissolved in a suitable diluent (e.g., a mixture of water and organic solvent similar to the mobile phase) and that the solution is fresh.

    • Check for Stability: Cloxacillin is a beta-lactam antibiotic and can degrade in solution.[13] It is advisable to prepare solutions fresh and keep them cool in the autosampler. Perform a solution stability study to determine how long the prepared samples are viable.

    • Verify Instrument Performance: Check the HPLC system for leaks, ensure the pump is delivering a consistent flow rate, and verify the detector's linearity and response.

    • Use a Reference Standard: Ensure you are using a well-characterized reference standard for Cloxacillin Related Compound D for accurate quantification.

Data Presentation

Table 1: Chemical and Physical Properties of Cloxacillin Related Compound D

PropertyValueReference
Chemical NameThis compound[1][14]
Molecular FormulaC₁₁H₈ClNO₃[1][2][14]
Molecular Weight237.64 g/mol [2]
CAS Number23598-72-3[2]
AppearancePowder[1]
Storage2-8°C

Experimental Protocols

RP-HPLC Method for the Analysis of Cloxacillin Related Compound D

This protocol provides a general starting point for the analysis of Cloxacillin Related Compound D. Method optimization and validation are essential for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[11]

3. Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v).

  • Standard Solution: Accurately weigh a suitable amount of Cloxacillin Related Compound D reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration that falls within the linear range of the method.

4. System Suitability:

  • Before sample analysis, inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as:

    • Tailing factor: Should be ≤ 2.0.

    • Theoretical plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of peak area: Should be ≤ 2.0%.

5. Analysis:

  • Inject the blank (diluent), standard, and sample solutions.

  • Identify the Cloxacillin Related Compound D peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of Cloxacillin Related Compound D in the sample using the peak area response and the concentration of the standard.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions cluster_verification Verification Problem HPLC Analysis Issue (e.g., Peak Tailing, Poor Resolution, Inconsistent Results) CheckMethod Review Method Parameters (Mobile Phase, Column, Flow Rate) Problem->CheckMethod CheckSample Examine Sample Preparation (Solvent, Concentration, Stability) Problem->CheckSample CheckSystem Verify HPLC System Performance (Pump, Detector, Connections) Problem->CheckSystem OptimizeMethod Optimize Method (Adjust pH, Gradient, New Column) CheckMethod->OptimizeMethod ModifySamplePrep Modify Sample Prep (Fresh Solutions, Different Diluent) CheckSample->ModifySamplePrep SystemMaintenance Perform System Maintenance (Purge, Check for Leaks) CheckSystem->SystemMaintenance Reanalyze Re-analyze Sample OptimizeMethod->Reanalyze ModifySamplePrep->Reanalyze SystemMaintenance->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

Caption: Workflow for troubleshooting common HPLC analysis issues.

References

Technical Support Center: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential degradation products of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is a known process-related impurity and degradation product of the antibiotic flucloxacillin.[1] Understanding its stability and potential breakdown products is crucial for quality control and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and why is its degradation a concern?

A1: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of the antibiotic flucloxacillin and is also formed as a degradation product of flucloxacillin.[1] Its presence and the potential for further degradation can impact the quality, safety, and efficacy of the final drug product. Monitoring and controlling its levels, along with any of its subsequent degradation products, is a critical aspect of pharmaceutical quality control.

Q2: Under what conditions is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid likely to degrade?

A2: While the isoxazole ring is generally stable, it can be susceptible to cleavage under certain stress conditions.[1] Based on the general chemistry of isoxazole derivatives, degradation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid may be induced by:

  • Hydrolysis: Particularly under basic conditions, the isoxazole ring can be cleaved.

  • Photolysis: UV irradiation can cause the weak N-O bond in the isoxazole ring to break, leading to rearrangement or degradation.[2]

  • Oxidation: Strong oxidizing agents could potentially lead to the formation of various degradation products.

  • Thermal Stress: High temperatures may induce decarboxylation or other degradation pathways.

Q3: What are the potential degradation products of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid?

A3: Direct experimental studies detailing the forced degradation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are not extensively available in the public domain. However, based on the known reactivity of the isoxazole ring, potential degradation pathways could lead to the formation of several types of products. One major anticipated degradation pathway is the hydrolytic cleavage of the isoxazole ring.

Q4: How can I detect and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its potential degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent compound from its degradation products.[1] The use of a mass spectrometer as a detector (LC-MS) is highly recommended for the identification of unknown degradation products by providing mass-to-charge ratio information.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Appearance of unexpected peaks in HPLC chromatogram during stability studies. Degradation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.Perform peak purity analysis to confirm if the main peak is spectrally pure. Use LC-MS to identify the mass of the unknown peaks and propose potential structures based on likely degradation pathways.
Loss of assay of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid standard over time. Instability of the compound in the chosen solvent or storage conditions.Prepare fresh standard solutions for each analysis. If storage is necessary, evaluate the stability of the standard in different solvents and at various temperatures (e.g., refrigerated, frozen) to determine optimal storage conditions.
Inconsistent degradation profiles under the same stress conditions. Variability in experimental parameters such as pH, temperature, or light exposure.Ensure precise control and monitoring of all stress conditions. Use calibrated equipment and follow a well-defined protocol.
Difficulty in identifying the structure of a degradation product. Insufficient data from a single analytical technique.Isolate the degradation product using preparative HPLC. Characterize the isolated impurity using a combination of spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Experimental Protocols

Forced Degradation Studies

A systematic forced degradation study is essential to identify potential degradation products and establish the degradation pathways of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Objective: To generate potential degradation products of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid under various stress conditions.

Materials:

  • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for 8 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a petri dish and expose it to a temperature of 105°C in a calibrated oven for 48 hours. Also, expose a solution of the compound to 60°C for 48 hours. Prepare solutions of the stressed solid and dilute the stressed solution for HPLC analysis.

  • Photolytic Degradation: Expose a solution of the compound and the solid compound to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines). Prepare a solution of the stressed solid and dilute the stressed solution for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from its potential degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 N HCl24 hours60°C~5%Minor degradation
Base Hydrolysis 0.1 N NaOH8 hoursRoom Temp~20%DP-1, DP-2
Oxidation 3% H₂O₂24 hoursRoom Temp~15%DP-3
Thermal (Solid) -48 hours105°C<2%No significant degradation
Thermal (Solution) -48 hours60°C~3%Minor degradation
Photolytic (Solid) UV/Vis light7 daysRoom Temp<2%No significant degradation
Photolytic (Solution) UV/Vis light7 daysRoom Temp~10%DP-4

Note: The % degradation and the identity of degradation products are illustrative and need to be confirmed by experimental data.

Visualizations

Logical Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Isolation Preparative HPLC for Isolation LCMS->Isolation Structure NMR, HRMS for Structure Elucidation Isolation->Structure Drug 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photolytic

Caption: Workflow for conducting and analyzing forced degradation studies.

Potential Degradation Pathway: Hydrolytic Cleavage

Hydrolytic_Degradation Parent 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid Intermediate Open-chain β-ketoamide intermediate Parent->Intermediate Base-catalyzed hydrolysis DP1 2-chloro-6-fluorobenzoic acid Intermediate->DP1 DP2 3-amino-2-butenoic acid Intermediate->DP2

Caption: A potential degradation pathway under basic hydrolytic conditions.

References

Reducing impurities in the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting/Optimization Strategy
Incomplete reaction: The reaction may not have gone to completion.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials. - Extend reaction time: If starting materials are still present, consider extending the reaction time. - Increase temperature: Gradually increase the reaction temperature, while monitoring for the formation of degradation products.
Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.- Control temperature: Maintain the recommended reaction temperature to minimize temperature-dependent side reactions. - Optimize reagent addition: Add reagents slowly and in a controlled manner to prevent localized high concentrations that can favor side reactions. - Use high-purity starting materials: Impurities in starting materials can lead to unwanted side reactions.
Product loss during workup and purification: The product may be lost during extraction, washing, or crystallization steps.- Optimize extraction: Ensure the correct pH for aqueous extractions to maximize the partitioning of the carboxylic acid into the desired phase. - Minimize transfers: Reduce the number of transfers between vessels to minimize mechanical losses. - Optimize crystallization: Carefully select the solvent system and control the cooling rate to maximize crystal recovery.

Issue 2: Presence of Isomeric Impurity (5-(2-Chloro-6-fluorophenyl)-3-methylisoxazole-4-carboxylic acid)

The 1,3-dipolar cycloaddition reaction for the formation of the isoxazole ring can sometimes lead to the formation of a regioisomeric impurity.

Potential Cause Troubleshooting/Optimization Strategy
Lack of regioselectivity in the cycloaddition step: The reaction between the nitrile oxide and the β-ketoester may not be completely regioselective.- Control reaction temperature: Lowering the reaction temperature may improve regioselectivity. - Choice of base: The choice of base can influence the regioselectivity of the cycloaddition. Experiment with different organic or inorganic bases. - Solvent effects: The polarity of the solvent can impact the transition state of the cycloaddition. Screen different solvents to optimize regioselectivity.
Difficult to separate isomers: The desired product and its isomer may have similar physical properties, making separation by crystallization challenging.- Chromatographic purification: If crystallization is ineffective, consider column chromatography for separation. - Fractional crystallization: If a suitable solvent system is found, perform fractional crystallization to enrich the desired isomer.

Issue 3: Formation of Furoxan Impurity

Furoxans can be formed by the dimerization of the nitrile oxide intermediate, a common side reaction in isoxazole synthesis.

Potential Cause Troubleshooting/Optimization Strategy
Slow reaction of the nitrile oxide with the dipolarophile: If the nitrile oxide is generated faster than it reacts with the β-ketoester, it can dimerize.- Control the rate of nitrile oxide formation: Add the chlorinating agent or oxidizing agent slowly to the aldoxime to maintain a low concentration of the nitrile oxide intermediate. - Pre-mix dipolarophile and base: Have the β-ketoester and base present in the reaction mixture before the slow addition of the nitrile oxide precursor or its activating agent.
High reaction temperature: Higher temperatures can accelerate the rate of nitrile oxide dimerization.- Maintain optimal temperature: Keep the reaction temperature as low as practical while ensuring a reasonable reaction rate for the desired cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid?

A1: The most common impurities include:

  • Isomeric impurity: 5-(2-Chloro-6-fluorophenyl)-3-methylisoxazole-4-carboxylic acid, formed due to a lack of complete regioselectivity during the 1,3-dipolar cycloaddition reaction.

  • Furoxan derivatives: Formed from the dimerization of the nitrile oxide intermediate.

  • Unreacted starting materials: Such as 2-chloro-6-fluorobenzaldehyde oxime and methyl acetoacetate.

  • Byproducts from hydrolysis: Incomplete or harsh hydrolysis of the corresponding ester can lead to side products. Prolonged exposure to strong acidic conditions during hydrolysis should be avoided.[1]

Q2: How can I monitor the purity of my product during the synthesis?

A2: The purity of the product can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is commonly used to separate the main product from its impurities.[2]

  • Thin Layer Chromatography (TLC): TLC can provide a quick assessment of the reaction progress and the presence of major impurities.

  • Gas Chromatography (GC): For the corresponding ester or after derivatization of the carboxylic acid, GC can be an effective tool for purity assessment.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the desired product and detect the presence of structural isomers or other impurities.

Q3: Are there "greener" alternatives to traditional chlorinating agents like phosphorus oxychloride or thionyl chloride for the synthesis of the acyl chloride intermediate?

A3: Yes, bis(trichloromethyl) carbonate (BTC), also known as triphosgene, is considered a safer and more environmentally friendly alternative. Traditional chlorinating agents like phosphorus oxychloride can cause severe equipment corrosion and generate significant amounts of phosphorus-containing wastewater, which is difficult to treat.[3] Thionyl chloride can also be hazardous to handle. BTC is a solid and can be easier to handle, and its byproducts are typically gaseous (phosgene, which needs to be handled with extreme care in a well-ventilated fume hood with appropriate scrubbing) and can be more easily managed.

Q4: What is the impact of hydrolysis conditions on the final product purity?

A4: The hydrolysis of the ethyl or methyl ester of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to the final carboxylic acid is a critical step. Harsh hydrolysis conditions, such as prolonged heating in strong acid or base, can lead to the degradation of the isoxazole ring or other side reactions, reducing the purity of the final product. It is important to carefully control the temperature, reaction time, and concentration of the acid or base used for hydrolysis to minimize the formation of byproducts.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

This protocol is based on a multi-step synthesis starting from 2-chloro-6-fluorobenzaldehyde.

Step 1: Oximation of 2-chloro-6-fluorobenzaldehyde

  • Dissolve 2-chloro-6-fluorobenzaldehyde in ethanol.

  • Add a solution of hydroxylamine hydrochloride and sodium carbonate in water.

  • Stir the mixture at room temperature for 2 hours.

  • Isolate the 2-chloro-6-fluorobenzaldehyde oxime by filtration and wash with water.

Step 2: Chlorination of 2-chloro-6-fluorobenzaldehyde oxime

  • Suspend the oxime in a suitable solvent like chloroform.

  • Add N-chlorosuccinimide (NCS) and pyridine.

  • Stir the mixture at room temperature for 1.5 hours.

  • Remove the solvent under vacuum to obtain 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride.

Step 3: Cycloaddition with Methyl Acetoacetate

  • Dissolve methyl acetoacetate and triethylamine in ethanol and cool to 5 °C.

  • Add the 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture for 12 hours at 5 °C.

  • Isolate the resulting ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate by recrystallization from a hexane/ethyl acetate mixture.

Step 4: Hydrolysis to the Carboxylic Acid

  • Reflux the isoxazole ester with a mixture of a suitable acid (e.g., hydrochloric acid) and an organic solvent (e.g., acetic acid) or a base (e.g., sodium hydroxide) in a water/alcohol mixture.

  • After the reaction is complete (monitored by TLC or HPLC), cool the mixture.

  • If basic hydrolysis was used, acidify the mixture to precipitate the carboxylic acid.

  • Isolate the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid by filtration, wash with water, and dry.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for the analysis of the target compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Procedure:

    • Prepare a standard solution of the reference compound in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare the sample solution by dissolving the synthesized product in the same solvent.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid by comparing the retention time with the reference standard.

    • Quantify impurities by comparing their peak areas to the main peak area.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product start1 2-Chloro-6-fluorobenzaldehyde step1 Oximation start1->step1 start2 Hydroxylamine HCl start2->step1 start3 Methyl Acetoacetate step3 [3+2] Cycloaddition start3->step3 int1 Aldoxime step1->int1 step2 Chlorination int2 Hydroximoyl Chloride step2->int2 int3 Isoxazole Ester step3->int3 step4 Hydrolysis product 3-(2-Chloro-6-fluorophenyl)- 5-methylisoxazole-4-carboxylic acid step4->product int1->step2 int2->step3 int3->step4

Caption: Synthetic workflow for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions A Hydroximoyl Chloride C Desired Isoxazole Product A->C [3+2] Cycloaddition D Isomeric Isoxazole A->D Lack of Regioselectivity E Furoxan (Dimer) A->E Dimerization B Methyl Acetoacetate B->C B->D

Caption: Formation pathways for the desired product and key impurities.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The objective is to offer a comparative analysis of methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for unambiguous structural elucidation and characterization.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties for this compound is presented below. These values serve as a fundamental reference for validation.

PropertyValueSource
IUPAC Name 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[1][2][3]
CAS Number 23598-72-3[1][2][3][4][5]
Molecular Formula C₁₁H₈ClNO₃[1][2][3][4][5][6][7]
Molecular Weight 237.64 g/mol [1][4][5][6][7]
Melting Point 186 - 192 °C[5][8]
Appearance Pale yellow or cream to pale brown powder[3]
Solubility Slightly soluble in DMSO and Ethyl Acetate[8]

Comparison of Primary Structural Validation Techniques

The definitive structural validation of a novel small molecule requires a multi-faceted approach. While each technique provides valuable information, they are most powerful when used in combination. The table below compares the primary methods.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Provides the precise 3D arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry.[9]Unambiguous and definitive structural determination.Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[9][10]
NMR Spectroscopy (¹H, ¹³C) Details the chemical environment of hydrogen and carbon atoms, providing information on molecular connectivity and structure.Non-destructive; provides rich structural detail in solution.Provides indirect structural information; complex spectra can be challenging to interpret fully.[9]
Mass Spectrometry (MS) Determines the molecular weight and elemental formula; fragmentation patterns offer clues about the molecular structure.High sensitivity (requires very little material); provides exact mass and formula.Isomeric compounds can be difficult to distinguish; does not provide stereochemical information.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within the molecule.Fast and simple to perform; excellent for confirming functional groups.Provides limited information on the overall molecular skeleton; spectra can be complex.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the three-dimensional structure of a molecule. It involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions.

Expected Crystallographic Data
ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions (Å) a, b, c dimensions and α, β, γ angles
Volume (ų) Volume of the unit cell
Z Number of molecules per unit cell
Calculated Density (g/cm³) Density derived from crystallographic data
R-factor (%) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data
Experimental Protocol
  • Crystallization: The most critical and challenging step is growing a diffraction-quality single crystal (typically >0.1 mm in all dimensions).[10]

    • Method: Slow evaporation is a common and effective method.[11]

    • Solvent Selection: Choose a solvent in which the compound is moderately soluble (e.g., Ethyl Acetate, Ethanol, or a mixture).[12]

    • Procedure: Prepare a nearly saturated solution of the compound. Filter the solution into a clean vial to remove any particulate matter.[12] Cover the vial with a perforated lid to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free environment.[12]

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.

    • The crystal is cooled (typically to 100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell and space group.

    • The initial structure is solved using direct methods or Patterson methods to determine the phases of the diffracted X-rays.

    • The resulting electron density map is used to build an atomic model, which is then refined to best fit the experimental data.

Visualization: SCXRD Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_analysis Analysis Compound Pure Compound Solution Saturated Solution Compound->Solution Dissolve Crystal Single Crystal Growth Solution->Crystal Slow Evaporation Mount Mount Crystal Crystal->Mount Diffraction X-ray Diffraction Mount->Diffraction Data Collect Data Diffraction->Data Solve Solve & Refine Structure Data->Solve Structure 3D Structure Solve->Structure

Caption: Workflow for structural elucidation via Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environments of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

Predicted NMR Data

Based on the structure of this compound and typical chemical shifts for similar functional groups, the following signals can be predicted.[13][14][15]

Table: Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Protons Predicted Shift (ppm) Multiplicity Integration Notes
-COOH 10.0 - 13.0 Broad Singlet 1H Highly deshielded, position is concentration-dependent.[14][15] Disappears upon D₂O exchange.[14]
Aromatic (C₆H₄) 7.3 - 7.8 Multiplet 4H Complex pattern due to ortho-substitution.

| Methyl (-CH₃) | 2.5 - 2.8 | Singlet | 3H | Attached to the isoxazole ring. |

Table: Predicted ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

Carbon Predicted Shift (ppm) Notes
-COOH 160 - 175 Carboxylic acid carbonyl carbon, typically a weaker signal.[13][14][15]
Isoxazole C=N 155 - 165 Carbon atom of the C=N bond in the isoxazole ring.
Isoxazole C-O 165 - 175 Carbon atom adjacent to the ring oxygen.
Aromatic C-Cl 130 - 135 Carbon atom directly bonded to chlorine.
Aromatic CH 125 - 132 Aromatic carbons bonded to hydrogen.
Aromatic C-Isoxazole 128 - 135 Quaternary carbon of the phenyl ring attached to the isoxazole.
Isoxazole C-COOH 110 - 120 Carbon atom of the isoxazole ring bonded to the carboxyl group.

| Methyl (-CH₃) | 12 - 20 | Methyl group carbon. |

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard experiments like DEPT can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum.

  • Spectral Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to deduce the connectivity of the molecule.

Visualization: NMR Analysis Workflow

nmr_workflow cluster_prep Sample Preparation cluster_analysis Analysis Compound Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Acquire Acquire Data (¹H, ¹³C) Tube->Acquire Process Process FID Acquire->Process Analyze Analyze Spectrum Process->Analyze Structure Confirm Connectivity Analyze->Structure

Caption: Workflow for structural analysis via NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight, which helps in determining the elemental formula. The fragmentation pattern gives structural clues.

Expected Mass Spectrometry Data

Table: Predicted Mass Fragments (Electron Ionization - EI)

m/z Ion Notes
237/239 [M]⁺ Molecular ion peak. The M+2 peak at m/z 239 with ~1/3 the intensity of M⁺ is characteristic of a single chlorine atom.
220/222 [M-OH]⁺ Loss of the hydroxyl radical from the carboxylic acid group.[14][15]
192/194 [M-COOH]⁺ Loss of the entire carboxyl group.

| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl group. |

Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer.

  • Ionization: Convert the neutral molecules into ions. Techniques like Electrospray Ionization (ESI) for high-resolution mass or Electron Ionization (EI) for fragmentation patterns are common.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. High-resolution MS can confirm the elemental formula. The fragmentation pattern is analyzed to support the proposed structure.[16]

Visualization: Mass Spectrometry Workflow

ms_workflow cluster_analysis Analysis Sample Sample Introduction Ionize Ionization (e.g., ESI, EI) Sample->Ionize Separate Mass Analyzer (m/z Separation) Ionize->Separate Detect Detection Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Confirm MW & Formula Spectrum->Analysis

Caption: Workflow for molecular weight and formula determination via Mass Spectrometry.

References

Unveiling the Solid-State Architecture of Isoxazole Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of isoxazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography provides definitive insights into the molecular conformation, stereochemistry, and intermolecular interactions that govern the physicochemical and biological properties of these versatile heterocyclic compounds. This guide offers a comparative analysis of the crystallographic features of various isoxazole derivatives, supported by experimental data and detailed methodologies.

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The precise spatial arrangement of atoms and functional groups within the crystal lattice, as determined by X-ray diffraction, is crucial for understanding their interactions with biological targets.

Comparative Crystallographic Data of Isoxazole Derivatives

To facilitate a direct comparison of the solid-state properties of different isoxazole derivatives, the following table summarizes key crystallographic parameters obtained from recent studies. These parameters provide a snapshot of the crystal system, unit cell dimensions, and quality of the crystallographic data for each compound.

Compound Name/IdentifierCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZReference
3-phenyl-1-((3-(p-tolyl)-4,5-dihydroisoxazol-5-yl)methyl)quinoxalin-2(1H)-oneMonoclinicP2₁/c15.9437(6)16.3936(6)7.4913(3)94.178(2)1950.5(1)4[4]
Isoxazole Derivative 4hTriclinicP-18.2345(3)10.5678(4)12.0987(5)80.456(2)1018.91(7)2[5]
4-OH Phenyl Isoxazole DerivativeOrthorhombicPbca10.123(4)15.456(6)20.789(8)903245(2)8[6]
4-F Phenyl Isoxazole DerivativeMonoclinicP2₁/n7.891(2)11.234(3)14.567(4)98.76(1)1278.9(6)4[6]
3-NO₂ Phenyl Isoxazole DerivativeMonoclinicC2/c18.987(7)5.678(2)22.123(9)105.43(2)2298(1)8[6]

Note: The data presented here is extracted from published literature and is intended for comparative purposes. For detailed analysis, please refer to the original publications.

Standard Experimental Protocol for X-ray Crystallography

The determination of the crystal structure of isoxazole derivatives by single-crystal X-ray diffraction typically follows a standardized workflow. The protocol outlined below is a generalized procedure based on common practices in the field.

1. Crystal Growth:

  • Suitable single crystals of the isoxazole derivative are grown using techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • The choice of solvent is critical and is often determined empirically. Common solvents include ethanol, methanol, acetone, and acetonitrile.

2. Crystal Mounting and Data Collection:

  • A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The data collection strategy involves a series of rotations of the crystal to measure the intensities of a large number of reflections.

3. Data Processing and Structure Solution:

  • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • The crystal system and space group are determined from the symmetry of the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement and Validation:

  • The initial structural model is refined against the experimental data using least-squares methods.

  • Anisotropic displacement parameters for non-hydrogen atoms are typically introduced.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics, such as R-factors, goodness-of-fit, and analysis of the residual electron density map.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general experimental workflow for the X-ray crystallography of isoxazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Isoxazole Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

A generalized workflow for X-ray crystallography of isoxazole derivatives.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These interactions, which include hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the overall stability and properties of the crystalline material. The detailed crystal structure analyses of isoxazole derivatives often reveal the presence of these non-covalent interactions, providing valuable information for crystal engineering and the design of new materials with desired properties.[7]

For instance, in a study of isoxazole derivatives, a detailed analysis of the crystal structure provided insights into the solid-state structural features, which are crucial for understanding their potential as anticancer agents.[6] The presence of specific substituents on the phenyl ring can influence the types of intermolecular interactions and, consequently, the crystal packing.

The logical relationship between molecular structure and the resulting crystal packing can be visualized as follows:

structure_packing_relationship cluster_molecular Molecular Features cluster_interactions Intermolecular Interactions cluster_crystal Crystal Properties substituents Substituents on Isoxazole Ring (e.g., -OH, -F, -NO2) conformation Molecular Conformation substituents->conformation h_bonds Hydrogen Bonds conformation->h_bonds halogen_bonds Halogen Bonds conformation->halogen_bonds pi_stacking π-π Stacking conformation->pi_stacking vdw van der Waals Forces conformation->vdw packing Crystal Packing h_bonds->packing halogen_bonds->packing pi_stacking->packing vdw->packing properties Physicochemical Properties (Solubility, Stability) packing->properties

Relationship between molecular structure and crystal packing in isoxazoles.

References

A Tale of Two Isomers: Unraveling the Biological Activities of Oxazole and Isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often involves navigating the subtle yet significant differences between structurally similar heterocyclic compounds. Among these, the five-membered aromatic heterocycles, oxazole and isoxazole, stand out as privileged scaffolds in medicinal chemistry. Their isomeric relationship, differing only in the position of the nitrogen and oxygen atoms, can lead to profound variations in their biological profiles. This guide provides a comprehensive comparative study of the biological activities of oxazole and isoxazole derivatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

The fundamental distinction between the 1,3-oxazole and 1,2-isoxazole ring systems lies in the relative positioning of their heteroatoms. This seemingly minor alteration influences the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecules, which in turn dictates their interactions with biological targets.[1] Both scaffolds are integral to a wide array of pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3]

Comparative Analysis of Biological Activity: A Quantitative Approach

To objectively assess the biological potential of oxazole versus isoxazole, a direct comparison of their activities under identical experimental conditions is paramount. The following tables summarize quantitative data from studies that have undertaken such head-to-head comparisons.

Enzyme Inhibition

The inhibitory activity of oxazole and isoxazole derivatives against various enzymes is a key area of investigation in drug discovery.

Target EnzymeCompound ClassLead Compound ExampleIC50 (nM)Reference
Diacylglycerol Acyltransferase 1 (DGAT1)3-Phenylisoxazole AnalogsCompound 40a64[4]
5-Phenyloxazole Analogs->1000[4]
Stearoyl-CoA Desaturase 1 (SCD1)Isoxazole-Oxazole Hybrid-19 µM[5]
Isoxazole-Isoxazole Hybrids-45 µM[5]
Stearoyl-CoA Desaturase 5 (SCD5)Isoxazole-Oxazole Hybrid-10 µM[5]
Isoxazole-Isoxazole Hybrids-45 µM[5]

Table 1: Comparative Enzyme Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50) values of oxazole and isoxazole derivatives against DGAT1, SCD1, and SCD5. Lower IC50 values indicate greater potency.

Anticancer Activity

The cytotoxic effects of oxazole and isoxazole derivatives against various cancer cell lines are a significant focus of research. While direct comparative studies on a wide range of cancer cell lines are still emerging, some data is available.

Compound ClassCancer Cell LineIC50 (µg/mL)Reference
Isoxazole-Carboxamide Derivative (2d)Hep3B (Liver)~23[6]
HeLa (Cervical)15.48[6]
Isoxazole-Carboxamide Derivative (2e)Hep3B (Liver)~23[6]
Isoxazole-Carboxamide Derivative (2a)MCF-7 (Breast)39.80[6]
1,3-Oxazole DerivativeHep-2 (Laryngeal Carcinoma)60.2 µM[7]

Table 2: Comparative Anticancer Activity. This table shows the IC50 values of representative isoxazole and oxazole derivatives against different cancer cell lines.

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a critical measure of the antibacterial efficacy of a compound. The following table presents a comparison of isoxazole-oxazole hybrids against various bacterial strains.

CompoundE. coli (MIC, µg/mL)S. pyogenes (MIC, µg/mL)S. pneumoniae (MIC, µg/mL)H. influenzae (MIC, µg/mL)Reference
Isoxazole-Oxazole Hybrid (18a)1280.500.13-[8]
Isoxazole-Oxazole Hybrid (18b)128-0.13-[8]
Isoxazole-Oxazole Hybrid (18c)128--0.13[8]
Isoxazole-Oxazole Hybrid (19)8-2-[8]

Table 3: Comparative Antibacterial Activity. This table displays the MIC values of isoxazole-oxazole hybrids against a panel of pathogenic bacteria. Lower MIC values indicate stronger antibacterial activity.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Test compounds (oxazole and isoxazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare serial dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism, either by visual inspection or by measuring the optical density.[4]

Tubulin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a key target in cancer therapy.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Fluorescent reporter dye (optional, for fluorescence-based assays)

  • Test compounds

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 340 nm or fluorescence

Procedure:

  • Compound Preparation: Prepare dilutions of the test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

  • Reaction Mixture: Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer on ice.

  • Initiation of Polymerization: Add the reaction mixture to the wells of a pre-warmed 96-well plate containing the test compounds.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance or fluorescence over time.[1][9]

COX-2 Inhibition Assay

This assay is used to identify selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, an important target for anti-inflammatory drugs.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds

  • Detection system (e.g., ELISA for prostaglandin E2 or a fluorometric probe)

Procedure:

  • Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with the test compounds or a vehicle control in the reaction buffer containing heme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Reaction Termination: Stop the reaction (e.g., by adding a strong acid).

  • Product Quantification: Quantify the amount of prostaglandin E2 produced using a suitable detection method.[2][10][11][12]

Visualizing the Science: Workflows and Pathways

Diagrams generated using the DOT language provide a clear visual representation of complex processes and relationships.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Oxazole & Isoxazole Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., MTT, MIC) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC Determination) Hit_Identification->Dose_Response Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase, COX) Dose_Response->Enzyme_Assays Pathway_Analysis Signaling Pathway Analysis Enzyme_Assays->Pathway_Analysis

Caption: A generalized workflow for the comparative biological evaluation of oxazole and isoxazole derivatives.

Signaling_Pathway PMPP Isoxazole Derivative (e.g., PMPP) Akt Akt PMPP->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits (Phosphorylation & Degradation) MITF MITF beta_catenin->MITF Activates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Melanogenesis Melanogenesis Tyrosinase->Melanogenesis Catalyzes

Caption: The Akt/GSK3β/β-catenin signaling pathway modulated by an isoxazole chalcone derivative (PMPP) to enhance melanogenesis.[13]

Conclusion

The comparative analysis of oxazole and isoxazole derivatives reveals that subtle structural changes can lead to significant differences in biological activity. The presented data suggests that the isoxazole scaffold may hold an advantage in certain contexts, such as DGAT1 inhibition, while isoxazole-oxazole hybrids have demonstrated potent antibacterial and SCD inhibitory effects. However, it is crucial to recognize that the biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core.

This guide underscores the importance of a data-driven, comparative approach in drug discovery. By systematically evaluating both oxazole and isoxazole analogs in parallel, researchers can make more informed decisions in the rational design of novel and effective therapeutic agents. The provided experimental protocols and workflow diagrams serve as a valuable resource for scientists engaged in this critical endeavor. Future head-to-head comparative studies across a broader range of biological targets are warranted to further elucidate the structure-activity relationships of these versatile heterocycles and guide the development of the next generation of therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-5-Methylisoxazole-4-Carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives, focusing on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on the free carboxylic acid series with systematic variations of the 3-aryl substituent in the public domain, this guide presents a detailed analysis of a closely related series of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides. This analysis offers valuable insights into the structural requirements for cytotoxic activity and serves as a surrogate for understanding the potential SAR of the target carboxylic acid compounds.

Quantitative Analysis of Anticancer Activity

A series of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides were synthesized and evaluated for their in vitro cytotoxic activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and Hep3B (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined and are presented in the table below.

Compound IDN-Aryl SubstituentMCF-7 IC50 (µg/mL)HeLa IC50 (µg/mL)Hep3B IC50 (µg/mL)
2a 4-Fluorophenyl63.1039.80Inactive
2b 4-Chlorophenyl125.90125.90100.00
2c 4-Bromophenyl100.00100.00100.00
2d 4-Iodophenyl79.4315.4823.44
2e 4-Nitrophenyl79.4363.1023.44
2f 4-Methylphenyl588.80199.50Inactive
2g 4-Methoxyphenyl199.50125.90Inactive
Doxorubicin (Reference Drug)0.450.520.68

Data sourced from Al-Ghorbani, M., et al. (2021).

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key trends regarding the impact of the N-aryl substituent on the anticancer activity of the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide scaffold:

  • Influence of Halogen Substituents: The nature and position of the halogen on the N-aryl ring significantly affect cytotoxicity.

    • A fluorine substituent (Compound 2a ) resulted in moderate activity against HeLa cells but was less effective against MCF-7.

    • Chlorine (Compound 2b ) and bromine (Compound 2c ) at the para-position led to a general decrease in activity across all cell lines.

    • Notably, a para-iodo substituent (Compound 2d ) conferred the highest potency against HeLa cells (IC50 = 15.48 µg/mL) and significant activity against Hep3B cells. This suggests that the size and polarizability of the halogen at this position may play a crucial role in target binding.

  • Effect of Electron-Withdrawing and -Donating Groups:

    • The presence of a strong electron-withdrawing nitro group at the para-position (Compound 2e ) resulted in good activity against Hep3B cells, comparable to the iodo-substituted analog.

    • Conversely, electron-donating groups such as methyl (Compound 2f ) and methoxy (Compound 2g ) at the para-position were generally detrimental to the anticancer activity, with these compounds showing the weakest potency or being inactive.

  • General Trend: The SAR suggests that electron-withdrawing and larger halogen substituents at the para-position of the N-aryl ring are favorable for the cytotoxic activity of this class of compounds.

Below is a graphical representation of the logical relationships in the SAR.

SAR_Analysis cluster_scaffold Core Scaffold: 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide cluster_substituents N-Aryl Substituents (Para-position) cluster_activity Anticancer Activity Scaffold Halogen Halogen EWG Electron-Withdrawing Group (NO2) EDG Electron-Donating Group (CH3, OCH3) HighActivity Increased Activity Halogen->HighActivity I > F > Br ≈ Cl EWG->HighActivity LowActivity Decreased Activity EDG->LowActivity

Caption: Structure-Activity Relationship of N-Aryl Substituents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • 96-well microtiter plates

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of approximately 2.6 x 10^4 cells per well. The cells are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in the culture medium to achieve a range of concentrations. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. A control group treated with vehicle (DMSO) alone is also included. The plates are then incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of the isoxazole derivatives is depicted below.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis Synthesis Synthesis of 3-Aryl-5-methylisoxazole-4-carboxylic Acid Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellCulture->CytotoxicityAssay DataAnalysis IC50 Value Determination CytotoxicityAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: General Experimental Workflow.

Conclusion

The structure-activity relationship analysis of N-aryl-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides reveals that the nature of the substituent on the N-aryl ring is a critical determinant of their anticancer activity. Specifically, electron-withdrawing groups and larger halogens at the para-position enhance cytotoxicity. These findings provide a valuable starting point for the rational design of more potent 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives as potential anticancer agents. Further studies are warranted to synthesize and evaluate a broader range of analogs to refine the SAR and to elucidate the underlying mechanism of action.

References

Comparative Bioactivity Analysis of 3-(2-chlorophenyl) vs. 3-(4-chlorophenyl) Isoxazole Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a well-established pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial activities. The biological activity of these compounds is often significantly influenced by the nature and position of substituents on the flanking phenyl rings. The electronic and steric effects imparted by these substituents can modulate the molecule's interaction with biological targets.

For instance, studies have independently reported on the synthesis and biological evaluation of complex molecules containing either a 3-(2-chlorophenyl)isoxazole or a 3-(4-chlorophenyl)isoxazole moiety. However, these compounds typically feature additional functional groups and structural modifications that contribute to their overall bioactivity. This makes it scientifically unsound to isolate and compare the specific contribution of the 2-chloro versus the 4-chloro substitution on the phenyl ring from such disparate molecular contexts and varied experimental assays.

To conduct a valid comparison, it would be necessary to analyze data from studies where both isomers, with an otherwise identical molecular structure, are evaluated under the same experimental conditions. This would include utilizing the same cell lines for anticancer assays or the same microbial strains for antimicrobial testing, along with identical methodologies for determining endpoints such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.

A hypothetical experimental workflow for such a comparative study is outlined below. This workflow illustrates the necessary steps to generate the data required for a meaningful comparison.

G cluster_synthesis Compound Synthesis cluster_bioassay Biological Assays cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_analysis Data Analysis and Comparison synthesis_2Cl Synthesis of 3-(2-chlorophenyl)isoxazole derivative ic50_2Cl Determine IC50 for 3-(2-chlorophenyl)isoxazole synthesis_2Cl->ic50_2Cl mic_2Cl Determine MIC for 3-(2-chlorophenyl)isoxazole synthesis_2Cl->mic_2Cl synthesis_4Cl Synthesis of 3-(4-chlorophenyl)isoxazole derivative ic50_4Cl Determine IC50 for 3-(4-chlorophenyl)isoxazole synthesis_4Cl->ic50_4Cl mic_4Cl Determine MIC for 3-(4-chlorophenyl)isoxazole synthesis_4Cl->mic_4Cl cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549) cell_lines->ic50_2Cl cell_lines->ic50_4Cl comparison Comparative Analysis of IC50 and MIC values ic50_2Cl->comparison ic50_4Cl->comparison strains Select Microbial Strains (e.g., S. aureus, E. coli) strains->mic_2Cl strains->mic_4Cl mic_2Cl->comparison mic_4Cl->comparison

A Spectroscopic Showdown: Differentiating Isoxazole and Oxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, isoxazole and its positional isomer, oxazole, present a classic analytical challenge. Though sharing the same molecular formula (C₃H₃NO), their distinct atomic arrangements lead to unique spectroscopic fingerprints. This guide provides a comparative analysis of isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols.

The key to distinguishing these isomers lies in the relative positions of the oxygen and nitrogen atoms within the five-membered ring. In isoxazole, they are adjacent (1,2-position), creating a different electronic environment compared to oxazole, where they are separated by a carbon atom (1,3-position). These structural nuances are directly reflected in their interaction with electromagnetic radiation and their fragmentation patterns upon ionization.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for isoxazole and oxazole.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundH3/H5 (ppm)H4 (ppm)H5/H2 (ppm)
Isoxazole (1,2-Oxazole)8.496.398.31
Oxazole (1,3-Oxazole)7.957.097.70

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundC3/C5 (ppm)C4 (ppm)C5/C2 (ppm)
Isoxazole (1,2-Oxazole)157.8103.6149.1
Oxazole (1,3-Oxazole)150.7125.5138.3

Table 3: Key IR Absorption Bands (Liquid Film)

CompoundC-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)Ring Vibrations (cm⁻¹)
Isoxazole (1,2-Oxazole)~3125~1615~1430, ~1370
Oxazole (1,3-Oxazole)~3150~1570~1480, ~1330

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Isoxazole (1,2-Oxazole)6941, 40, 39
Oxazole (1,3-Oxazole)6942, 41, 40

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-25 mg of the isoxazole or oxazole sample was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution was transferred to a clean, dry 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled pulse sequence was employed to obtain singlets for all carbon signals.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4]

  • Data Acquisition: The FTIR spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹).[3] A background spectrum of the clean salt plates was acquired and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum was analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecules.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via a gas chromatography (GC) interface for volatile compounds like isoxazole and oxazole.

  • Ionization: Electron Ionization (EI) was used, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5][6][7]

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion was measured, and a mass spectrum was generated, plotting ion abundance versus m/z.

Visualizing the Isomeric Relationship

The following diagram illustrates the structural difference between isoxazole and oxazole and the spectroscopic techniques used for their characterization.

Spectroscopic_Comparison_of_Isoxazole_Isomers Spectroscopic Comparison of Isoxazole Positional Isomers Isoxazole Isoxazole (1,2-Oxazole) C-N bond NMR NMR Spectroscopy (¹H, ¹³C) Isoxazole->NMR IR IR Spectroscopy Isoxazole->IR MS Mass Spectrometry Isoxazole->MS Oxazole Oxazole (1,3-Oxazole) C-O-C bond Oxazole->NMR Oxazole->IR Oxazole->MS NMR_diff Chemical Shifts NMR->NMR_diff IR_diff Vibrational Frequencies IR->IR_diff MS_diff Fragmentation Patterns MS->MS_diff

Caption: Differentiating Isoxazole and Oxazole via Spectroscopy.

References

A Comparative In Vitro Analysis of Isoxazole-Based Compounds: Cytotoxicity and Enzyme Inhibition Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various isoxazole-based compounds. Supported by experimental data from recent studies, this document summarizes their cytotoxic effects on different cancer cell lines and their inhibitory activity against key enzymes implicated in disease progression.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide collates in vitro data to offer a comparative overview of their potential as therapeutic agents.

Comparative Analysis of In Vitro Cytotoxicity

The 50% inhibitory concentration (IC₅₀) values of various isoxazole derivatives have been determined against a panel of human cancer cell lines using colorimetric assays such as MTT and SRB, which measure cell viability and metabolic activity.[3] Lower IC₅₀ values indicate greater potency.

Compound ClassCancer Cell LineAssay TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
3,4-isoxazolediamide & 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives K562 (human erythroleukemic)Not Specified0.018 - 68.3--
U251-MG (glioblastoma)Not Specified---
T98G (glioblastoma, TMZ-resistant)Not Specified---
Isoxazole-based carboxamides, ureates, and hydrazones HepG2 (hepatocellular carcinoma)Not Specified0.69 - 0.84Sorafenib3.99
5-(thiophen-2-yl)isoxazoles MCF-7 (breast cancer)Not Specified1.91--
Triazole-isoxazole hybrids T-47D (breast cancer)MTT27.7Etoposide7.9
MCF-7 (breast cancer)MTT>100Etoposide7.5

Comparative Analysis of In Vitro Enzyme Inhibition

Isoxazole derivatives have been evaluated for their inhibitory effects on various enzymes that are key targets in different diseases.

Compound ClassTarget EnzymeAssay TypeIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Isoxazole-based ureates and hydrazones VEGFR2Kinase Inhibition Assay25.7 - 28.2Sorafenib28.1
Novel Isoxazole Derivatives COX-2Fluorometric/Colorimetric-Celecoxib-
Novel Isoxazole Derivatives Carbonic Anhydrase (CA)Colorimetric112,300 - 228,400Acetazolamide18,600

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[6]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.[3]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.[7]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[3]

  • Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add a 10 mM Tris base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[8]

VEGFR2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.

Principle: The assay measures the phosphorylation of a substrate by the VEGFR2 enzyme. Inhibition of the enzyme results in a decreased phosphorylation signal.

Procedure:

  • Enzyme and Compound Incubation: Pre-incubate the VEGFR2 enzyme with various concentrations of the isoxazole compound in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide).

  • Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including immunoassays (ELISA) or fluorescence-based detection.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on COX-1 and COX-2 enzymes, which are involved in inflammation and pain.

Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change.[9][10]

Procedure:

  • Enzyme and Compound Incubation: Incubate the respective COX enzyme (COX-1 or COX-2) with the test compound and heme in a reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.[10]

  • Colorimetric Measurement: Monitor the appearance of the oxidized TMPD by measuring the absorbance at a specific wavelength (e.g., 590 nm) in a kinetic or endpoint mode.[9]

  • IC₅₀ Determination: Calculate the percentage of inhibition at different compound concentrations to determine the IC₅₀ value.

Carbonic Anhydrase (CA) Inhibition Assay

This assay assesses the inhibitory potential of compounds against carbonic anhydrase, an enzyme involved in various physiological processes.

Principle: The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[11]

Procedure:

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the CA enzyme with various concentrations of the isoxazole compound.[11]

  • Reaction Initiation: Add the p-NPA substrate to start the enzymatic reaction.[11]

  • Kinetic Measurement: Monitor the rate of p-NP formation by measuring the increase in absorbance at 400-405 nm over time.[11]

  • Data Analysis: The decrease in the reaction rate in the presence of the inhibitor is used to calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by isoxazole compounds and a general experimental workflow for in vitro screening are provided below.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Isoxazole Isoxazole-based Inhibitor Isoxazole->VEGFR2 Inhibits

VEGFR2 Signaling Pathway Inhibition

HSP90_Signaling_Pathway HSP90 HSP90 FoldedProtein Correctly Folded Client Protein HSP90->FoldedProtein Chaperones UnfoldedProtein Misfolded Client Protein HSP90->UnfoldedProtein Release upon inhibition ClientProteins Client Proteins (e.g., Akt, Raf, Her2) ClientProteins->HSP90 Binds to CellSignaling Cell Signaling & Survival FoldedProtein->CellSignaling Proteasome Proteasomal Degradation UnfoldedProtein->Proteasome Isoxazole Isoxazole-based Inhibitor Isoxazole->HSP90 Inhibits

HSP90 Chaperone Cycle Inhibition

Experimental_Workflow Start Start: Isoxazole Compound Library CellCulture Cell Line Seeding Start->CellCulture Treatment Compound Treatment CellCulture->Treatment CytotoxicityAssay Cytotoxicity Assay (MTT / SRB) Treatment->CytotoxicityAssay EnzymeAssay Enzyme Inhibition Assay Treatment->EnzymeAssay DataAnalysis Data Analysis (IC50 Determination) CytotoxicityAssay->DataAnalysis EnzymeAssay->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

In Vitro Screening Workflow

References

A Comparative Guide to the Biological Activities of Benzoxazole and Benzisoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and benzisoxazole are isomeric heterocyclic compounds that serve as crucial scaffolds in a multitude of biologically active molecules.[1] Their structural similarity, characterized by a fused benzene and oxazole or isoxazole ring, belies their distinct electronic properties, which in turn gives rise to a diverse array of pharmacological activities. This guide provides an objective comparison of the biological activities of benzoxazole and benzisoxazole isomers, supported by experimental data, to aid researchers in drug discovery and development. While direct comparative studies between isomeric pairs are limited, this guide consolidates available data to draw meaningful comparisons across their anticancer, antimicrobial, and anti-inflammatory properties.[1]

At a Glance: Benzoxazole vs. Benzisoxazole

FeatureBenzoxazoleBenzisoxazole
Structure Fused benzene and oxazole ringsFused benzene and isoxazole rings
Key Biological Activities Anticancer, Antimicrobial, Anti-inflammatory.[1]Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant, Antipsychotic.[1]
Primary Mechanisms of Action Inhibition of tyrosine kinases (e.g., VEGFR-2), modulation of NF-κB and apoptotic pathways.[1]Antagonism of dopamine D2 and serotonin 5-HT2A receptors, inhibition of various enzymes.[1]

Anticancer Activity: A Tale of Two Scaffolds

Both benzoxazole and benzisoxazole derivatives have demonstrated significant potential as anticancer agents.[1] Their efficacy, however, is highly dependent on the substitution patterns on the heterocyclic core and the specific cancer cell line being targeted.[1]

Benzoxazole Derivatives in Oncology

Benzoxazole-containing compounds have been extensively investigated for their antiproliferative effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]

Benzisoxazole Derivatives in Oncology

Benzisoxazole derivatives have also emerged as a promising class of anticancer compounds.[1] Research has highlighted their cytotoxic effects against various cancer cell lines, with some derivatives showing potent activity.

Comparative Anticancer Activity Data (IC50, µM)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative benzoxazole and benzisoxazole derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)
Benzoxazole Benzoxazole-1,3,4-Oxadiazole Hybrid (Compound 10b)A549 (Lung)0.13 ± 0.014
MCF-7 (Breast)0.10 ± 0.013
HT-29 (Colon)0.22 ± 0.017
2-Arylbenzoxazole (Compound 40)NCI-H460 (NSCLC)0.4
5-Methylbenzo[d]oxazole derivative (Compound 12l)HepG2 (Liver)10.50
MCF-7 (Breast)15.21
Benzisoxazole Estradiol-benzisoxazole hybridDU-145 (Prostate)<10
PC3 (Prostate)<10
3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dioneVaries14.90 (ED50, mg/kg)

Antimicrobial Activity: A Broad-Spectrum Arsenal

Both benzoxazole and benzisoxazole scaffolds have been extensively explored for their antimicrobial properties against a variety of pathogenic bacteria and fungi.[1]

Benzoxazole Derivatives as Antimicrobial Agents

A wide spectrum of antimicrobial activity has been reported for synthetic benzoxazole derivatives, with some compounds demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Benzisoxazole Derivatives as Antimicrobial Agents

Benzisoxazole derivatives have also shown considerable promise as antimicrobial agents. Notably, a naturally occurring 1,2-benzisoxazole has demonstrated activity against multi-drug resistant Acinetobacter baumannii.

Comparative Antimicrobial Activity Data (MIC, µg/mL)

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzoxazole and benzisoxazole derivatives against various microorganisms. Lower MIC values indicate greater antimicrobial potency.

Compound ClassDerivativeMicroorganismMIC (µg/mL)
Benzoxazole 2,5-disubstituted benzoxazoleE. faecalis64
3-(2-benzoxazol-5-yl)alanine derivativeB. subtilisHigh
2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazoleP. aeruginosa16
Benzisoxazole Naturally occurring 1,2-benzisoxazoleA. baumannii (multi-drug resistant)6.25
Methylene bridged benzisoxazolyl imidazothiadiazole derivativeVaries-
3-substituted-2,1-benzisoxazoleG. candidum44.8 (µM)

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a critical component of numerous diseases, and both benzoxazole and benzisoxazole derivatives have been investigated for their potential to modulate inflammatory pathways.[1]

Benzoxazole Derivatives as Anti-inflammatory Agents

Certain benzoxazole derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting significant inhibition of edema in animal models.

Benzisoxazole Derivatives as Anti-inflammatory Agents

Several 1,2-benzisoxazole derivatives have been evaluated for their anti-inflammatory potential, demonstrating notable inhibition of inflammation in preclinical studies.

Comparative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory effects of representative benzoxazole and benzisoxazole derivatives.

Compound ClassDerivativeAssayResults
Benzoxazole Methyl 2-(arylideneamino) benzoxazole -5-carboxylate derivatives (SH1-SH3, SH6-SH8)Carrageenan-induced paw edema (rat)Significant reduction in inflammation (p<0.0001)
Benzisoxazole Substituted 1,2-benzoxazolone (8b)Carrageenan-induced paw edema (rat)66.1% inhibition of edema at 5 mg/kg
3-chloro-1,2-benzoxazole (9b)Carrageenan-induced paw edema (rat)66.1% inhibition of edema at 5 mg/kg

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the general procedure for determining the cytotoxic activity of benzoxazole and benzisoxazole isomers against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (benzoxazole/benzisoxazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds using the broth microdilution method.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol details the carrageenan-induced paw edema model in rats, a standard method for evaluating acute anti-inflammatory activity.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Plethysmometer or calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping and Acclimatization: Divide the animals into groups (control, standard, and test compound groups) and allow them to acclimatize.

  • Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically orally or intraperitoneally, at a specific time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after carrageenan injection (e.g., 0, 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

Benzoxazole: Targeting VEGFR-2 and NF-κB Signaling

Many benzoxazole derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis.[2] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth. Additionally, some benzoxazoles modulate the NF-κB signaling pathway, a key regulator of the inflammatory response and cell survival.[1]

VEGFR2_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis

Caption: Benzoxazole derivatives can inhibit the VEGFR-2 signaling pathway, blocking downstream cascades.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Benzoxazole Benzoxazole Derivative Benzoxazole->IKK Modulates Gene Inflammatory Gene Expression NFkB_n->Gene Activates

Caption: Benzoxazole derivatives can modulate the NF-κB pathway, affecting inflammatory gene expression.

Benzisoxazole: Antagonism of Dopamine D2 and Serotonin 5-HT2A Receptors

The antipsychotic activity of many benzisoxazole derivatives, such as risperidone, is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system. The balance of activity at these two receptors is a key determinant of their therapeutic efficacy and side-effect profile.

Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds Signal Downstream Signaling D2R->Signal HT2AR->Signal Benzisoxazole Benzisoxazole Derivative (e.g., Risperidone) Benzisoxazole->D2R Blocks Benzisoxazole->HT2AR Blocks

Caption: Benzisoxazole derivatives can act as antagonists at D2 and 5-HT2A receptors, modulating neuronal signaling.

Conclusion

Both benzoxazole and benzisoxazole isomers represent privileged scaffolds in medicinal chemistry, each with a broad spectrum of biological activities. While the available data suggests that subtle changes in the heterocyclic ring structure can significantly impact their pharmacological profiles, direct comparative studies are needed for a more definitive head-to-head comparison. Benzoxazole derivatives have shown strong potential, particularly as anticancer agents targeting specific signaling pathways. Benzisoxazole derivatives also exhibit a wide array of activities, including notable antipsychotic effects through receptor antagonism. Future research focusing on the synthesis and side-by-side biological evaluation of isomeric pairs will be crucial for guiding the rational design of new and more effective therapeutic agents.

References

A Comparative Guide: Cloxacillin and its Precursor 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibiotic Cloxacillin and its key synthetic precursor, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The structural relationship, physicochemical properties, and biological activities are examined, supported by experimental data and protocols to inform research and development in antibacterial drug discovery.

Structural Relationship and Synthesis

Cloxacillin is a semi-synthetic penicillin antibiotic. Its structure features a β-lactam ring fused to a thiazolidine ring, which is characteristic of the penicillin core. The side chain, which dictates its specific antibacterial spectrum and resistance to β-lactamase enzymes, is a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido group.[1]

This crucial side chain is derived from this compound. The synthesis of Cloxacillin involves the formation of an amide linkage between the carboxylic acid group of this precursor (often activated as an acid chloride) and the amino group of 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule. This relationship establishes this compound as a direct and critical intermediate in the manufacturing of Cloxacillin. It is also identified as "Cloxacillin Related Compound D" or "Cloxacillin EP Impurity D" in pharmacopeial references, highlighting its importance in the quality control of the final drug product.

G cluster_0 Precursor cluster_1 Core Structure cluster_2 Final Product This compound This compound Cloxacillin Cloxacillin This compound->Cloxacillin Amide Bond Formation 6-Aminopenicillanic Acid (6-APA) 6-Aminopenicillanic Acid (6-APA) 6-Aminopenicillanic Acid (6-APA)->Cloxacillin

Diagram 1: Synthetic relationship between the precursor and Cloxacillin.

Physicochemical Properties

A comparison of the key physicochemical properties of Cloxacillin and its precursor is summarized in the table below. These properties are essential for understanding the drug-like characteristics of each molecule, including solubility, stability, and membrane permeability.

PropertyCloxacillinThis compound
Molecular Formula C₁₉H₁₈ClN₃O₅S[1]C₁₁H₈ClNO₃[2]
Molecular Weight 435.88 g/mol [1]237.64 g/mol [2]
IUPAC Name (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[2]
CAS Number 61-72-3[1]23598-72-3[2]
Appearance White to off-white crystalline powderPale yellow or cream to pale brown powder[3]
Melting Point Not specified (decomposes)186 °C
Solubility Sparingly soluble in water, soluble in methanolSlightly soluble in DMSO and Ethyl Acetate
pKa ~2.7~2.07 (predicted)

Performance Comparison: Antibacterial Activity

The primary performance metric for an antibiotic is its ability to inhibit bacterial growth. As a β-lactam antibiotic, Cloxacillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[] It is particularly effective against Gram-positive bacteria, including strains of Staphylococcus aureus that produce β-lactamase, an enzyme that can inactivate many other penicillins.[5][6]

Experimental Protocols

Synthesis of Cloxacillin (General Procedure)

The synthesis of Cloxacillin sodium generally involves the following steps:

  • Activation of the Carboxylic Acid: this compound is converted to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

  • Condensation with 6-APA: The resulting 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of a base (to neutralize the HCl byproduct) and a suitable solvent system. This condensation reaction forms the amide bond, yielding Cloxacillin.

  • Isolation and Purification: The Cloxacillin is then isolated from the reaction mixture. This may involve extraction and precipitation. For pharmaceutical use, the free acid is often converted to a more stable and soluble salt, such as Cloxacillin sodium, by reacting it with a sodium salt like sodium bicarbonate or sodium 2-ethylhexanoate. The final product is then purified by crystallization.

Analysis of Cloxacillin and Related Substances by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Cloxacillin and for detecting the presence of related substances, including the unreacted precursor, this compound.

  • Objective: To separate and quantify Cloxacillin and its related impurities in a sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH are optimized to achieve good separation.

  • Detection: UV detection at a wavelength where both Cloxacillin and the precursor show significant absorbance (e.g., 225 nm).

  • Procedure:

    • Prepare standard solutions of Cloxacillin and this compound of known concentrations.

    • Prepare the sample solution by dissolving a known amount of the test substance in a suitable solvent.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the amounts of Cloxacillin and the precursor in the sample by comparing the peak areas with those of the standards.

G start Sample Preparation hplc HPLC System (C18 Column, Mobile Phase) start->hplc Injection detection UV Detection hplc->detection Elution analysis Data Analysis (Peak Integration, Quantification) detection->analysis end Results analysis->end

Diagram 2: General workflow for the HPLC analysis of Cloxacillin.

Conclusion

Cloxacillin and this compound have a clear precursor-product relationship. While they share a common structural moiety, their physicochemical and biological properties are distinct. Cloxacillin is a potent antibiotic due to the presence of the β-lactam ring, which is absent in its precursor. Consequently, this compound is not expected to have antibacterial activity. The analytical methods used for Cloxacillin must be capable of detecting and quantifying this precursor to ensure the purity and safety of the final pharmaceutical product. This comparative guide provides essential information for researchers and professionals involved in the development, manufacturing, and quality control of Cloxacillin and related antibiotics.

References

In Silico Modeling of Isoxazole Derivatives: A Comparative Guide to Therapeutic Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1] In silico modeling has become an indispensable tool in the rational design and optimization of isoxazole derivatives as potent and selective ligands for various therapeutic targets. This guide provides a comparative overview of recent in silico studies on isoxazole derivatives, focusing on their binding to key therapeutic targets. We present quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and binding mechanisms.

Comparative Binding Data of Isoxazole Derivatives

The following tables summarize the quantitative data from in silico and in vitro studies of isoxazole derivatives against three distinct therapeutic targets: Carbonic Anhydrase, Cyclooxygenase (COX) enzymes, and bacterial enzymes from E. coli.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are metalloenzymes that play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer.

DerivativeTargetIn Vitro IC50 (µM)Docking Score (kcal/mol)Binding Free Energy (ΔGbind, kcal/mol)Reference
AC2 Carbonic Anhydrase112.3 ± 1.6-15.07-13.53[2][3]
AC3 Carbonic Anhydrase228.4 ± 2.3-13.95-12.49[2][3]
AC1 Carbonic Anhydrase368.2--[4]
AC4 Carbonic Anhydrase483.0--[4]
Acetazolamide (Standard) Carbonic Anhydrase18.6 ± 0.5--[2][4]
Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes are key players in the inflammatory pathway, and their inhibition is a cornerstone of anti-inflammatory therapy.

DerivativeTargetIn Vitro IC50 (µM)Docking Energy Score (S, kcal/mol)Reference
MYM1 COX-10.0041-[5]
MYM4 COX-20.24-7.45[5]
C3 5-LOX8.47-[6]
C5 5-LOX10.48-[6]
C6 COX-2Significant (value not specified)-[7]
Celecoxib (Standard) COX-2--8.40[5]
E. coli Enzyme Inhibitors

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. In silico methods are being employed to identify isoxazole derivatives that can inhibit essential bacterial enzymes.

DerivativeTarget EnzymeDocking Score (GScore)EmodelReference
2c (2-hydroxy derivative) Enoyl Reductase--[8][9]
2d (4-hydroxy derivative) Enoyl Reductase--[8][9]
Ciprofloxacin (Standard) DNA Gyrase-7.089-53.006[8]
Ciprofloxacin (Standard) Methionine Aminopeptidase-5.578-45.862[8]

Experimental and Computational Protocols

The methodologies employed in these studies are crucial for interpreting the results and for designing future experiments. Below are detailed protocols from the cited literature.

Carbonic Anhydrase Inhibition Study Protocol[2][4]

Protein and Ligand Preparation:

  • The crystal structure of carbonic anhydrase II (PDB ID: 1AZM) was retrieved from the Protein Data Bank.

  • Water molecules and existing ligands were removed from the protein structure, and hydrogen atoms were added.

  • The structures of the isoxazole derivatives were drawn using CHEMDRAW and optimized using Gaussian 09 with the B3LYP/6-31G basis set.

Molecular Docking:

  • Molecular docking calculations were performed using MOE (Molecular Operating Environment).

  • The simulated poses were rescored using the London dG function to generate the top 10 poses for each molecule.

  • These poses were then minimized using a force field refinement algorithm.

  • Binding energies were calculated using generalized Born solvation models, keeping the receptor residues rigid.

  • The top-ranked poses were selected based on their binding energy (S-score) and interactions with active site residues.

Molecular Dynamics (MD) Simulations:

  • All-atom MD simulations were performed to evaluate the stability of the docked protein-ligand complexes.

  • Simulations were run for 400 ns.

Binding Free Energy Calculations:

  • The Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) method was used to calculate the binding free energy (ΔGbind).

E. coli Enzyme Inhibition Study Protocol[8][9]

Target and Ligand Preparation:

  • The crystal structures of four essential E. coli enzymes were used: dihydrofolate reductase, enoyl-[acyl-carrier-protein] reductase (FabI), DNA gyrase, and methionine aminopeptidase.

  • Novel isoxazole-based analogues were rationally designed.

Virtual Screening and Molecular Docking:

  • In silico virtual screening was performed to identify potential inhibitors.

  • Molecular docking analyses were conducted using the GLIDE module in extra precision (XP) mode to evaluate the binding affinity and specificity of the analogues towards the target enzymes.

ADME Profiling:

  • In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) profiling was performed to assess the drug-likeness and pharmacokinetic properties of the designed compounds.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes in the in silico modeling of isoxazole derivatives.

G cluster_workflow In Silico Drug Discovery Workflow start Define Therapeutic Target protein_prep Target Protein Preparation (PDB structure, refinement) start->protein_prep ligand_db Ligand Library Preparation (Isoxazole Derivatives) start->ligand_db docking Molecular Docking (Virtual Screening) protein_prep->docking ligand_db->docking scoring Scoring and Ranking (Binding affinity/energy) docking->scoring md_sim Molecular Dynamics Simulation (Stability assessment) scoring->md_sim binding_energy Binding Free Energy Calculation (MMPBSA/GBSA) md_sim->binding_energy admet ADMET Prediction (Drug-likeness) binding_energy->admet synthesis Synthesis of Promising Candidates admet->synthesis in_vitro In Vitro Biological Assays synthesis->in_vitro lead_opt Lead Optimization in_vitro->lead_opt

Caption: A generalized workflow for in silico drug discovery.

G cluster_pathway Simplified COX-2 Signaling Pathway stimuli Inflammatory Stimuli phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation isoxazole Isoxazole Derivatives (COX-2 Inhibitors) isoxazole->cox2

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

G cluster_binding Key Interactions of Isoxazole Derivatives with Carbonic Anhydrase isoxazole Isoxazole Derivative (e.g., AC2) - Aromatic Ring - Isoxazole Core - Substituents active_site CA Active Site Residues - His94 - His119 - Thr199 - Trp209 - Zn2+ ion isoxazole->active_site  Hydrogen Bonds  Hydrophobic Interactions  Coordination with Zn2+

Caption: Conceptual diagram of isoxazole derivative binding to the Carbonic Anhydrase active site.

References

Comparative Anti-inflammatory Activity of Isoxazole Derivatives: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Among these, their anti-inflammatory potential has garnered significant attention, leading to the development of numerous derivatives as promising therapeutic agents.[2] This guide provides a comparative analysis of the anti-inflammatory activity of various isoxazole derivatives, supported by experimental data from in vivo and in vitro studies. The information is presented to aid researchers and professionals in drug discovery and development in making informed decisions.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of isoxazole derivatives has been evaluated using various models. The following tables summarize the quantitative data from key studies, focusing on in vivo anti-inflammatory effects in the carrageenan-induced paw edema model and in vitro inhibition of cyclooxygenase (COX) enzymes.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard and widely used assay to screen for acute anti-inflammatory activity.[3] The percentage inhibition of edema provides a quantitative measure of a compound's efficacy.

Compound IDDose (mg/kg)Time (hours)% Edema InhibitionReference Compound% Inhibition (Reference)
TPI-7 100375.0Nimesulide (50 mg/kg)81.25
TPI-13 100371.8Nimesulide (50 mg/kg)81.25
Compound 7a Not SpecifiedNot Specified51CelecoxibNot Specified
MZO-2 Not SpecifiedNot SpecifiedPotentTacrolimusComparable

Table 1: In vivo anti-inflammatory activity of selected isoxazole derivatives in the carrageenan-induced rat paw edema model.[1][4]

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins.[2][5] The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1)/IC50 (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI is generally desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference Compound
C3 22.570.9324.26Celecoxib
C5 35.550.8541.82Celecoxib
C6 33.950.5561.73Celecoxib

Table 2: In vitro COX-1 and COX-2 inhibitory activity of selected isoxazole derivatives.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. The following are outlines of the key methodologies used to assess the anti-inflammatory activity of isoxazole derivatives.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[6][7][8]

  • Animals: Wistar albino rats of either sex (150-250 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Groups: The animals are divided into a control group, a standard drug group (e.g., Nimesulide, 50 mg/kg), and test groups receiving different doses of the isoxazole derivatives (e.g., 100 mg/kg).

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.[9][10][11]

  • Enzyme and Substrate: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain the pH of the reaction.

  • Test Compounds: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to achieve various concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle for a specific period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The activity of the COX enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, often using an Enzyme Immunoassay (EIA) kit. The peroxidase activity of COX can also be monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Calculation of Inhibition and IC50: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation process.

Arachidonic_Acid_Pathway Figure 1: Arachidonic Acid Signaling Pathway and Inhibition by Isoxazole Derivatives. Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGs)->Gastric Mucosa Protection, Platelet Aggregation Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->COX-2 (Inducible) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces Expression

Caption: Arachidonic Acid Signaling Pathway and Inhibition by Isoxazole Derivatives.

Experimental_Workflow Figure 2: General Experimental Workflow for Evaluating Anti-inflammatory Isoxazoles. start Synthesis of Isoxazole Derivatives in_vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) start->in_vitro in_vivo In Vivo Testing (Carrageenan-Induced Paw Edema) in_vitro->in_vivo Active Compounds data_analysis Data Analysis (% Inhibition, IC50, SI) in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Structure-Activity Relationship Studies

Caption: General Experimental Workflow for Evaluating Anti-inflammatory Isoxazoles.

Mechanism of Action

The primary anti-inflammatory mechanism of the isoxazole derivatives detailed in this guide is the inhibition of cyclooxygenase enzymes.[2] By blocking the activity of COX-1 and COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Many newer isoxazole derivatives are designed to be selective inhibitors of COX-2. This selectivity is advantageous as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is primarily induced at sites of inflammation.[5] Therefore, selective COX-2 inhibitors can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects.

Beyond COX inhibition, some isoxazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting additional mechanisms may contribute to their overall anti-inflammatory profile.[1][12] Further investigation into these and other potential targets, such as the NF-κB and MAPK signaling pathways, will provide a more complete understanding of their therapeutic potential.

References

Unveiling the Pharmacokinetic Landscape of Novel Isoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the pharmacokinetic properties of recently developed isoxazole derivatives, supported by experimental data and detailed methodologies.

The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its presence in a range of clinically approved drugs and its ability to improve pharmacokinetic profiles.[1][2][3] The continuous exploration of novel isoxazole-based therapeutics necessitates a clear understanding of their absorption, distribution, metabolism, and excretion (ADME) properties to de-risk development pipelines and avoid costly late-stage failures.[4] This guide focuses on the in vivo pharmacokinetic data of select novel isoxazole compounds to aid in the selection of promising candidates for further development.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of the isoxazole derivative TFISA and its metabolites, along with two other novel isoxazole-based JNK inhibitors, compounds 27 and 28. These compounds have been evaluated in rodent models, providing valuable preliminary insights into their in vivo behavior.

CompoundAdministration RouteDoseCmax (ng/mL)t1/2 (h)AUCBioavailability (%)Brain PenetrationSpecies
TFISA Ocular Instillation3.7 mg/kg8173 ± 149158 ± 10-90.18-Rat[5]
N-hydroxy metabolite (of TFISA) Ocular Instillation3.7 mg/kg694 ± 27170 ± 24---Rat[5]
N-acetyl metabolite (of TFISA) Ocular Instillation3.7 mg/kg6.33 ± 1.5114 ± 3---Rat[5]
Compound 27 Oral (gavage)2 mg/kg-shortGood oral exposure-PoorRat[6]
Compound 28 Oral (gavage)2 mg/kg--Poor in vivo properties--Rat[6]

Experimental Protocols

The data presented in this guide are derived from rigorous preclinical pharmacokinetic studies. The methodologies employed are detailed below to ensure transparency and facilitate the replication of similar experiments.

Pharmacokinetic Study of TFISA and its Metabolites in Rats
  • Objective: To determine the pharmacokinetic profile of TFISA and its N-hydroxy and N-acetyl metabolites in rats following ocular and intraperitoneal administration.[5][7]

  • Methodology:

    • Animal Model: The study utilized Wistar rats, divided into two groups (n=6 per group, 3 males and 3 females).[5][7]

    • Drug Administration: Group 1 received a single ocular instillation of a 1% TFISA ophthalmic suspension at a dose of 3.7 mg/kg. Group 2 was administered the same dose via an intraperitoneal injection.[5][7]

    • Sample Collection: Blood samples were collected at various time points before and after drug administration.[5][7]

    • Bioanalytical Method: The concentrations of TFISA and its metabolites in whole blood were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][7]

    • Chromatography: Chromatographic separation was achieved using a Zorbax Eclipse Plus C18 column with a gradient elution system of 0.1% aqueous formic acid and methanol.[5][7]

    • Detection: Detection was carried out using mass spectrometry in the multiple reaction monitoring mode.[5][7]

Pharmacokinetic Study of JNK Inhibitors (Compounds 27 & 28) in Rats
  • Objective: To assess the pharmacokinetic properties and brain penetration of novel isoxazole-based JNK inhibitors.[6]

  • Methodology:

    • Animal Model: Sprague-Dawley rats (n=3) were used for the pharmacokinetic assessment, and C57Bl6 mice (n=3) were used to evaluate CNS exposure.[6]

    • Drug Administration: For pharmacokinetic analysis, compounds were administered intravenously (1 mg/kg) and orally by gavage (2 mg/kg). For CNS exposure, compounds were dosed intraperitoneally at 10 mg/kg.[6]

    • Sample Collection: Blood samples were collected at eight time points over 8 hours. For CNS studies, blood and brain tissue were collected after 2 hours.[6]

    • Bioanalytical Method: Drug concentrations in plasma and brain homogenates were determined by LC-MS/MS after protein precipitation with acetonitrile.[6]

    • Data Analysis: Pharmacokinetic parameters were calculated using a noncompartmental model.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Dosing_IV Intravenous (IV) Blood_Collection Serial Blood Sampling Dosing_IV->Blood_Collection Dosing_Oral Oral (PO) Dosing_Oral->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, t1/2, AUC) PK_Modeling->Parameter_Calculation

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.

References

Safety Operating Guide

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as local, regional, and national regulations are the final authority. Chemical waste generators are responsible for correctly classifying and managing their waste.[1][2][3]

Pre-Disposal and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is critical to mitigate risks of exposure.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[4]

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][5] Avoid creating dust during handling and disposal.[1][2][5][6]

Waste Classification and Segregation

Waste Characterization: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated organic acid. Due to its chemical structure, it should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][3] It should not be released into the environment.[1][7]

Segregation:

  • Keep this waste separate from other waste streams, especially strong oxidizing agents, with which it is incompatible.[1]

  • Do not mix with non-hazardous waste.[8]

Step-by-Step Disposal Procedure

  • Container Selection:

    • Choose a waste container that is compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a secure, tight-fitting lid.[1][3][5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • Identify the contents fully: "Waste this compound".

    • Include the approximate quantity of the waste.

    • Note any associated hazards (e.g., "Irritant").

  • Waste Transfer:

    • Carefully transfer the solid waste into the designated, labeled container using a scoop or spatula.

    • If dealing with residual amounts in an empty product container, do not rinse it into the sanitary sewer. Treat the empty, unrinsed container as hazardous waste itself.[7]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is cool, dry, and away from incompatible materials.[2][3][5]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[9] Professional disposal often involves high-temperature incineration equipped with scrubbers to neutralize acidic gases like hydrogen chloride.[4][10]

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.[5]

  • Don PPE: Wear the full PPE detailed in Section 1.

  • Containment:

    • Small Spills: Carefully sweep or scoop up the solid material.[1][2] Avoid actions that generate dust.[6]

    • Large Spills: Move upwind of the spill.[6] Prevent the material from entering drains or waterways.[6][7][11]

  • Cleanup:

    • Place all spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a labeled hazardous waste container.[5][6]

    • Decontaminate the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Name This compound[12][13]
CAS Number 23598-72-3[1][12]
Molecular Formula C₁₁H₈ClNO₃[12][13]
Known Incompatibilities Strong oxidizing agents[1]
Combustion Products Nitrogen oxides (NOx), CO, CO₂, Chlorine, Hydrogen chloride gas[1]
Primary Disposal Route Approved hazardous waste disposal plant (likely incineration)[1][2][3][7]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_disposal Final Disposition A Identify Waste: 3-(2-Chlorophenyl)-5- methylisoxazole-4-carboxylic acid B Consult Institutional EHS Protocols & SDS A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is this a spill? C->D E Follow Spill Cleanup Procedure D->E Yes F Transfer solid chemical to a compatible, sealed container D->F No E->F G Label Container: 'Hazardous Waste' + Chemical Name + Hazards F->G H Store in designated, secure waste accumulation area G->H I Arrange for pickup by licensed waste contractor H->I J Document Waste Transfer I->J K Professional Disposal (e.g., High-Temp Incineration) J->K End Disposal Complete K->End Start Start Disposal Process Start->A

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 23598-72-3). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.[6][7][8]

PPE CategoryItemSpecification
Eye Protection Safety GogglesConforming to EN166 (EU) or 29 CFR 1910.133 (OSHA) standards.[1]
Hand Protection Chemical-resistant glovesPowder-free, disposable gloves. Double gloving is recommended.[6][9]
Body Protection Protective ClothingLong-sleeved lab coat or gown.[3]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or when handling large quantities.[1][3]

Operational Plan: Step-by-Step Handling Procedures

  • Ventilation: Always handle this chemical in a well-ventilated area.[1][4] For procedures that may generate dust, use a chemical fume hood.[10]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[10]

  • Restricted Access: The preparation area should be restricted to authorized personnel only.[6]

  • Prohibited Activities: Do not eat, drink, or smoke in the handling area.[1][6][11]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[1][11]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][11]

  • Weighing: When weighing the solid, do so carefully to avoid generating dust.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][10][12]

  • Security: Store in a locked-up area.[11][12]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, amines, and reducing agents.[1]

Accidental Release and First Aid Measures

SituationAction
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10][11]
In Case of Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][3][11]
In Case of Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][10][11]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][10][11]
Spills For minor spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][10] For major spills, evacuate the area and follow emergency procedures.[12]

Disposal Plan

  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][10][11] Do not empty into drains.[1][10]

  • Contaminated PPE: Contaminated PPE, such as gloves, should be placed in a sealed bag or container for disposal.

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Procedure cluster_disposal 4. Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Verify Fume Hood/Ventilation is Operational A->B C Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) B->C D Carefully Weigh and Handle Chemical in Fume Hood C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Procedure Complete G Segregate Waste for Disposal F->G H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I J Dispose of Chemical Waste via Approved Hazardous Waste Vendor I->J Final Step

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Reactant of Route 2
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.